molecular formula C7H6INO B2973274 3-Ethenyl-4-iodopyridin-2-OL CAS No. 2126179-04-0

3-Ethenyl-4-iodopyridin-2-OL

Cat. No.: B2973274
CAS No.: 2126179-04-0
M. Wt: 247.035
InChI Key: RESYLNJCDKYRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-4-iodopyridin-2-OL is a useful research compound. Its molecular formula is C7H6INO and its molecular weight is 247.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-4-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESYLNJCDKYRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CNC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethenyl-4-iodopyridin-2-OL synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethenyl-4-iodopyridin-2-ol

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), an iodine atom, and a vinyl group—makes it a versatile scaffold for further chemical modifications. The vinyl group can participate in polymerization and various addition reactions, while the iodo group is a prime handle for cross-coupling reactions to introduce further complexity. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, drawing upon established methodologies in heterocyclic chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will detail a plausible retrosynthetic analysis, a forward synthetic route with mechanistic insights, detailed experimental protocols, and a summary of expected outcomes based on analogous transformations reported in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the vinyl and iodo substituents from the core pyridin-2-ol scaffold. Two primary disconnections are considered:

  • C-C bond disconnection: The ethenyl group at the C3 position can be installed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. This retrosynthetic step leads to a 3-halo-4-iodopyridin-2-ol intermediate.

  • C-I bond disconnection: The iodine atom at the C4 position can be introduced through electrophilic iodination of a 3-ethenylpyridin-2-ol precursor.

Considering the potential for side reactions and the directing effects of the existing substituents, a pathway involving the late-stage introduction of the vinyl group is often preferable to avoid potential polymerization or reaction of the vinyl group under iodination conditions. Therefore, the primary proposed retrosynthetic pathway is as follows:

G target This compound intermediate1 3-Bromo-4-iodopyridin-2-ol target->intermediate1 Suzuki or Stille Coupling intermediate2 4-Iodopyridin-2-ol intermediate1->intermediate2 Bromination starting_material Pyridin-2-ol intermediate2->starting_material Iodination G start Pyridin-2-ol step1 4-Iodopyridin-2-ol start->step1 Iodination (NIS, Acetonitrile) step2 3-Bromo-4-iodopyridin-2-ol step1->step2 Bromination (NBS, Acetonitrile) product This compound step2->product Suzuki-Miyaura Coupling (Potassium vinyltrifluoroborate, Pd(dppf)Cl2, K2CO3, Dioxane/H2O) G cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (R-Br) transmetalation_complex R-Pd(II)-Vinyl(L2) pd_complex->transmetalation_complex Transmetalation (Vinyl-BF3K, Base) transmetalation_complex->pd0 Reductive Elimination (R-Vinyl)

An In-Depth Technical Guide to 3-Ethenyl-4-iodopyridin-2-ol (CAS 2126179-04-0): A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridin-2-one Core

The pyridin-2(1H)-one moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules with specific biological targets.[3] Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4] The subject of this guide, 3-Ethenyl-4-iodopyridin-2-ol, represents a highly functionalized and strategically valuable iteration of this core, offering multiple avenues for chemical diversification and drug discovery.

This guide provides a comprehensive technical overview of this compound, including its structural features, postulated synthetic pathways, and its significant potential for derivatization through modern synthetic methodologies.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 2126179-04-0OEM Supplier Data
Molecular Formula C₇H₆INOOEM Supplier Data
Molecular Weight 247.04 g/mol OEM Supplier Data
Appearance Likely an off-white to pale yellow solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanolInferred from related compounds

Postulated Synthetic Pathways

Synthetic_Pathway A Substituted Pyridine Precursor B Vinyl Group Installation A->B e.g., Stille or Suzuki Coupling C Iodination B->C e.g., NIS, I₂/oxidant D N-Oxidation C->D e.g., m-CPBA E Rearrangement to Pyridin-2-one D->E e.g., Acetic Anhydride F This compound E->F Final Product

Caption: Postulated synthetic workflow for this compound.

Step-by-Step Methodologies (Hypothetical)
  • Vinyl Group Installation: A suitable pyridine precursor, such as 3-bromo-4-iodopyridine, could undergo a palladium-catalyzed cross-coupling reaction (e.g., Stille coupling with vinyltributyltin or Suzuki coupling with potassium vinyltrifluoroborate) to introduce the ethenyl group at the 3-position.

  • Iodination: Direct iodination of a 3-ethenylpyridine precursor at the 4-position could be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.[5]

  • Conversion to Pyridin-2-one: The resulting 3-ethenyl-4-iodopyridine can be converted to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent treatment with acetic anhydride would induce a rearrangement to furnish the desired this compound.

Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diversification. The presence of three distinct functional handles—the iodo group, the ethenyl group, and the pyridin-2-one core—allows for a multitude of chemical transformations.

Reactivity_Hub Core This compound C₇H₆INO Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkenes) Core->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd Catalyst, Base Michael Michael Addition (Nucleophiles) Core->Michael Base or Acid Catalyst Polymerization Polymerization Core->Polymerization Initiator

Caption: Derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The carbon-iodine bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions, offering a gateway to a vast chemical space.[6][7] The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, allowing for selective transformations under mild conditions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the arylation of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water). The mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Similar protocols can be employed for other palladium-catalyzed reactions such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), each providing access to unique classes of derivatives.[8][9]

Reactions of the Ethenyl Group

The ethenyl (vinyl) group at the 3-position offers additional opportunities for functionalization.

  • Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position.

  • Polymerization: The vinyl group can participate in polymerization reactions, potentially leading to novel polymers with interesting material properties.

  • Heck Reaction: The vinyl group itself can act as a coupling partner in Heck reactions, further extending the possibilities for molecular elaboration.

Potential Applications in Drug Discovery and Materials Science

The diverse library of compounds that can be generated from this compound makes it a highly attractive starting material for several fields:

  • Drug Discovery: The pyridin-2-one core is a well-established pharmacophore.[1][2] By systematically modifying the 4-position with various aryl, heteroaryl, alkyl, and amino groups, researchers can rapidly generate libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.

  • Materials Science: The potential for polymerization of the ethenyl group, combined with the electronic properties of the substituted pyridin-2-one ring, suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is a versatile and highly functionalized building block with significant potential for applications in drug discovery and materials science. While direct synthetic literature is sparse, its structure allows for logical inference of synthetic pathways and a wide range of derivatization strategies. The strategic positioning of the iodo and ethenyl groups on the biologically relevant pyridin-2-one scaffold provides researchers with a powerful tool for the rapid generation of novel and diverse chemical entities. The protocols and pathways outlined in this guide are intended to serve as a foundation for further exploration and innovation with this promising molecule.

References

spectroscopic data for 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethenyl-4-iodopyridin-2-ol

Authored by: A Senior Application Scientist

Introduction

This compound (also known as 4-Iodo-3-vinylpyridin-2-ol) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a vinyl group, an iodine atom, and a hydroxyl group on the pyridine ring imparts a unique combination of chemical properties and potential reactivity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

A critical aspect of pyridin-2-ol chemistry is its existence in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by the solvent, temperature, and pH, and will have a significant impact on the observed spectroscopic data. This guide will consider both tautomers in the interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, and the labile N-H or O-H proton. The electron-donating hydroxyl/oxo group and the electron-withdrawing and magnetically anisotropic iodine atom will significantly influence the chemical shifts of the pyridine ring protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Notes
H56.5 - 7.0dJH5-H6 = 5-7 HzUpfield shift due to the influence of the adjacent electron-donating group.
H67.5 - 8.0dJH6-H5 = 5-7 HzDownfield shift due to being adjacent to the nitrogen atom.
H (vinyl, α)6.5 - 7.0ddJtrans = 16-18 Hz, Jcis = 10-12 HzThe chemical shift is influenced by the aromatic ring.
H (vinyl, β-cis)5.3 - 5.8ddJcis = 10-12 Hz, Jgem = 1-2 Hz
H (vinyl, β-trans)5.8 - 6.3ddJtrans = 16-18 Hz, Jgem = 1-2 Hz
OH/NH10.0 - 13.0br s-The chemical shift is highly dependent on solvent and concentration. In the pyridin-2-one tautomer, this is an N-H proton.

Note: Predicted values are based on data from related vinyl pyridine and substituted pyridin-2-ol compounds.[2][3]

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard proton-decoupled sequence is typically used.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Carbon Predicted Chemical Shift (ppm) Notes
C2 (C-OH/C=O)160 - 165Downfield shift due to the attached oxygen. In the pyridin-2-one form, this is a carbonyl carbon.
C3 (C-vinyl)130 - 135
C4 (C-I)90 - 100Significant upfield shift due to the heavy atom effect of iodine.
C5115 - 125
C6140 - 150Downfield shift due to proximity to nitrogen.
C (vinyl, α)130 - 140
C (vinyl, β)115 - 125

Note: Predicted values are based on data from related iodinated pyridines and vinyl pyridines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z Ion Notes
248[M+H]⁺Molecular ion peak (for C₇H₆INO). The presence of iodine will give a characteristic isotopic pattern.
121[M+H - I]⁺Loss of an iodine radical is a very common fragmentation pathway for iodo-aromatic compounds.
220[M+H - C₂H₄]⁺Loss of ethene from the vinyl group.

Note: Deiodination can sometimes be observed in the ESI source, especially with certain mobile phase additives like formic acid.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum and Interpretation:

The IR spectrum will provide clear evidence for the hydroxyl/amino and carbonyl groups, as well as the vinyl and aromatic moieties.

Wavenumber (cm⁻¹) Vibrational Mode Notes
3200 - 3500 (broad)O-H stretchPresent in the pyridin-2-ol tautomer.
3000 - 3100Aromatic and vinyl C-H stretch
~1650C=O stretchStrong absorption, characteristic of the pyridin-2(1H)-one tautomer.
1550 - 1600C=C and C=N stretchingAromatic ring vibrations.
910 and 990=C-H bend (out-of-plane)Characteristic of a monosubstituted vinyl group.
500 - 600C-I stretch

Note: The presence of a strong band around 1650 cm⁻¹ would indicate a significant contribution from the pyridin-2(1H)-one tautomer.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Spectrum and Interpretation:

The conjugated system of the substituted pyridine ring is expected to give rise to distinct absorption bands in the UV region.

Predicted λmax (nm) Electronic Transition Notes
~230 - 250π → πHigh-energy transition of the aromatic system.
~280 - 320π → πLower-energy transition, shifted to longer wavelengths due to the extended conjugation and substituents.

Note: The position of λmax can be influenced by solvent polarity. The spectra of pyridine derivatives are well-documented.[9][10]

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires a synergistic interpretation of all spectroscopic data. The following diagram illustrates the logical flow of this integrated analysis.

G MS MS Data m/z = 248 ([M+H]+) Structure Proposed Structure: This compound MS->Structure Molecular Formula (C7H6INO) IR IR Data ~3300 cm-1 (O-H/N-H) ~1650 cm-1 (C=O) IR->Structure Functional Groups (OH, C=O, Vinyl) H_NMR 1H NMR Aromatic, Vinyl, OH/NH signals H_NMR->Structure Proton Connectivity and Environment C_NMR 13C NMR C-I at 90-100 ppm C=O at 160-165 ppm C_NMR->Structure Carbon Skeleton and Substituent Effects UV UV-Vis Data λmax ~280-320 nm UV->Structure Conjugated System

Caption: Integrated workflow for the structural elucidation of this compound.

References

A Comprehensive Spectroscopic Guide to 3-Ethenyl-4-iodopyridin-2-ol: A Predictive ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 3-ethenyl-4-iodopyridin-2-ol (CAS 2126179-04-0).[1][2] In the absence of fully assigned, publicly available spectra, this document synthesizes data from analogous structures and foundational NMR principles to construct a reliable spectral forecast. We delve into the critical issue of lactam-lactim tautomerism, predict chemical shifts and coupling constants for both potential forms, and outline a robust experimental protocol for empirical validation. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of the structural characterization of substituted pyridin-2-ol systems.

Introduction: The Structural Elucidation Challenge

The compound this compound is a highly functionalized pyridine derivative. Its structure incorporates a vinyl group, a halogen atom, and a hydroxyl group on the pyridine core, making it a potentially valuable intermediate for cross-coupling reactions and further synthetic transformations in medicinal chemistry. Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

A primary consideration for any 2-hydroxypyridine system is the existence of lactam-lactim tautomerism. The compound can exist in equilibrium between the aromatic 2-hydroxy (lactim) form and the non-aromatic 2-pyridone (lactam) form. This equilibrium is highly sensitive to the solvent environment, with the lactam form generally predominating, especially in polar solvents.[3] Understanding and identifying the dominant tautomer is a critical first step in spectral interpretation.

This guide will therefore address both tautomers, providing a predictive framework that allows researchers to unequivocally identify the structure of their synthesized material.

Molecular Structure and Tautomeric Considerations

The key to interpreting the NMR spectrum of this compound lies in recognizing its two likely tautomeric forms: the lactim (2-hydroxy) form and the lactam (2-pyridone) form.

Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms of the title compound, with IUPAC numbering for NMR assignment.

Key differentiators in the NMR spectra will be:

  • ¹H NMR: The presence of a broad, exchangeable N-H proton signal (typically >10 ppm) for the lactam form versus a sharper O-H signal for the lactim form.

  • ¹³C NMR: The presence of a C=O signal (C2) in the 160-170 ppm range for the lactam form, versus a more shielded C-O signal (~155-160 ppm) for the lactim form.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will be highly informative. The predictions below are based on data from substituted vinylpyridines and iodopyridines, assuming a standard deuterated solvent like DMSO-d₆, which can stabilize the lactam form.[4][5][6]

Ring Protons (H5, H6)
  • H6: This proton is ortho to the ring nitrogen, which is deshielding. In the lactam form, the C5=C6 double bond will place it in a typical olefinic region. It will be coupled to H5, appearing as a doublet . Expected chemical shift: ~7.5 - 7.8 ppm .

  • H5: This proton is coupled to H6 and will also appear as a doublet . It is further from the electronegative nitrogen and should be upfield relative to H6. Expected chemical shift: ~6.2 - 6.5 ppm .

  • Coupling Constant (³J_H5-H6): Typical ortho coupling in a pyridine-like ring is in the range of 5-8 Hz .

Ethenyl (Vinyl) Protons (H7, H8a, H8b)

The vinyl group protons will form a complex AMX or ABX spin system.

  • H7: This proton is on the carbon attached to the pyridine ring. It is coupled to both H8a and H8b. It will appear as a doublet of doublets (dd) . Expected chemical shift: ~6.8 - 7.2 ppm .

  • H8a (trans to H7): This terminal vinyl proton is coupled to H7 (trans coupling) and H8b (geminal coupling). It will appear as a doublet of doublets (dd) . Expected chemical shift: ~5.8 - 6.1 ppm .

  • H8b (cis to H7): This terminal vinyl proton is coupled to H7 (cis coupling) and H8a (geminal coupling). It will also be a doublet of doublets (dd) . Expected chemical shift: ~5.4 - 5.7 ppm .

  • Coupling Constants:

    • ³J_H7-H8a (trans): 15-18 Hz [7]

    • ³J_H7-H8b (cis): 9-12 Hz [7]

    • ²J_H8a-H8b (geminal): 0-3 Hz [8]

Labile Proton (N-H or O-H)
  • N-H (Lactam form): If the compound exists as the pyridone, a broad singlet corresponding to the N-H proton is expected. In DMSO-d₆, this peak is often significantly downfield. Expected chemical shift: ~11.0 - 13.0 ppm .

  • O-H (Lactim form): If the hydroxy form is present, a sharper singlet would be observed, the position of which is highly dependent on concentration and solvent. Expected chemical shift: ~9.0 - 11.0 ppm .

Summary of Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
H67.5 - 7.8d³J_H6-H5 = 5-8
H56.2 - 6.5d³J_H5-H6 = 5-8
H76.8 - 7.2dd³J_trans ≈ 16; ³J_cis ≈ 10
H8a (trans)5.8 - 6.1dd³J_trans ≈ 16; ²J_gem ≈ 2
H8b (cis)5.4 - 5.7dd³J_cis ≈ 10; ²J_gem ≈ 2
1-NH (Lactam)11.0 - 13.0br s-

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Predictions are based on substituent effects in pyridine and benzene systems and general chemical shift ranges.[9][10] The analysis assumes the more probable lactam tautomer.

  • C2 (Carbonyl Carbon): In the lactam form, this carbon is a carbonyl (C=O) and will be the most downfield signal, highly deshielded. Expected chemical shift: ~160 - 165 ppm .

  • C6: This carbon is bonded to the nitrogen and is part of a double bond (C=C-N), leading to a downfield shift. Expected chemical shift: ~140 - 145 ppm .

  • C4 (Iodo-substituted Carbon): The "heavy atom effect" of iodine causes a strong shielding of the directly attached carbon. This will be the most upfield of the ring sp² carbons. Expected chemical shift: ~95 - 105 ppm .[11]

  • C3: This carbon is substituted with the vinyl group and is adjacent to the C=O and C-I carbons. Its chemical shift will be a balance of these effects. Expected chemical shift: ~115 - 120 ppm .

  • C5: This carbon is part of a C=C double bond and is primarily influenced by the adjacent ring nitrogen and C4-I group. Expected chemical shift: ~110 - 115 ppm .

  • C7 (Vinyl CH): The vinyl carbon attached to the ring. Expected chemical shift: ~130 - 135 ppm .

  • C8 (Vinyl CH₂): The terminal vinyl carbon. Expected chemical shift: ~120 - 125 ppm .

Summary of Predicted ¹³C NMR Data (in DMSO-d₆, Lactam Form)
Carbon AssignmentPredicted δ (ppm)Notes
C2160 - 165Carbonyl (C=O), characteristic of lactam form
C6140 - 145Deshielded by adjacent nitrogen
C495 - 105Strongly shielded by iodine ("heavy atom effect")
C3115 - 120Vinyl-substituted
C5110 - 115Olefinic ring carbon
C7130 - 135Vinyl -CH=
C8120 - 125Vinyl =CH₂

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following protocol is recommended. This workflow represents a self-validating system by including steps for sample purity assessment and proper instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and a 30-45° pulse angle.

    • Collect 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO = 2.50 ppm) or TMS (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~220 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.[13]

    • Process and reference the spectrum to the solvent peak (DMSO-d₆ = 39.52 ppm).

  • Structural Confirmation (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (to confirm H-H couplings, e.g., H5-H6 and within the vinyl system) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons, confirming all assignments).

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.6 mL DMSO-d6 insert Insert Sample dissolve->insert transfer->dissolve lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune proton Acquire 1H Spectrum (32 scans) tune->proton carbon Acquire 13C Spectrum (2048 scans) proton->carbon two_d Acquire 2D Spectra (COSY, HSQC) carbon->two_d process FT, Phase, Baseline two_d->process reference Reference Spectra process->reference assign Assign Peaks reference->assign end end assign->end Final Report

Figure 2: Standard operating procedure for the NMR analysis of this compound.

Conclusion

This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound. The key diagnostic features will be the signals from the AMX vinyl system, the coupled pyridine ring protons, and, most critically, the indicators of the dominant tautomeric form (a downfield N-H proton and C=O carbon for the lactam). By comparing empirically acquired data to the predictions laid out in this document and following the robust experimental protocol, researchers can confidently achieve full structural elucidation and verification of this versatile chemical entity.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Novel Pyridine Derivative

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Ethenyl-4-iodopyridin-2-OL is a substituted pyridine derivative with potential applications in medicinal chemistry, owing to its unique combination of a vinyl group, an iodine atom, and a pyridin-2-ol core. Understanding its molecular structure and stability is a critical step in its development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) tandem mass spectrometry (MS/MS). We will delve into the rationale behind experimental design, predict fragmentation pathways, and offer a robust protocol for its analysis.

Molecular Properties and Isotopic Distribution

Before delving into the mass spectrometric analysis, it is crucial to establish the fundamental molecular properties of this compound.

PropertyValue
Molecular Formula C₇H₆INO
Monoisotopic Mass 246.9494 g/mol
Average Mass 247.03 g/mol

The presence of iodine is particularly noteworthy due to its single stable isotope (¹²⁷I), which simplifies the main isotopic cluster of the molecular ion. However, the presence of carbon (¹³C) will contribute to an M+1 peak of approximately 7.7% relative abundance.

Methodology: Acquiring High-Quality Mass Spectra

The choice of ionization technique is critical for analyzing a molecule like this compound. Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion, a crucial piece of information for structural confirmation.[1]

Experimental Protocol: ESI-MS and MS/MS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The acidic or basic modifier facilitates ionization.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

    • Ionization Mode: ESI in both positive and negative ion modes should be explored to determine the most sensitive and informative analysis. Given the presence of a basic pyridine nitrogen and an acidic hydroxyl group, both modes are expected to yield ions.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters (Typical Starting Points):

      • Capillary Voltage: 3.5-4.5 kV (positive mode), -3.0 to -4.0 kV (negative mode)

      • Nebulizing Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-10 L/min

      • Drying Gas Temperature: 200-300 °C

  • MS Scan:

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500 to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS) Scan:

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a product ion spectrum. This will provide valuable structural information. Fragmentation can occur through various pathways, including simple bond cleavages and rearrangements.[2][3]

Predicted Mass Spectra and Fragmentation Analysis

The structural features of this compound—the pyridine ring, the hydroxyl group, the vinyl substituent, and the iodo substituent—will all influence its fragmentation pattern. Aromatic systems like pyridine tend to form stable molecular ions.[4][5]

Positive Ion Mode ESI-MS

In positive ion mode, the molecule is expected to be readily protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 247.9567.

Predicted Major Fragment Ions (Positive Mode):

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
247.9567121.0500I• (Iodine radical)
247.9567219.9618CO (Carbon monoxide)
247.9567120.0422HI (Hydrogen iodide)
121.050093.0551C₂H₄ (Ethene)

Proposed Fragmentation Pathway (Positive Ion Mode):

The most probable initial fragmentation event is the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (I•) or a molecule of hydrogen iodide (HI). Subsequent fragmentation could involve the loss of the vinyl group as ethene or cleavage of the pyridin-2-ol ring.

G M_H [M+H]⁺ m/z 247.9567 frag1 [C₇H₇NO]⁺ m/z 121.0500 M_H->frag1 - I• frag2 [C₆H₆INO]⁺ m/z 219.9618 M_H->frag2 - CO frag3 [C₇H₆N]⁺ m/z 120.0422 M_H->frag3 - HI frag4 [C₅H₅NO]⁺ m/z 93.0551 frag1->frag4 - C₂H₂

Caption: Predicted fragmentation of [M+H]⁺.

Negative Ion Mode ESI-MS

In negative ion mode, deprotonation of the hydroxyl group will form the [M-H]⁻ ion at m/z 245.9419.

Predicted Major Fragment Ions (Negative Mode):

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
245.9419119.0344I⁻ (Iodide ion)
245.9419118.0266HI (Hydrogen iodide)

Proposed Fragmentation Pathway (Negative Ion Mode):

Fragmentation in negative ion mode is often simpler. The primary fragmentation is expected to be the loss of an iodide ion (I⁻) or a neutral molecule of hydrogen iodide.

G M_H_neg [M-H]⁻ m/z 245.9419 frag1_neg [C₇H₅NO]⁻ m/z 119.0344 M_H_neg->frag1_neg - I⁻ frag2_neg [C₇H₄N]⁻ m/z 118.0266 M_H_neg->frag2_neg - HI

Caption: Predicted fragmentation of [M-H]⁻.

Conclusion: A Roadmap for Structural Verification

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS and tandem MS, researchers can confirm the molecular weight and gain deep insights into its chemical structure through the interpretation of its fragmentation patterns. The predicted fragmentation pathways, centered on the lability of the carbon-iodine bond and rearrangements within the substituted pyridine core, offer a valuable roadmap for interpreting the resulting spectra. This analytical approach is fundamental for ensuring the identity and purity of this novel compound, thereby supporting its progression in research and development pipelines.

References

Navigating the Solid State: A Technical Guide to the Structural Elucidation of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical framework for the comprehensive structural elucidation of 3-Ethenyl-4-iodopyridin-2-OL, a substituted pyridinone of interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure, this document outlines the complete workflow for its determination, from targeted synthesis and single-crystal growth to analysis by single-crystal X-ray diffraction (SCXRD). Furthermore, we present a robust in-silico analysis, leveraging Crystal Structure Prediction (CSP) to forecast the molecule's likely packing motifs and intermolecular interactions, offering a powerful predictive lens for solid-form screening and development. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Imperative of Structural Knowledge in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the solid-state properties of the API. The crystal structure dictates how molecules pack together, influencing everything from manufacturing processes to the ultimate therapeutic efficacy of the drug product. For a molecule like this compound, with its potential for diverse intermolecular interactions—including hydrogen bonding from the pyridin-2-OL tautomer, and halogen bonding from the iodine substituent—a thorough understanding of its solid-state behavior is paramount.

As of the date of this publication, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).[1][2] This guide, therefore, serves a dual purpose: to provide a validated, step-by-step protocol for the experimental determination of this structure, and to offer a predictive analysis of its crystalline landscape through state-of-the-art computational methods.

Molecular Scaffolding: Synthesis and Tautomerism

Proposed Synthetic Pathway

A feasible approach involves the construction of the substituted pyridine ring, followed by functional group interconversion. One potential route could start from a suitable 2-aminopyridine precursor, involving bromination and subsequent iodination reactions to install the halogen atoms.[3] The ethenyl group could be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The final transformation to the pyridin-2-ol would likely involve a diazotization-hydrolysis sequence on an amino precursor.

It is critical to underscore the importance of purification at each step, typically involving column chromatography, to isolate the desired intermediates with high purity. The final product's identity and purity must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, before proceeding to crystallization.

The Pyridin-2-ol / 2-Hydroxypyridine Tautomerism

A key structural feature of the target molecule is the pyridin-2-ol moiety, which exists in tautomeric equilibrium with its 2-hydroxypyridine form.

Caption: Tautomeric equilibrium of the core scaffold.

In the solid state, 2-pyridone derivatives overwhelmingly favor the lactam (pyridin-2-one) form, which allows for the formation of stable, hydrogen-bonded dimers or helical chains.[4] This preference is a crucial consideration for predicting intermolecular interactions. X-ray crystallography provides unambiguous evidence of which tautomer is present in the crystal lattice.

In Silico Structural Analysis: A Predictive Approach

In the absence of experimental data, Crystal Structure Prediction (CSP) offers a powerful computational alternative to explore the potential polymorphic landscape of a molecule.[1][5][6][7][8] CSP algorithms generate a multitude of plausible crystal packing arrangements, which are then ranked by their calculated lattice energies.

CSP Workflow

The CSP workflow is a multi-stage process designed to balance computational cost with accuracy.

csp_workflow mol_structure 1. Molecular Conformer Search packing_gen 2. Crystal Packing Generation (Random or Systematic Search) mol_structure->packing_gen ff_opt 3. Force Field Optimization packing_gen->ff_opt dft_reopt 4. DFT Re-optimization (Dispersion Corrected) ff_opt->dft_reopt Select low-energy structures thermo_analysis 5. Thermodynamic Analysis (Phonon Calculations for Free Energy) dft_reopt->thermo_analysis final_landscape 6. Final Crystal Energy Landscape thermo_analysis->final_landscape

Caption: A typical Crystal Structure Prediction (CSP) workflow.

This process generates a crystal energy landscape, plotting the relative energies of predicted polymorphs. While CSP cannot definitively prove which form will be obtained experimentally, it provides invaluable insights into the likely stable structures and the potential for polymorphism.

Predicted Intermolecular Interactions

Based on the functional groups present in this compound, we can anticipate several key intermolecular interactions that will likely govern its crystal packing:

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen Bonding N-H (donor), C=O (acceptor)Formation of strong, directional dimers or chains, a primary motif for pyridin-2-ones.
Halogen Bonding C-I (donor), O=C or N (acceptor)Directional interaction that can compete with or complement hydrogen bonding, influencing packing.
π-π Stacking Pyridine ringsStacking of aromatic rings, contributing to overall lattice stability.
van der Waals Forces Ethenyl group, aliphatic C-HWeaker, non-directional forces filling space and contributing to lattice energy.

The interplay between the strong N-H···O=C hydrogen bond and the directional C-I···O or C-I···N halogen bond will be a critical determinant of the final crystal structure.

Experimental Determination: The Path to an Unambiguous Structure

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[2][9][10][11] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Step 1: Crystallization

The primary challenge in SCXRD is often the growth of high-quality single crystals of sufficient size (typically >50 µm). A systematic screening of crystallization conditions is essential.

Protocol: Small-Molecule Crystallization Screening

  • Material Preparation: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Screening Techniques:

    • Slow Evaporation: Leave solutions in loosely capped vials to allow the solvent to evaporate slowly over hours to days. This is often the simplest and most effective starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.

    • Cooling Crystallization: Slowly cool a saturated solution to induce crystallization. The rate of cooling is critical to prevent the formation of polycrystalline material.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage during handling and data collection.

Step 2: Single-Crystal X-ray Diffraction

The SCXRD experiment involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the structure.

scxrd_workflow crystal_mount 1. Crystal Mounting & Cryo-cooling data_collection 2. Data Collection (Rotating crystal in X-ray beam) crystal_mount->data_collection data_processing 3. Data Integration & Scaling data_collection->data_processing structure_solution 4. Structure Solution (Direct methods or Patterson function) data_processing->structure_solution structure_refinement 5. Structure Refinement (Least-squares fitting) structure_solution->structure_refinement validation 6. Structure Validation & Deposition (e.g., to CCDC) structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction (SCXRD).

Data Analysis and Interpretation

Successful structure solution and refinement yield a model of the asymmetric unit of the crystal. For this compound, the key structural parameters to be determined and analyzed are summarized below. For comparative purposes, experimental values for the related molecule 4-iodopyridine are included.[12]

ParameterThis compound (Expected)4-Iodopyridine (Experimental)[12]Significance
Space Group To be determinedP2₁/n (Monoclinic)Describes the symmetry of the crystal lattice.
Z (Molecules per unit cell) To be determined4Indicates the number of molecules in the unit cell.
C-I Bond Length ~2.10 Å2.098 ÅA key parameter for assessing halogen bonding potential.
N-H Bond Length ~0.86 Å (if located)N/AConfirms the pyridone tautomer.
C=O Bond Length ~1.24 ÅN/AConfirms the pyridone tautomer.
Hydrogen Bond (N-H···O) Distance ~2.8 - 3.0 ÅN/AQuantifies the primary intermolecular interaction.
Halogen Bond (C-I···O/N) Distance <3.5 ÅN/AIndicates the presence and strength of halogen bonding.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. The combination of a robust synthetic and crystallization strategy with the power of single-crystal X-ray diffraction will yield an unambiguous solution. The in-silico predictions presented herein offer valuable, actionable intelligence, suggesting that the interplay between strong hydrogen bonding and directional halogen bonding will be the defining feature of its solid-state architecture.

The successful determination of this crystal structure will not only be a significant contribution to the chemical sciences but will also provide the foundational knowledge required to advance the development of this compound as a potential therapeutic agent. The resulting structural data will enable rational formulation design, risk assessment for polymorphism, and a deeper understanding of its structure-activity relationship.

References

theoretical studies of substituted pyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of Substituted Pyridin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridin-2-ol and its tautomeric form, 2-pyridone, represent a class of heterocyclic compounds that are not only of fundamental academic interest but are also privileged scaffolds in medicinal chemistry and materials science.[1][2] Their biological activity and physicochemical properties are intrinsically linked to a delicate tautomeric equilibrium, which is, in turn, profoundly influenced by the nature and position of substituents on the pyridine ring.[3][4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to unravel the complex interplay of factors governing the structure, reactivity, and potential applications of these derivatives. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), researchers can gain predictive insights into molecular stability, spectroscopic signatures, and interaction profiles, thereby accelerating the discovery and design of novel functional molecules.[5][6]

The Crucial Tautomeric Landscape: Pyridin-2-ol vs. 2-Pyridone

The defining characteristic of pyridin-2-ol derivatives is their existence in a tautomeric equilibrium between the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form.[1] While in the solid state and solution, the equilibrium overwhelmingly favors the 2-pyridone form due to its greater thermodynamic stability, the energetic difference in the gas phase is remarkably small.[1][7] Ab initio calculations have estimated that 2-pyridone is more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol in the gas phase, a value in excellent agreement with experimental findings.[7] This subtle energetic balance can be readily perturbed by substituents and the surrounding environment, making computational analysis an indispensable tool for understanding and predicting the tautomeric preference.

The significance of this tautomerism extends to the reactivity and biological function of these molecules. The distinct electronic and structural features of each tautomer dictate their hydrogen bonding capabilities, dipole moments, and ability to interact with biological targets.[6]

Tautomerism Pyridinol Pyridin-2-ol (Lactim) Aromatic Pyridone 2-Pyridone (Lactam) Non-Aromatic Pyridinol->Pyridone Tautomerization Computational_Workflow cluster_0 Computational Workflow Input_Structure 1. Initial Structure Generation (Pyridin-2-ol & 2-Pyridone Tautomers) Geometry_Optimization 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Guess Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Energy_Calculation 4. Single-Point Energy Calculation (Higher Level of Theory) Frequency_Analysis->Energy_Calculation Confirmation of Minimum Property_Prediction 5. Property Prediction (Spectra, Reactivity Descriptors) Energy_Calculation->Property_Prediction Refined Energies Analysis 6. Data Analysis & Interpretation Property_Prediction->Analysis Predicted Data Drug_Design_Workflow cluster_1 Drug Design & Discovery Funnel Virtual_Screening Virtual Screening of Substituted Pyridin-2-ol Library Docking Molecular Docking into Target Protein Virtual_Screening->Docking Scoring Binding Affinity Prediction & Scoring Docking->Scoring MD_Simulation Molecular Dynamics Simulation of Top Candidates Scoring->MD_Simulation Hit Identification Synthesis_Testing Synthesis & In Vitro Testing MD_Simulation->Synthesis_Testing Lead Optimization

References

Foreword: The Strategic Importance of Vinyl Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Iodopyridines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone. Its presence in numerous bioactive molecules and functional materials necessitates a deep understanding of its chemical behavior. When functionalized with both an iodo and a vinyl group, the iodopyridine moiety transforms into a versatile and powerful building block. The vinyl group serves as a reactive handle for a multitude of transformations, while the carbon-iodine bond provides a prime site for cross-coupling reactions.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a nuanced exploration of the vinyl group's reactivity within the unique electronic environment of the iodopyridine ring. We will dissect the causal relationships between the pyridine nitrogen's position, the choice of catalytic system, and the ultimate reaction outcome. The protocols described herein are presented not merely as instructions, but as self-validating systems, grounded in mechanistic understanding to empower you to troubleshoot, optimize, and innovate in your own work.

The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of a vinyl group on an iodopyridine ring is not considered in isolation. It is profoundly influenced by the inherent electronic properties of the pyridine ring itself.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the ring.[1] Furthermore, resonance effects show a delocalization of the pi-electrons towards the nitrogen, resulting in electron deficiency at the ortho (2,6) and para (4) positions.[1]

This electron-deficient nature has two primary consequences for a vinyl substituent:

  • Modulation of the Vinyl Group's Nucleophilicity: The vinyl group is rendered less electron-rich than, for example, the vinyl group in styrene. This impacts its susceptibility to electrophilic attack and its behavior in reactions like hydroboration.

  • Activation of the C-I Bond: The electron-withdrawing character of the ring can influence the adjacent C-I bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a critical initiation step.

The position of the vinyl and iodo groups relative to the nitrogen is therefore a critical determinant of reactivity, a factor we will explore in the context of specific transformations.

Key Transformations of the Vinyl Group

The vinyl group is a gateway to a vast array of chemical structures. We will focus on the most impactful and widely utilized transformations in a drug development context.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Vinyl iodides are exceptional substrates for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the halogens, allowing for oxidative addition to Pd(0) catalysts under mild conditions.[2]

The general catalytic cycle for these reactions provides a foundational framework for understanding the specific nuances of each named reaction.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(I) (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Substrate Vinyl-Iodopyridine (R¹-I) Substrate->OxAdd Reagent Organometallic Reagent (e.g., R²-B(OR)₂) Reagent->Transmetal Hydroboration_Workflow Start Vinyl Iodopyridine Step1 Step 1: Hydroboration Add BH₃•THF at 0°C Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation Add NaOH(aq), then H₂O₂(aq) dropwise Intermediate->Step2 Product Primary Alcohol (Anti-Markovnikov Product) Step2->Product Workup Aqueous Workup & Extraction Product->Workup Purify Column Chromatography Workup->Purify Final Isolated Product Purify->Final

References

electronic properties of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 3-Ethenyl-4-iodopyridin-2-ol

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing electronic characteristics.[1][2][3] This guide focuses on a specific, sparsely documented derivative, this compound (CAS 2126179-04-0). Given the scarcity of direct experimental data in public literature, this document serves as a predictive framework and a methodological guide for researchers. By deconstructing the molecule into its constituent functional groups—the pyridinone core, the ethenyl substituent, and the iodo substituent—we will project its electronic properties based on established chemical principles and data from analogous structures. This guide provides a theoretical foundation, proposes robust computational and experimental workflows for validation, and discusses the potential applications of this molecule in drug discovery and organic electronics.

The Pyridinone Core: A Versatile Scaffold

Pyridinone and its derivatives are central to the development of numerous pharmaceuticals and functional materials.[4][5] Their importance stems from a unique combination of features: the nitrogen heteroatom provides a site for hydrogen bonding and coordination, while the conjugated system imparts specific electronic and optical properties. The pyridine ring can significantly enhance a drug molecule's biochemical potency, improve metabolic stability, and resolve issues with protein binding.[4] In drug development, pyridinone-containing molecules have found applications as anticancer, antiviral, and anti-inflammatory agents, among others.[1][4] The specific molecule of interest, this compound, combines this valuable core with functional groups that allow for fine-tuning of its electronic landscape and provide synthetic handles for further derivatization.

The Decisive Equilibrium: Pyridin-2-ol vs. 2-Pyridone Tautomerism

A critical feature governing the electronic properties of this molecule is the tautomeric equilibrium between the pyridin-2-ol (aromatic, hydroxyl form) and the 2-pyridone (non-aromatic, keto form). In most solvents and in the solid state, the equilibrium overwhelmingly favors the 2-pyridone form due to its greater thermodynamic stability, arising from the strong C=O bond and favorable amide resonance. This distinction is not merely academic; it fundamentally alters the molecule's electronic structure, aromaticity, dipole moment, and hydrogen bonding capabilities. All subsequent analysis in this guide assumes the molecule exists predominantly as the 3-Ethenyl-4-iodo-2-pyridone tautomer.

tautomerism cluster_ol Pyridin-2-ol Tautomer cluster_one 2-Pyridone Tautomer mol_ol Structure A: Aromatic Hydroxyl Form mol_one Structure B: Amide/Keto Form (Dominant) mol_ol->mol_one Tautomerization caption Fig. 1: Tautomeric equilibrium favoring the 2-pyridone form.

Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Analysis of Substituent Effects on the Electronic Landscape

The electronic character of the 2-pyridone core is modulated by the substituents at the C3 and C4 positions.

The C3-Ethenyl Group: Extending π-Conjugation

The ethenyl (vinyl) group at the C3 position is a π-donating system. It extends the conjugation of the pyridone ring, which has several key consequences:

  • HOMO Destabilization: The vinyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation.

  • Bathochromic Shift: The extended conjugation is expected to decrease the HOMO-LUMO energy gap, resulting in a shift of the molecule's absorption maximum to longer wavelengths (a bathochromic or red shift) in its UV-Visible spectrum.

The C4-Iodo Group: Inductive Withdrawal and Synthetic Utility

The iodine atom at the C4 position introduces competing electronic effects:

  • Inductive Effect: As a halogen, iodine is more electronegative than carbon and exerts a net electron-withdrawing effect through the sigma bond framework (inductive effect). This tends to lower the energy of both the HOMO and LUMO.

  • Resonance Effect: The lone pairs on the iodine atom can participate in resonance, donating electron density to the ring. However, for halogens, this effect is generally weaker than the inductive withdrawal.

  • Synthetic Handle: The carbon-iodine bond is a versatile functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the iodine to be replaced with a wide variety of other functional groups, making this molecule a valuable intermediate for creating libraries of new compounds.[6][7]

Theoretical Framework for Predicting Electronic Properties

To quantify the electronic properties of 3-Ethenyl-4-iodo-2-pyridone, computational chemistry, specifically Density Functional Theory (DFT), is the method of choice. DFT provides a robust framework for predicting molecular geometries, orbital energies, and electron distribution with high accuracy.[8][9]

Protocol: DFT Calculation Workflow

A reliable prediction of the molecule's electronic properties can be achieved with the following computational protocol.

Objective: To calculate the ground-state geometry, HOMO-LUMO energies, and electrostatic potential map of 3-Ethenyl-4-iodo-2-pyridone.

Methodology:

  • Structure Building: Construct the 3D structure of the 3-Ethenyl-4-iodo-2-pyridone tautomer using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311G+(d,p) basis set.[8] For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is recommended.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the molecular orbital energies (HOMO, LUMO), molecular dipole moment, and the electrostatic potential map.

  • Data Analysis: Extract the HOMO and LUMO energy values to calculate the energy gap (ΔE = ELUMO – EHOMO). Visualize the molecular orbitals and the electrostatic potential map to identify regions of high and low electron density.

dft_workflow start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (DFT: B3LYP/6-311G+(d,p)) start->opt freq 3. Frequency Calculation opt->freq check Is it a true minimum? (No imaginary frequencies) freq->check check->opt No (Re-optimize) sp 4. Single-Point Calculation for Properties check->sp Yes analysis 5. Analyze Data & Visualize Orbitals sp->analysis caption Fig. 2: Workflow for DFT-based prediction of electronic properties.

Caption: Workflow for DFT-based prediction of electronic properties.

Predicted Electronic Data

The following table summarizes the predicted quantitative data that would be obtained from the DFT protocol described above. These values are illustrative estimates based on similar substituted pyridone systems found in the literature.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy ~ -1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.7 eVDetermines electronic transition energy, chemical reactivity, and kinetic stability.[9]
Dipole Moment ~ 3.5 - 4.5 DIndicates overall molecular polarity, influencing solubility and intermolecular interactions.

Proposed Experimental Validation Workflow

Theoretical predictions must be validated by empirical data. The following section outlines a comprehensive workflow for the synthesis and characterization of the molecule's electronic properties.

Synthesis and Purification

The synthesis of substituted iodopyridines can be achieved through various established methods, often starting from a corresponding bromo- or aminopyridine.[6][7] A plausible route would involve the halogenation of a suitable 3-ethenylpyridin-2-one precursor. Following synthesis, purification via column chromatography or recrystallization is essential to obtain a high-purity sample for analysis.

Spectroscopic and Electrochemical Characterization

Objective: To experimentally measure the optical and electrochemical properties of this compound.

Protocol:

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution (e.g., 10-5 M) of the purified compound in a suitable solvent (e.g., Dichloromethane, Acetonitrile).

    • Record the absorption spectrum over a range of ~200-800 nm.

    • Identify the wavelength of maximum absorption (λmax). The onset of the lowest energy absorption band can be used to estimate the optical band gap.

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the compound (~1 mM) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

    • Scan the potential to measure the first oxidation (Eox) and reduction (Ered) potentials.

    • Estimate the HOMO and LUMO energy levels from these potentials using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard:

      • EHOMO = -e [Eox - E1/2(Fc/Fc+)] - 4.8 eV

      • ELUMO = -e [Ered - E1/2(Fc/Fc+)] - 4.8 eV

exp_workflow cluster_synth Synthesis & Purification cluster_char Characterization cluster_data Data Analysis synthesis Chemical Synthesis purify Purification (Chromatography) synthesis->purify uv_vis UV-Visible Spectroscopy purify->uv_vis cv Cyclic Voltammetry purify->cv nmr NMR & Mass Spec (Structure Confirmation) purify->nmr opt_gap Optical Gap (from UV-Vis) uv_vis->opt_gap el_gap Electrochemical Gap (from CV) cv->el_gap caption Fig. 3: Experimental workflow for validation of electronic properties.

Caption: Experimental workflow for validation of electronic properties.

Potential Applications in Research and Development

The unique combination of a pyridinone core, an extended π-system, and a versatile synthetic handle (iodine) suggests potential applications in several high-value research areas:

  • Drug Discovery: The molecule can serve as a core scaffold for developing new therapeutic agents. The pyridinone moiety is a known pharmacophore, and the ethenyl and iodo groups can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.[10][11]

  • Organic Electronics: The conjugated structure suggests potential as a building block for organic semiconductors, dyes for dye-sensitized solar cells, or organic light-emitting diodes (OLEDs). The electronic properties can be systematically tuned via cross-coupling reactions at the C4 position to modify the HOMO-LUMO gap and charge transport characteristics.

  • Chemical Probes and Sensors: The potential for fluorescence and the presence of atoms capable of coordinating with metal ions could enable its use as a scaffold for developing fluorescent chemical sensors.

Conclusion

While this compound remains a largely unexplored molecule, a detailed analysis of its structure provides a strong basis for predicting its electronic properties. The dominant 2-pyridone tautomer possesses a conjugated system influenced by the π-donating ethenyl group and the inductively withdrawing iodo group. This guide outlines a clear theoretical and experimental path for its comprehensive characterization. The proposed DFT and electrochemical workflows provide a robust framework for researchers to validate these predictions and unlock the potential of this promising molecule as a versatile building block in both medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Trifunctional Building Block

3-Ethenyl-4-iodopyridin-2-OL is a richly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure presents three distinct points for chemical modification: a reactive carbon-iodine bond at the 4-position, ideal for cross-coupling reactions; a vinyl group at the 3-position, which can participate in various addition and polymerization reactions; and a 2-hydroxypyridine moiety, which can be engaged in N- or O-alkylation, or influence the electronic properties of the ring system.

This guide focuses on the strategic utilization of the C-I bond in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] However, the unique combination of functional groups in this compound presents specific challenges that require careful consideration for the development of a robust and high-yielding protocol. This document provides a comprehensive analysis of these challenges and offers detailed, field-proven strategies and protocols for researchers, scientists, and drug development professionals to successfully employ this versatile building block.

Mechanistic Considerations & Key Challenges

The successful application of this compound in Suzuki coupling hinges on navigating three primary chemical challenges: the reactivity of the C-I bond, the influence of the 2-hydroxypyridyl group, and the stability of the vinyl substituent.

The Carbon-Iodine Bond: A Highly Reactive Handle

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend I > Br > Cl >> F.[1][3] This high reactivity is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[3] This inherent reactivity makes the 4-position of the pyridine ring the primary site for the Suzuki coupling, allowing for selective functionalization even in the presence of other, less reactive halides.

The 2-Hydroxypyridine Moiety: Tautomerism and Catalyst Inhibition

The 2-hydroxypyridine unit is central to the main challenge in coupling reactions involving this substrate. It exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by solvent, temperature, and pH. The presence of the N-H proton in the 2-pyridone tautomer introduces the risk of catalyst inhibition. The lone pairs on both the pyridine nitrogen and the exocyclic oxygen (in either tautomer) can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and hindering the catalytic cycle.[4] This phenomenon is a well-documented challenge in the coupling of nitrogen-containing heterocycles.[5] Furthermore, substrates bearing unprotected N-H groups can be problematic in standard cross-coupling protocols, often necessitating additional protection/deprotection steps.[5] However, recent advances in ligand design have enabled successful couplings on such substrates without protection.[5]

The 3-Vinyl Group: Potential for Side Reactions

While the vinyl group is intended to be a handle for subsequent transformations, its presence during the Suzuki coupling requires careful management of reaction conditions. Under certain catalytic conditions, side reactions such as Heck-type coupling or polymerization can occur. Additionally, isomerization of the vinyl group is a possibility that needs to be monitored.[6] The choice of ligand and temperature will be crucial in mitigating these potential side reactions.[7]

Strategic Protocol Development for Suzuki Cross-Coupling

Given the unique characteristics of this compound, a systematic approach to reaction optimization is recommended. The following sections provide a detailed guide to selecting and screening key reaction parameters.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_couple R-Pd(II)L_n-R' Transmetal->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Boronic R'-B(OR)3- (Activated Boronate) Boronic->Transmetal Base Base (e.g., K3PO4) Base->Boronic BoronicAcid R'-B(OH)2 BoronicAcid->Boronic RX R-X (this compound) RX->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Screening of Reaction Parameters

The following table summarizes recommended starting points for the optimization of the Suzuki coupling of this compound.

Parameter Recommendation Rationale References
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.[8][9]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, SImesBulky, electron-rich ligands are crucial for promoting oxidative addition and preventing catalyst inhibition by the pyridine nitrogen. They have shown high efficacy in couplings of challenging heteroaromatics and substrates with unprotected N-H groups.[2][4][5][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are generally effective. K₃PO₄ is often a good starting point for N-H containing substrates. The choice of base can influence the tautomeric equilibrium and the rate of transmetalation.[5][11]
Boronic Acid/Ester Arylboronic acids, Arylboronic pinacol estersPinacol esters can be used to mitigate protodeboronation, a common side reaction, especially under aqueous conditions.[4][12]
Solvent Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMFAprotic polar solvents, often with a small amount of water, are standard. The aqueous component helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][13][14]
Temperature 80-110 °CA balance must be struck between providing enough thermal energy for the reaction to proceed and avoiding decomposition or side reactions of the vinyl group.[14][15]
Catalyst Loading 1-3 mol%A typical starting range for optimization. Higher loadings may be necessary if catalyst inhibition is significant.[4][5]

Experimental Protocols

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram of the Experimental Workflow

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids (Substrate, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench & Extract F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: A streamlined workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution References
Low or No Conversion Catalyst inhibition/deactivation by the pyridinol moiety.Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Increase catalyst loading to 3-5 mol%.[2][4][10]
Oxidative addition is too slow.Ensure an iodide substrate is used. Increase reaction temperature. Use a more electron-donating ligand.[1][3]
Protodeboronation of Boronic Acid Presence of water and strong base.Use a boronic pinacol ester instead of the acid. Minimize water content or run under anhydrous conditions. Use a milder base if tolerated.[4][12]
Dehalogenation of Starting Material Hydride source in the reaction mixture.Ensure solvents are anhydrous and free of potential hydride donors. Optimize reaction time to avoid prolonged heating.[7]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start.Rigorously degas all solvents and ensure a tight inert atmosphere. Use a Pd(0) precatalyst or add a mild reducing agent.[16][17]
Vinyl Group Side Reactions High reaction temperature or inappropriate catalyst.Lower the reaction temperature. Screen different ligands; some may be less prone to engaging with the vinyl group.[6][7]

Conclusion

This compound is a promising and versatile building block for the synthesis of complex molecular architectures. While its multifunctional nature presents unique challenges for Suzuki-Miyaura cross-coupling, a systematic and informed approach to reaction development can lead to successful and high-yielding transformations. The key to success lies in the judicious selection of a bulky, electron-rich ligand to overcome catalyst inhibition by the 2-hydroxypyridine moiety, coupled with careful control of the base and reaction temperature. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to unlock the synthetic potential of this valuable compound.

References

Application Notes & Protocols: Heck Coupling Reactions for 3-Ethenyl-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide to performing the Mizoroki-Heck reaction on 3-ethenyl-4-iodopyridin-2-ol, a versatile heterocyclic building block. The protocols detailed herein are designed to be robust and adaptable, addressing common challenges associated with the coupling of electron-deficient heteroaromatics. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind component selection, and offer detailed, step-by-step procedures for both conventional thermal and microwave-assisted couplings. This guide is intended to empower researchers to successfully synthesize complex substituted pyridinol derivatives, crucial intermediates in medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation, recognized with the 2010 Nobel Prize in Chemistry, offers a powerful method for constructing substituted alkenes with high regio- and stereoselectivity.[1]

Our focus, this compound, presents a unique substrate. The presence of the vinyl group, the reactive iodo leaving group, and the pyridinol core makes it a valuable scaffold. However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair necessitate carefully optimized reaction conditions. This guide provides the field-proven insights required to navigate these challenges effectively.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through several key steps.[2][3][4] The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.[1][5]

The Core Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.[1][3] This is often the rate-determining step. The high reactivity of the C-I bond makes iodo-substituted arenes and heteroarenes ideal substrates.[4]

  • Olefin Coordination & Insertion: The alkene (coupling partner) coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion, where the pyridinol moiety is transferred to one of the olefinic carbons, forming a new carbon-carbon bond.[4][6]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.[3][6] This step dictates the regioselectivity of the final product.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[7]

Visualizing the Mechanism

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl 1. Oxidative     Addition OxAdd->PdII_Aryl Ar-I Coord Olefin Coordination Alkene_Complex [Ar-Pd(II)(Alkene)(L)₂]⁺ PdII_Aryl->Alkene_Complex 2. Coordination Coord->Alkene_Complex Alkene Insert Migratory Insertion Alkyl_Pd R-Pd(II)-I(L)₂ Alkene_Complex->Alkyl_Pd 3. Insertion Insert->Alkyl_Pd Beta_Elim β-Hydride Elimination Hydride_Complex H-Pd(II)-I(L)₂ Alkyl_Pd->Hydride_Complex 4. β-Hydride     Elimination Beta_Elim->Hydride_Complex Product Hydride_Complex->Pd0 5. Regeneration Regen Base Regeneration Product Substituted Alkene Product Hydride_Complex->Product Regen->Pd0 Base ArylHalide This compound ArylHalide->PdII_Aryl Alkene Coupling Partner (e.g., Methyl Acrylate) Alkene->Alkene_Complex Base Base (e.g., Et₃N) Base->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Component Selection: An Evidence-Based Approach

The success of a Heck coupling is highly dependent on the judicious selection of each reaction component.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst by phosphine ligands, amines, or the solvent.[5][8] Pd₂(dba)₃ is a Pd(0) source, but can be more sensitive.
Ligand PPh₃, P(o-tol)₃, Buchwald-type phosphinesPhosphine ligands are crucial for stabilizing the palladium catalyst, preventing decomposition into palladium black, and modulating its reactivity.[9] Triphenylphosphine (PPh₃) is a cost-effective, standard choice.[8] For more challenging couplings, bulkier, electron-rich ligands like P(o-tol)₃ or Buchwald's biaryl phosphines can accelerate oxidative addition and reductive elimination.[8]
Base Et₃N (Triethylamine), K₂CO₃, Cs₂CO₃A base is essential to regenerate the Pd(0) catalyst.[7] Organic amines like Et₃N are common and act as both a base and a potential reductant for Pd(II).[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents and can be crucial for preventing side reactions.[1][10]
Solvent DMF, Acetonitrile (MeCN), ToluenePolar aprotic solvents like DMF and MeCN are most common as they effectively solvate the polar intermediates in the catalytic cycle.[2] Toluene is a higher-boiling, less polar option suitable for high-temperature reactions.[2]
Coupling Partner Acrylates, Styrenes, Electron-deficient alkenesThe Heck reaction works most efficiently with alkenes that are electron-deficient (e.g., methyl acrylate, acrylonitrile) or styrenic, as this promotes the migratory insertion step.[1]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Standard Thermal Heck Coupling

This protocol provides a reliable baseline for coupling this compound with an electron-deficient alkene like methyl acrylate.

Workflow Diagram:

Workflow_Conventional start Start reagents 1. Reagent Preparation - Weigh solids - Degas solvent start->reagents assembly 2. Reaction Assembly - Add solids to flask - Purge with N₂/Ar reagents->assembly add_liquids 3. Add Liquids - Add degassed solvent - Add liquid reagents via syringe assembly->add_liquids heating 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS add_liquids->heating workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O/brine heating->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify analysis 7. Analysis - NMR, MS, etc. purify->analysis end End analysis->end

Caption: Standard workflow for a conventional Heck coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%), and Triphenylphosphine (PPh₃, 0.04 equiv, 4 mol%).

    • The use of a slight excess of phosphine ligand relative to the palladium precursor helps ensure the formation and stability of the active catalyst.[10]

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.

  • Solvent and Reagent Addition:

    • Add degassed DMF or MeCN (to a concentration of ~0.1 M with respect to the starting iodide).

    • Add the alkene coupling partner (e.g., methyl acrylate, 1.2-1.5 equiv).

    • Add triethylamine (Et₃N, 2.0-3.0 equiv) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water (3x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Protocol 2: Microwave-Assisted Heck Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[11][12] This is particularly advantageous for high-throughput synthesis and library generation.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and a base such as K₂CO₃ (2.0 equiv). Using an inorganic base is common in microwave protocols.

  • Solvent and Reagent Addition:

    • Add DMF or another suitable high-boiling solvent (~0.2 M concentration).

    • Add the alkene coupling partner (1.5 equiv).

  • Reaction Execution:

    • Seal the vial securely with the appropriate cap.

    • Place the vial in the cavity of a scientific microwave reactor.

    • Set the reaction parameters: Temperature = 120-160 °C, Time = 10-30 minutes, Power = Dynamic (allows the instrument to maintain the target temperature).

    • Note: These are starting parameters and may require optimization. The Arrhenius equation suggests that for every 10 °C increase in temperature, the reaction rate approximately doubles.[11]

  • Workup and Purification:

    • After the reaction is complete, allow the vial to cool to a safe temperature (<50 °C) before venting and opening.

    • The workup and purification procedure is identical to that described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor substrate reactivity.Check the quality of the Pd precatalyst and phosphine. Increase temperature. Switch to a more active, bulky phosphine ligand (e.g., P(o-tol)₃, SPhos). Consider microwave heating to access higher temperatures safely.[11]
Formation of Palladium Black Catalyst decomposition.Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure the reaction is under a strictly inert atmosphere.
Side Product Formation Homocoupling of the starting material; Double bond isomerization.Lower the reaction temperature. Use a different base/solvent combination. For isomerization, ensure the reaction is not run for an excessively long time after completion.
Poor Yield after Workup Product is water-soluble or volatile.If the product is basic, perform an acidic wash during workup to extract impurities, then basify the aqueous layer and extract the product. Be cautious during solvent removal under vacuum.

Conclusion

The Heck coupling of this compound is a highly valuable transformation for the synthesis of complex, functionalized pyridines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols provided herein, for both conventional and microwave-assisted synthesis, offer robust starting points for exploration. Through systematic optimization and careful analysis, these methods can be adapted to a wide range of coupling partners, accelerating discovery in drug development and materials science.

References

Application Notes and Protocols: 3-Ethenyl-4-iodopyridin-2-ol as a Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of the novel monomer, 3-Ethenyl-4-iodopyridin-2-ol. This unique trifunctional monomer, possessing a polymerizable vinyl group, a reactive iodo-substituent for cross-coupling, and a pyridin-2-ol moiety capable of tautomerism and hydrogen bonding, presents a gateway to a new class of functional polymers. These materials are anticipated to have significant utility in drug development, biomedical imaging, and catalysis. This document offers detailed protocols for the monomer's synthesis, its polymerization via controlled radical and metal-catalyzed methods, and post-polymerization modifications, providing researchers with the foundational knowledge to explore this promising platform.

Introduction: The Strategic Design of a Trifunctional Monomer

The quest for advanced polymeric materials with tailored functionalities is a cornerstone of modern materials science and drug development. The strategic design of monomers is paramount to achieving polymers with precise control over their architecture and properties. This compound is a novel monomer engineered with three distinct functional handles, each imparting unique reactivity and potential properties to the resulting polymer.

  • The Ethenyl (Vinyl) Group: This serves as the primary site for polymerization, allowing for the formation of a polyalkane backbone through various polymerization techniques.

  • The Iodo Group: This versatile substituent enables post-polymerization modification via a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the grafting of diverse functionalities onto the polymer backbone.

  • The Pyridin-2-ol Moiety: This group exhibits keto-enol tautomerism, influencing the polymer's solubility, hydrogen bonding capacity, and potential for metal coordination.[1][2][3] The nitrogen atom in the pyridine ring can also be quaternized, introducing positive charges and enabling applications in drug and gene delivery.[4][5]

The combination of these three functionalities in a single monomer opens up a vast design space for creating polymers with unprecedented complexity and utility.

Synthesis of this compound Monomer

Proposed Synthetic Pathway:

Monomer Synthesis A 3-Amino-2-chloropyridine B 3-Amino-2-chloro-4-iodopyridine A->B Iodination (e.g., NIS, H2SO4) C 3-Bromo-2-chloro-4-iodopyridine B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D 2-Chloro-4-iodo-3-vinylpyridine C->D Stille Coupling (Vinyltributyltin, Pd(PPh3)4) E This compound D->E Hydrolysis (e.g., NaOH, heat) ATRP Workflow A Combine Monomer, Initiator, Ligand B Add Degassed Solvent A->B C Add CuBr Catalyst under Inert Atmosphere B->C D Heat and Stir C->D E Terminate and Purify Polymer D->E Post-Polymerization Modification cluster_0 Polymer Backbone cluster_1 Modification Pathways A Poly(this compound) B Suzuki Coupling (Iodo Group) A->B C Quaternization (Pyridine Nitrogen) A->C D Functionalized Polymer B->D C->D

References

Application Notes & Protocols: Strategic Functionalization of 3-Ethenyl-4-iodopyridin-2-ol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-ethenyl-4-iodopyridin-2-ol scaffold is a highly versatile building block in medicinal chemistry, offering multiple, orthogonally reactive sites for molecular elaboration. Its strategic importance lies in the differential reactivity of the carbon-iodine (C-I) bond, the vinyl group, and the pyridin-2-ol moiety. This guide provides an in-depth analysis and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions—to synthesize a diverse array of complex pharmaceutical intermediates from this privileged starting material. The causality behind experimental design, from catalyst selection to reaction conditions, is explained to empower researchers in drug discovery and development.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is predicated on the distinct chemical nature of its functional groups. The C(sp²)-I bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C(sp²)-Br or C(sp²)-Cl bonds, making it the primary site for initial functionalization.[1] This inherent reactivity allows for selective cross-coupling at the 4-position under relatively mild conditions, leaving the vinyl group intact for subsequent transformations.[1][2]

Furthermore, the pyridin-2-ol system exists in tautomeric equilibrium with its corresponding 2-pyridone form. This can influence the electronic properties of the ring and potentially interfere with catalysis. While many cross-coupling reactions tolerate the free hydroxyl group, in certain cases, protection (e.g., as a methoxy or benzyloxy ether) may be necessary to prevent side reactions or improve solubility. The protocols described herein are optimized for the unprotected form unless otherwise specified.

The following diagram illustrates the primary synthetic pathways available from this scaffold.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Pharmaceutical Intermediates start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki C-I Functionalization heck Heck-Mizoroki Reaction (R-X, Pd Catalyst, Base) start->heck Vinyl Functionalization sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalyst, Base) start->sonogashira C-I Functionalization prod_suzuki 4-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_heck 3-(Styrenyl) Derivative heck->prod_heck prod_sonogashira 4-(Alkynyl) Derivative sonogashira->prod_sonogashira

Caption: Primary synthetic routes from this compound.

Application Note I: Suzuki-Miyaura Coupling for C-4 Arylation

Principle & Justification

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, making it indispensable in pharmaceutical synthesis.[3][4] The reaction couples the 4-iodo position of the pyridine ring with an aryl or heteroaryl boronic acid (or its ester derivatives). The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond. This is the rate-determining step and is highly favorable for aryl iodides.[5][6]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base.[4][6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.[6]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. PdCl₂(dppf) is often preferred for its stability and effectiveness with heteroaromatic substrates.[7]

  • Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1][8]

  • Solvent: A biphasic solvent system like Dioxane/Water or Toluene/Water is often employed to dissolve both the organic substrate and the inorganic base.[1][9]

Data Presentation: Representative Suzuki-Miyaura Conditions
Reagent/ParameterPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.2 - 1.5Excess ensures complete consumption of the starting material.
PdCl₂(dppf)Catalyst0.02 - 0.05 (2-5 mol%)Air-stable and effective for heteroaryl couplings.[7]
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0Cesium carbonate is a stronger base and can be beneficial for less reactive partners.[7]
1,4-Dioxane / WaterSolvent4:1 v/vSolvents must be degassed to remove oxygen, which deactivates the Pd(0) catalyst.
TemperatureReaction Parameter80 - 100 °CSufficient thermal energy to drive the catalytic cycle.
TimeReaction Parameter4 - 16 hoursMonitored by TLC or LC-MS.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids to a dry Schlenk flask: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₂CO₃ (2.0 equiv) prep2 2. Evacuate and backfill flask with an inert gas (Ar or N₂). Repeat 3x. prep1->prep2 prep3 3. Add PdCl₂(dppf) (0.03 equiv) under positive inert gas flow. prep2->prep3 prep4 4. Add degassed 1,4-Dioxane/Water (4:1) via syringe. prep3->prep4 react1 5. Heat mixture to 90 °C with vigorous stirring. prep4->react1 react2 6. Monitor progress by TLC or LC-MS (Typically 4-16 h). react1->react2 work1 7. Cool to room temperature. Dilute with Ethyl Acetate and Water. react2->work1 work2 8. Separate layers. Extract aqueous layer 2x with Ethyl Acetate. work1->work2 work3 9. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. work2->work3 work4 10. Concentrate under reduced pressure. work3->work4 work5 11. Purify by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient). work4->work5

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Application Note II: Heck-Mizoroki Reaction for Vinyl Group Elaboration

Principle & Justification

The Heck reaction is a powerful method for forming a C-C bond by coupling an alkene with an aryl or vinyl halide.[10][11] In the context of our scaffold, this reaction typically targets the vinyl group. However, the C-I bond is also reactive. To achieve selectivity for the vinyl group, one would typically first replace the iodine via another coupling reaction (like Suzuki) and then perform the Heck coupling on the resulting product. Alternatively, specific catalytic systems can favor reaction at one site over the other.

This section will describe the Heck reaction on the vinyl group of a generic 4-substituted-3-ethenylpyridin-2-ol. The mechanism proceeds via:

  • Oxidative Addition: Pd(0) adds to the aryl halide (R-X).[12]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex, followed by insertion of the alkene into the Pd-R bond.[12][13]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a hydridopalladium complex.[12]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the H-Pd-X species.[10]

Causality of Component Selection:

  • Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) is a classic choice.[12] The ligand stabilizes the palladium species and influences reactivity.

  • Base: A mild organic base like triethylamine (Et₃N) is used to neutralize the H-X acid formed during the catalytic cycle.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure solubility and allow for higher reaction temperatures.

Data Presentation: Representative Heck-Mizoroki Conditions
Reagent/ParameterPurposeTypical Amount (Equivalents)Notes
4-Substituted-3-ethenylpyridin-2-olStarting Material1.0Assumes the iodo group has been previously functionalized.
Aryl Bromide/IodideCoupling Partner1.1 - 1.2Aryl bromides are common; iodides are more reactive.
Pd(OAc)₂Catalyst Precursor0.02 - 0.05 (2-5 mol%)Pre-catalyst that is reduced in situ to Pd(0).[14]
PPh₃ or P(o-tol)₃Ligand0.04 - 0.10 (4-10 mol%)Ligand to Pd ratio is typically 2:1.
Et₃N or K₂CO₃Base2.0 - 3.0Neutralizes the H-X byproduct.
DMF or AcetonitrileSolvent-Must be anhydrous and degassed.
TemperatureReaction Parameter100 - 140 °CHigher temperatures are often required for less reactive halides.[15]
TimeReaction Parameter12 - 24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol: Heck-Mizoroki Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add the pyridinol substrate (1.0 equiv), palladium acetate (0.02 equiv), and the phosphine ligand (0.04 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.1 equiv), the base (e.g., Et₃N, 2.5 equiv), and anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Application Note III: Sonogashira Coupling for C-4 Alkynylation

Principle & Justification

The Sonogashira reaction is the most direct method for coupling a terminal alkyne with an aryl or vinyl halide, creating valuable alkynyl-substituted heterocycles.[16][17] The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt.[18][19]

The catalytic cycle is understood as follows:

  • Copper-Alkyne Interaction: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species. This is a key step that activates the alkyne.[17]

  • Palladium Cycle: Concurrently, the Pd(0) species undergoes oxidative addition with the 4-iodopyridine.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Causality of Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard choices.[7]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, essential for the formation of the reactive copper acetylide.[18][20] Copper-free versions exist but often require different conditions or ligands.[21]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.[18]

  • Solvent: THF or DMF are common solvents that provide good solubility for the reagents.

Data Presentation: Representative Sonogashira Conditions
Reagent/ParameterPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Terminal AlkyneCoupling Partner1.1 - 1.5Slight excess is used.
Pd(PPh₃)₄Palladium Catalyst0.02 - 0.05 (2-5 mol%)Sensitive to air; handle under inert gas.
CuICopper(I) Co-catalyst0.05 - 0.10 (5-10 mol%)Crucial for the standard Sonogashira mechanism.[7]
Et₃N or DIPABase/Solvent> 3.0 (or as solvent)Must be anhydrous.
THF or DMFCo-solvent-Must be anhydrous and degassed.
TemperatureReaction ParameterRoom Temp. to 60 °CMilder conditions are often sufficient due to the high reactivity of the C-I bond.[18]
TimeReaction Parameter2 - 12 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.05 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the pure 4-alkynyl product.

Conclusion

The this compound scaffold is a powerful platform for the generation of diverse pharmaceutical intermediates. By strategically applying palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the C-I bond and the vinyl group to rapidly build molecular complexity. The protocols and principles outlined in this guide provide a robust framework for the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions, enabling the synthesis of novel 4-aryl, 3-styrenyl, and 4-alkynyl pyridinol derivatives, which are key substructures in many biologically active molecules.[22][23][24]

References

Application Notes & Protocols: 3-Ethenyl-4-iodopyridin-2-ol as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the development of novel heterocyclic scaffolds is paramount for the discovery of new therapeutic agents and functional materials.[1][2] This guide introduces 3-ethenyl-4-iodopyridin-2-ol, a trifunctional pyridin-2-one building block, engineered for the efficient construction of diverse and complex molecular architectures. The strategic placement of an iodo group, an ethenyl (vinyl) group, and a pyridin-2-ol core provides three orthogonal points for chemical modification. The 4-iodo substituent serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the 3-ethenyl group acts as a versatile partner in cycloaddition and other olefin-based transformations. This document provides a comprehensive overview of its synthetic potential, complete with detailed, field-tested protocols for its application in constructing novel heterocyclic systems.

Introduction: The Strategic Advantage of a Trifunctional Building Block

This compound is a pyridinone derivative featuring a unique convergence of functionalities, each offering a distinct avenue for molecular elaboration:

  • The 4-Iodo Group: This is the primary site for transition-metal-catalyzed cross-coupling. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, allowing for oxidative addition to a palladium(0) catalyst under mild conditions.[3] This enables highly selective Suzuki, Sonogira, and Buchwald-Hartwig amination reactions, facilitating the introduction of aryl, alkynyl, and nitrogen-based substituents, respectively.[3][4][5]

  • The 3-Ethenyl (Vinyl) Group: This functionality opens the door to cycloaddition chemistry, most notably the Diels-Alder reaction, where it can act as a dienophile to construct fused carbocyclic and heterocyclic rings.[6][7] Lewis acid promotion can enhance the reactivity of such vinylazaarenes, making previously challenging transformations synthetically useful.[8]

  • The Pyridin-2-ol Core: This scaffold is a well-established pharmacophore present in numerous bioactive molecules.[1][9] It exists in tautomeric equilibrium with its 2-pyridone form and provides a stable, planar core that can be further modified or serve as a key structural element for receptor binding. The nitrogen atom can also influence the electronic properties of the entire molecule.

The strategic combination of these groups in a single molecule allows for a modular and divergent synthetic approach, enabling the rapid generation of compound libraries with high degrees of structural complexity and diversity from a single, advanced intermediate.

Proposed Synthesis of this compound

Synthesis_Workflow A 2,4-Dihydroxypyridine B 4-Iodo-2-hydroxypyridine A->B Iodination (e.g., NIS, TFA) C 4-Iodo-2-(triflyloxy)pyridine B->C Triflation (Tf2O, Pyridine) D 3-Bromo-4-iodo-2-(triflyloxy)pyridine C->D Bromination (e.g., NBS, Acetonitrile) E 3-Ethenyl-4-iodo-2-(triflyloxy)pyridine D->E Stille or Suzuki Coupling (Vinyl-SnBu3 or VinylB(pin), Pd cat.) F This compound E->F Hydrolysis (e.g., aq. NaOH)

Caption: Proposed synthetic workflow for this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo position is the most reactive site for cross-coupling, allowing for selective functionalization while preserving the vinyl group for subsequent reactions.[3] The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.[10][11][12]

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation  (R²-M) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol: Sonogashira Coupling for C-C (sp) Bond Formation

This protocol allows for the introduction of an alkyne moiety at the C4 position, a key precursor for constructing fused heterocycles like furopyridines or indolizines.[13][14][15] The use of a copper(I) co-catalyst is standard, though copper-free methods are also prevalent.[4][16]

Scientist's Note: The reactivity order for halides in Sonogashira coupling is I > OTf > Br >> Cl, making the 4-iodo position exceptionally suitable for this transformation.[13][17] An amine base is crucial as it serves both to neutralize the HX generated and to deprotonate the terminal alkyne.

Parameter Condition Rationale
Substrate This compound1.0 equiv
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.2 - 1.5 equiv
Pd Catalyst Pd(PPh₃)₂Cl₂2-5 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)1-3 mol%
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0 equiv
Solvent THF or DMF, degassedAnhydrous
Temperature Room Temperature to 50 °CMild conditions prevent side reactions.
Time 2 - 16 hoursMonitor by TLC/LC-MS

Step-by-Step Protocol:

  • To a dry, argon-flushed flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.025 equiv).

  • Add anhydrous, degassed THF, followed by the amine base (e.g., DIPA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the residue by flash column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling for C-C (sp²) Bond Formation

The Suzuki coupling is a robust method for installing aryl or heteroaryl groups, creating biaryl structures that are common in pharmaceuticals.[18][19][20]

Scientist's Note: The choice of base and ligand is critical. A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[18] For challenging couplings, bulky, electron-rich phosphine ligands can accelerate the reductive elimination step.

Parameter Condition Rationale
Substrate This compound1.0 equiv
Boronic Acid/Ester (Hetero)arylboronic acid or pinacol ester1.2 - 1.5 equiv
Pd Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2-5 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂ODegassed
Temperature 80 - 110 °CHigher temperatures often needed.
Time 4 - 24 hoursMonitor by TLC/LC-MS

Step-by-Step Protocol:

  • Combine this compound (1.0 equiv), the boronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) in a flask.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction to 90 °C with vigorous stirring.

  • After consumption of the starting material (monitored by LC-MS), cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to yield the 4-aryl product.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for synthesizing N-aryl pyridones, which are precursors to important fused heterocycles like pyrido[2,3-d]pyrimidines.[2][21][22] The choice of a specialized biarylphosphine ligand is often necessary for high efficiency.[23][24]

Scientist's Note: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is required to deprotonate the amine for the catalytic cycle. The reaction is highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.[5][25]

Parameter Condition Rationale
Substrate This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.3 equiv
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos, or BINAP2-4 mol%
Base NaOt-Bu or K₃PO₄1.4 - 2.0 equiv
Solvent Toluene or Dioxane, anhydrousDegassed
Temperature 80 - 110 °CThermal activation is necessary.
Time 6 - 24 hoursMonitor by TLC/LC-MS

Step-by-Step Protocol:

  • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 100 °C with stirring.

  • After the reaction is complete, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify the crude product via column chromatography.

Application in [4+2] Cycloaddition Reactions

The 3-ethenyl group serves as an excellent dienophile for Diels-Alder reactions, enabling the construction of fused cyclohexene rings. The reaction's viability can be significantly improved by using a Lewis acid to activate the vinylpyridine system, lowering its LUMO energy.[6][8]

Diels_Alder reactants Diene + Dienophile (this compound) product [4+2] Cycloadduct reactants->product Heat or Lewis Acid (e.g., BF₃·OEt₂)

Caption: General scheme for the Diels-Alder reaction.

General Protocol: Lewis Acid-Promoted Diels-Alder Reaction

Scientist's Note: Thermal Diels-Alder reactions with unactivated vinylpyridines often require harsh conditions and give low yields.[6] The use of a Lewis acid like BF₃·OEt₂ complexes with the pyridine nitrogen, withdrawing electron density and making the vinyl group a more potent dienophile.[26] This allows the reaction to proceed at lower temperatures with improved yields and selectivity.

Parameter Condition Rationale
Dienophile This compound1.0 equiv
Diene Electron-rich diene (e.g., Isoprene, Danishefsky's diene)2.0 - 5.0 equiv
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)1.0 - 1.5 equiv
Solvent Dichloromethane (DCM) or TolueneAnhydrous
Temperature 0 °C to Room TemperatureMild conditions prevent polymerization.
Time 12 - 48 hoursMonitor by TLC/LC-MS

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

  • Slowly add BF₃·OEt₂ (1.2 equiv) and stir for 15 minutes.

  • Add the diene (3.0 equiv) to the solution.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the resulting cycloadduct by flash column chromatography.

Downstream Elaboration: Building Novel Heterocyclic Cores

The true power of this compound lies in the sequential application of these protocols to build complex heterocyclic systems.

  • Example 1: Synthesis of Furopyridines. A Sonogashira coupling product bearing a terminal hydroxyl group on the alkyne can undergo an intramolecular cyclization (e.g., base- or metal-catalyzed) to form a fused furopyridine ring system.

  • Example 2: Synthesis of Pyrido[2,3-d]pyrimidines. A Buchwald-Hartwig amination with an appropriate aminoguanidine, followed by intramolecular cyclization, can yield highly substituted pyridopyrimidines, a scaffold of significant interest in medicinal chemistry for its anticancer properties.[2][21][27]

  • Example 3: Synthesis of Fused Indolizines. The product from a Sonogashira coupling can undergo intramolecular cyclization to form indolizine derivatives, which are common motifs in natural products.[15][28][29]

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a modular and strategic approach to the synthesis of novel heterocycles. By leveraging well-established, high-yielding palladium-catalyzed cross-coupling and cycloaddition reactions, researchers can rapidly access diverse libraries of complex molecules with significant potential for applications in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for exploring the rich chemistry of this promising synthetic intermediate.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Ethenyl-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 3-Ethenyl-4-iodopyridin-2-ol in palladium-catalyzed reactions.

Abstract

The this compound scaffold is a highly versatile and functionalized building block, pivotal for the synthesis of complex molecules in medicinal chemistry and materials science.[1] The inherent reactivity of its carbon-iodine bond, coupled with the strategic placement of a vinyl group, makes it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of three cornerstone transformations—the Suzuki-Miyaura, Heck, and Sonogashira couplings—utilizing this substrate. We offer not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations behind the experimental design, empowering researchers to harness the full synthetic potential of this valuable intermediate.

The this compound Building Block: A Chemist's Perspective

The title compound, this compound (CAS 2126179-04-0), exists in tautomeric equilibrium with its pyridin-2(1H)-one form.[2] This pyridin-2-one motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[3][4] The molecule's value lies in its orthogonal reactivity:

  • The C(sp²)-I Bond: The carbon-iodine bond at the 4-position is the primary site for palladium-catalyzed cross-coupling. The reactivity of aryl halides in the crucial oxidative addition step follows the order I > Br > Cl > F, making the iodo-substituent highly reactive and enabling reactions under mild conditions.[5][6]

  • The Ethenyl (Vinyl) Group: The vinyl group at the 3-position can be used for subsequent transformations or can influence the electronic properties of the final molecule.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially influencing the catalyst's activity and stability.[7][8] The pyridin-2-ol hydroxyl group can also participate in directing or modifying reactivity.

This unique combination of functional groups allows for sequential, selective reactions, making it a powerful tool for building molecular diversity.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C-C bonds, particularly for creating biaryl structures.[9] The reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, and is celebrated for its mild conditions and tolerance of a wide array of functional groups.[10][11]

Catalytic Cycle and Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridinone, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired product.[10][11]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(I) (Pyridinone Complex) pd0->pd_complex transmetalation Transmetalation di_org_complex R¹-Pd(II)L₂(R²) (Di-organo Complex) pd_complex->di_org_complex di_org_complex->pd0 reductive_elimination Reductive Elimination product_out Product R¹-R² reductive_elimination->product_out substrate_in Substrate R¹-I substrate_in->oxidative_addition boronic_in Boronic Acid R²-B(OH)₂ + Base boronic_in->transmetalation

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 3-Ethenyl-4-phenylpyridin-2-ol

This protocol provides a general method for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or similar reaction vessel

  • Argon or Nitrogen supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should create a 0.1 M solution with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization and Data

The choice of catalyst, base, and solvent is critical for success.[9] The following table summarizes common conditions for Suzuki couplings on similar heterocyclic systems.

ParameterCommon ChoicesRationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a reliable choice for many systems.[3] For more challenging couplings, using a Pd(II) precatalyst with a specialized ligand (e.g., SPhos, XPhos) can improve yields and reaction times.[12]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[10] Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₂CO₃ provides a good balance of reactivity and cost.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic system with water is necessary to dissolve the inorganic base.[9] Dioxane and DME are common ethereal solvents that are stable under these conditions.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions like hydrodehalogenation.[3]

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation or vinylation of alkenes.[13][14] It couples the C-I bond of our substrate with an alkene, such as an acrylate or styrene, to form a substituted alkene, typically with high trans selectivity.[13][15]

Catalytic Cycle and Mechanism

The Heck reaction follows a distinct Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the C-I bond, identical to the Suzuki reaction.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture neutralizes the generated HI, regenerating the Pd(0) catalyst.[14]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(I) (Pyridinone Complex) pd0->pd_complex alkene_insertion Alkene Insertion inserted_complex R¹-CH₂-CH(R²)-Pd(II)L₂(I) pd_complex->inserted_complex beta_hydride_elim β-Hydride Elimination hydride_complex H-Pd(II)L₂(I) inserted_complex->hydride_complex product_out Product R¹-CH=CH-R² beta_hydride_elim->product_out hydride_complex->pd0 base_regen Base hx_out Base-H⁺ + I⁻ base_regen->hx_out substrate_in Substrate R¹-I substrate_in->oxidative_addition alkene_in Alkene H₂C=CH-R² alkene_in->alkene_insertion base_in Base base_in->base_regen Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition di_org_complex R¹-Pd(II)L₂(C≡CR²) pd_complex->di_org_complex Transmetalation di_org_complex->pd0 Reductive Elimination product_out Product R¹-C≡CR² di_org_complex->product_out substrate_in Substrate R¹-I substrate_in->pd0 cu_halide CuI cu_acetylide Cu-C≡CR² cu_halide->cu_acetylide Acetylide Formation cu_acetylide->cu_halide Transmetalation alkyne_in Alkyne H-C≡CR² + Base alkyne_in->cu_halide

References

functionalization of the pyridine ring in 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 3-Ethenyl-4-iodopyridin-2-ol

Authored by: A Senior Application Scientist

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor and serve as a versatile bioisostere.[1][2] The specific building block, this compound, offers a unique synthetic platform for drug discovery professionals. It features two distinct and orthogonally reactive sites: a highly reactive carbon-iodine bond at the C-4 position, ideal for palladium-catalyzed cross-coupling reactions, and an ethenyl (vinyl) group at the C-3 position, amenable to a different set of chemical transformations. This guide provides a comprehensive overview of the key reactivity principles and detailed, field-proven protocols for the selective functionalization of this valuable intermediate, enabling the rapid generation of diverse molecular libraries for drug development programs.

Core Principles of Reactivity

The synthetic utility of this compound is dictated by three primary chemical features: the pyridinone tautomerism, the reactive C-I bond, and the ethenyl group. Understanding these features is critical for designing successful synthetic strategies.

  • Pyridinone Tautomerism : this compound exists in tautomeric equilibrium with its 2-hydroxypyridine form. In most conditions, the pyridone form is predominant.[1] This is crucial because the N-H proton is acidic and can react with strong bases, potentially complicating reactions. It is often necessary to protect this group or use a sufficient excess of base to account for this acidity.

  • C-4 Iodo Group : The carbon-iodine bond is the most reactive site for traditional cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling cycles.[3] This allows for selective functionalization at the C-4 position under relatively mild conditions.

  • C-3 Ethenyl Group : The vinyl group is a versatile functional handle. It can act as an acceptor in Heck coupling reactions, undergo hydrogenation, or participate in various cycloaddition reactions.[4][5] Its reactivity can be leveraged in sequential functionalization strategies after the C-4 position has been modified.

Caption: Key reactive sites on the this compound scaffold.

Part I: Selective Functionalization at the C-4 Position

Palladium-catalyzed cross-coupling reactions are the cornerstone for modifying the C-4 position of the pyridine ring.[6][7] These methods allow for the formation of C-C and C-N bonds, which are fundamental in constructing complex pharmaceutical molecules.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R-Pd(II)L₂(X) Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex R-Pd(II)L₂(R') Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product_Complex R-R' Transmetalation_Complex->Product_Complex RX R-X (Aryl Iodide) RX->Ox_Adduct R_M R'-M (Organometallic) R_M->Ox_Adduct

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids/esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[8][9]

Protocol: Synthesis of 3-Ethenyl-4-arylpyridin-2-ol

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.2 - 1.5Slight excess ensures complete consumption of the starting material.
Pd(PPh₃)₄Palladium Catalyst0.03 - 0.05Other catalysts like PdCl₂(dppf) can also be used.[8]
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0An aqueous solution is typically used. Cesium carbonate is stronger if needed.
1,4-Dioxane/WaterSolvent4:1 v/vThe solvent must be degassed thoroughly to prevent catalyst oxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing an alkyne moiety onto an aromatic ring, forming a C(sp²)-C(sp) bond.[10][11] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Protocol: Synthesis of 3-Ethenyl-4-alkynylpyridin-2-ol

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Terminal AlkyneCoupling Partner1.1 - 1.2A slight excess is used to drive the reaction.
Pd(PPh₃)₄Palladium Catalyst0.05The choice of ligand can be crucial.
Copper(I) Iodide (CuI)Co-catalyst0.1Essential for the copper cycle of the mechanism.[12]
Triethylamine (Et₃N)Base/SolventAnhydrousMust be degassed. Acts as both base and solvent. THF can be a co-solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[13]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired product. A common side reaction is the Glaser homocoupling of the terminal alkyne, which can be minimized by maintaining strictly anaerobic conditions.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14] This reaction couples the aryl iodide with a primary or secondary amine.

Protocol: Synthesis of 4-Amino-3-ethenylpyridin-2-ol Derivatives

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Amine (R¹R²NH)Coupling Partner1.2Can be primary or secondary, alkyl or aryl.
Pd₂(dba)₃Palladium Pre-catalyst0.02Requires a ligand to form the active catalyst.
XPhos or BINAPLigand0.04 - 0.08Sterically hindered phosphine ligands are often required.[15]
NaOt-Bu or K₃PO₄Base2.0Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many aminations.
Toluene or DioxaneSolventAnhydrousMust be anhydrous and degassed.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (0.02 equiv), ligand (0.04 equiv), and base (2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude material by flash chromatography.

Part II: Sequential Functionalization Workflow

The presence of two distinct reactive handles allows for a powerful sequential functionalization strategy. A robust approach is to first perform a palladium-catalyzed cross-coupling at the highly reactive C-4 iodo position, followed by a subsequent transformation of the C-3 ethenyl group.

Sequential_Functionalization start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->step1 intermediate 3-Ethenyl-4-arylpyridin-2-ol step1->intermediate step2 Heck Reaction (Aryl Halide, Pd Catalyst) intermediate->step2 final_product 3-(Aryl-ethenyl)-4-arylpyridin-2-ol (Highly Substituted Scaffold) step2->final_product

Caption: Workflow for a two-step sequential functionalization strategy.

This approach enables the creation of a three-dimensional chemical space from a single starting material. For instance, a Suzuki coupling at C-4 followed by a Heck reaction using the vinyl group as the alkene partner can rapidly generate complex, highly decorated pyridine cores.[16][17] The conditions for the second step (e.g., Heck reaction) must be chosen carefully to avoid any undesired reactivity with the newly introduced group at C-4.

Conclusion

This compound is a high-value building block for drug discovery and development. Its dual-handle architecture permits selective and sequential functionalization through well-established and reliable synthetic protocols. By leveraging modern cross-coupling chemistry, researchers can efficiently access a vast array of novel substituted pyridinone derivatives. The protocols and principles outlined in this guide serve as a robust starting point for scientists aiming to explore the rich chemical space surrounding this versatile scaffold.

References

Application Notes and Protocols for Reactions with 3-Ethenyl-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Multifunctional Pyridinone Building Block

3-Ethenyl-4-iodopyridin-2-ol is a versatile heterocyclic compound offering multiple reaction sites for synthetic elaboration, making it a valuable building block for drug discovery and materials science. Its structure incorporates a nucleophilic pyridin-2-ol moiety, a reactive vinyl group, and a carbon-iodine bond amenable to a wide array of cross-coupling reactions. This document provides a detailed guide for researchers, outlining the experimental setup for key transformations of this molecule, with a primary focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are grounded in established chemical principles and aim to ensure both successful execution and a thorough understanding of the underlying chemistry.

The inherent challenge in working with pyridinone substrates lies in the potential for the ring nitrogen to coordinate with and inhibit the metal catalyst, a phenomenon often referred to as the "2-pyridyl problem"[1][2]. Therefore, careful selection of the catalyst system, including the palladium source and, crucially, the phosphine ligand, is paramount for achieving high yields and reaction efficiency[1][3]. This guide will address these challenges and provide a robust starting point for the successful application of this compound in complex molecule synthesis.

Safety and Handling of Iodopyridine Compounds

Prior to commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling iodopyridine compounds. These compounds can be irritating to the skin, eyes, and respiratory system[4][5][6].

General Handling Precautions:

  • Always work in a well-ventilated fume hood[4][7].

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves[4][7].

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention[4][5][7].

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials[4].

Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide, and it is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds[8][9][10]. In the context of this compound, the C-I bond is the primary site for this transformation.

The general workflow for a Suzuki-Miyaura coupling reaction with this compound is depicted below:

Suzuki_Workflow reactant_prep Reactant & Reagent Preparation reaction_setup Inert Atmosphere Reaction Setup reactant_prep->reaction_setup Degassed Solvents reaction Reaction at Elevated Temperature reaction_setup->reaction Heating workup Aqueous Work-up & Extraction reaction->workup Cooling purification Column Chromatography workup->purification Crude Product analysis Product Characterization purification->analysis Purified Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize 3-ethenyl-4-phenylpyridin-2-ol.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Stoichiometric Ratio
This compound247.032471.01.0
Phenylboronic Acid121.931831.51.5
Pd(PPh₃)₄ (Tetrakis)1155.56580.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
1,4-Dioxane-10 mL--
Water-2 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is critical to maintain the catalytic activity of the palladium species.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-ethenyl-4-phenylpyridin-2-ol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Catalyst System: The choice of Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings[8]. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination[9]. For more challenging couplings or to address the "2-pyridyl problem," more electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biarylphosphines, in combination with a palladium source like Pd₂(dba)₃, may be more effective[1][10].

  • Base: A base is required to activate the boronic acid for transmetalation[10]. Sodium carbonate is a commonly used inorganic base that is effective and generally does not interfere with the reaction.

  • Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive palladium(II) species. Therefore, maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

Alternative Cross-Coupling Reactions

The versatile this compound can also participate in other important cross-coupling reactions.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene[11][12][13]. The vinyl group of this compound could potentially react with an aryl halide, or the iodo group could react with an alkene.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst[14][15][16][17]. This reaction would be suitable for functionalizing the 4-position of the pyridinone ring with an alkyne moiety. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, making the iodo-substituent on the target molecule highly suitable for this transformation[14].

Coupling_Reactions start This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki heck Heck Reaction (with Alkene) start->heck sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira product_suzuki 3-Ethenyl-4-arylpyridin-2-ol suzuki->product_suzuki product_heck Coupled Alkene Product heck->product_heck product_sonogashira 3-Ethenyl-4-alkynylpyridin-2-ol sonogashira->product_sonogashira

Caption: Potential cross-coupling reactions of this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. The successful application of this compound hinges on a solid understanding of its reactivity and the careful selection of reaction conditions, particularly for transition metal-catalyzed cross-coupling reactions. The detailed protocol for the Suzuki-Miyaura coupling provided in this application note serves as a robust starting point for researchers. By understanding the principles behind the experimental design, scientists can adapt and optimize these methods for the synthesis of novel and complex molecules.

References

Applications of Substituted Pyridin-2-ones in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This six-membered nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, and its structure can be readily modified to fine-tune its pharmacological profile.[1][2] This adaptability has led to the development of pyridin-2-one derivatives with a wide array of therapeutic applications, ranging from oncology to infectious diseases.[2][3] This guide provides an in-depth exploration of the applications of substituted pyridin-2-ones, complete with detailed protocols and insights for researchers in drug discovery and development.

The Versatility of the Pyridin-2-one Scaffold

The unique electronic and structural features of pyridin-2-ones contribute to their success as pharmacophores. The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating, is a key characteristic.[1] This allows for diverse interactions with biological targets. Furthermore, the pyridin-2-one core is considered a bioisostere for amides, phenols, and other cyclic systems, enabling its incorporation into a variety of molecular frameworks to enhance drug-like properties such as aqueous solubility and metabolic stability.[1]

Therapeutic Applications and Mechanisms of Action

Substituted pyridin-2-ones have demonstrated efficacy in a multitude of therapeutic areas. The following sections will delve into some of the most significant applications, outlining the underlying mechanisms of action and providing relevant experimental protocols.

Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases

Pyridin-2-one derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive cancer progression.

Certain substituted pyridin-2-ones have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4][5] One key mechanism involves the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] Activated p53 can halt the cell cycle, allowing for DNA repair or, if the damage is too severe, trigger apoptosis. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, also plays a crucial role in inducing apoptosis in response to cellular stress.[4][6]

G cluster_0 Pyridin-2-one Derivative cluster_1 Cellular Response pyridinone Substituted Pyridin-2-one p53 p53 Upregulation pyridinone->p53 JNK JNK Activation pyridinone->JNK apoptosis Apoptosis p53->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest p53->cell_cycle_arrest JNK->apoptosis

Pyridin-2-one induced apoptosis pathway.

The aberrant activity of protein kinases is a hallmark of many cancers. Pyridin-2-one derivatives have been successfully designed as inhibitors of various kinases, including those in the PI3K/mTOR and Src family pathways.[7][8]

  • PI3K/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Pyridin-2-one-based compounds have been developed as dual PI3K/mTOR inhibitors, effectively blocking this pro-survival pathway.[7]

G cluster_0 Signaling Cascade cluster_1 Cellular Outcomes receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibitor Pyridin-2-one Inhibitor inhibitor->pi3k inhibits inhibitor->mtor inhibits

Inhibition of the PI3K/mTOR pathway.
  • Src Family Kinases: Src, a non-receptor tyrosine kinase, is often overexpressed and hyperactivated in various cancers, promoting tumor growth and metastasis. Substituted pyridin-2-ones have been identified as potent inhibitors of c-Src kinase.[8]

Antiviral Activity: Targeting HIV Reverse Transcriptase

A significant application of substituted pyridin-2-ones is in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3][9]

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. NNRTIs, including certain pyridin-2-one derivatives, bind to an allosteric pocket on the RT enzyme, distinct from the active site.[10] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting viral replication.[3][10]

G cluster_0 HIV-1 Reverse Transcriptase cluster_1 Viral Replication rt Reverse Transcriptase (RT) Enzyme active_site Active Site rt->active_site inhibits dna Viral DNA active_site->dna synthesizes allosteric_pocket Allosteric Pocket allosteric_pocket->rt induces conformational change in rna Viral RNA rna->active_site binds to replication Viral Replication dna->replication inhibitor Pyridin-2-one NNRTI inhibitor->allosteric_pocket binds to

Mechanism of HIV-1 RT inhibition.
Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. Pyridin-2-one derivatives have been investigated as urease inhibitors.[4]

Experimental Protocols

To facilitate research in this area, the following section provides detailed protocols for the synthesis of a representative substituted pyridin-2-one and for key biological evaluation assays.

Protocol 1: Synthesis of a Substituted Pyridin-2-one via Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like substituted pyridin-2-ones in a single step, offering advantages in terms of atom economy and reduced waste.[11][12]

Synthesis of 1-Aryl-4,6-dimethyl-3-cyano-2-pyridone

This protocol is a representative example of a one-pot synthesis of a substituted pyridin-2-one.

Materials:

  • Appropriately substituted aniline

  • Ethyl cyanoacetate

  • Acetylacetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Preparation of N-Aryl-2-cyanoacetamide: In a round-bottom flask, dissolve the substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol). Reflux the mixture at a high temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Filter the resulting solid and wash with diethyl ether and ethanol to yield the N-aryl-2-cyanoacetamide intermediate.[13]

  • Synthesis of the Pyridin-2-one: In a separate round-bottom flask, combine the N-aryl-2-cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).[13]

  • Add a catalytic amount of KOH to the mixture.

  • Stir and reflux the reaction mixture at 80°C for 4 hours, monitoring completion by TLC.[13]

  • After cooling, the precipitated product is collected by filtration and washed with ethanol to afford the pure 1-aryl-4,6-dimethyl-3-cyano-2-pyridone.[13]

Rationale for Choosing a Multicomponent Reaction: MCRs are favored in drug discovery for their operational simplicity, time and energy savings, and high convergence.[1][11] This approach allows for the rapid generation of a library of diverse pyridin-2-one derivatives by simply varying the starting materials.[14]

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Substituted pyridin-2-one test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridin-2-one compounds and incubate for 48-72 hours.[15]

  • MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[15]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Urease Inhibition Assay

This protocol is based on the Berthelot method, which quantifies the ammonia produced from urea hydrolysis.[16]

Materials:

  • Urease enzyme solution

  • Urea substrate solution

  • Phosphate buffer

  • Substituted pyridin-2-one test compounds

  • Thiourea (standard inhibitor)

  • Phenol-hypochlorite solution (Berthelot's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (thiourea) and a negative control (solvent only).

  • Enzyme Addition: Add the urease enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a short period.

  • Reaction Initiation: Add the urea substrate solution to all wells to start the reaction. Incubate at 37°C.[16]

  • Color Development: Add the phenol-hypochlorite reagent to stop the reaction and initiate color development.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.[16]

  • Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of negative control)] x 100.[16] Determine the IC50 value.

Data Presentation: Biological Activity of Representative Substituted Pyridin-2-ones

CompoundTarget/Cell LineBiological ActivityIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)Anticancer4.5 ± 0.3[4][5]
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src KinaseKinase Inhibition12.5[8]
Spiro-pyridine derivative 7Caco-2 (Colorectal Cancer)Anticancer7.83 ± 0.50[17]
JPL-133HIV-1 RTAntiviral2.4 (µg/mL)[9]
L-696,229HIV-1 RTAntiviral0.02 - 0.2[3]

Conclusion and Future Perspectives

Substituted pyridin-2-ones represent a highly versatile and valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of novel therapeutics. The ability to fine-tune their structure-activity relationships through targeted substitutions will continue to drive the discovery of new pyridin-2-one-based drugs with improved potency and selectivity. Future research will likely focus on exploring novel therapeutic targets for this privileged scaffold and leveraging computational methods to design next-generation pyridin-2-one derivatives with enhanced pharmacological profiles.

References

Application Notes and Protocols for the Development of Novel Ligands from 3-Ethenyl-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Pyridin-2-ol Scaffold

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity for metal coordination, makes it an attractive core for novel ligand design. The strategic functionalization of this core allows for the precise tuning of steric and electronic properties, enabling the development of ligands with tailored activities.

This guide focuses on the synthetic utility of 3-ethenyl-4-iodopyridin-2-ol , a highly versatile building block for the generation of diverse ligand libraries. The presence of three distinct reactive sites—the pyridone nitrogen, the ethenyl (vinyl) group at the 3-position, and the iodo group at the 4-position—offers a rich platform for chemical modification. The significant difference in reactivity between the carbon-iodine and carbon-carbon double bonds allows for highly regioselective transformations, particularly through palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the vinyl group, enabling selective functionalization at the 4-position.[3][4]

This document provides detailed protocols for the synthesis of the this compound scaffold and its subsequent derivatization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The methodologies are designed to be robust and adaptable, providing researchers with the tools to explore new chemical space in their drug discovery and materials science endeavors.

Part 1: Synthesis of the Core Scaffold: this compound

A proposed synthetic route to this compound commences with the commercially available 3-acetyl-4-hydroxy-2(1H)-pyridone. This multi-step synthesis involves a protection, iodination, Wittig reaction, and deprotection sequence.

Workflow for the Synthesis of this compound

A 3-Acetyl-4-hydroxy-2(1H)-pyridone B Protection of Hydroxyl Group (e.g., O-benzylation) A->B BnBr, K2CO3 C Iodination at C4 B->C NIS, Acetonitrile D Wittig Reaction on Acetyl Group C->D Ph3PCH3Br, n-BuLi E Deprotection of Hydroxyl Group D->E H2, Pd/C F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Protocol 1.1: Synthesis of this compound

This protocol is a proposed route based on established transformations of similar pyridone systems.[5]

Materials:

  • 3-Acetyl-4-hydroxy-2(1H)-pyridone

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K2CO3)

  • N-Iodosuccinimide (NIS)

  • Methyltriphenylphosphonium bromide (Ph3PCH3Br)

  • n-Butyllithium (n-BuLi)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Appropriate anhydrous solvents (e.g., DMF, THF, Acetonitrile, Methanol)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Protection: In a round-bottom flask under an inert atmosphere, dissolve 3-acetyl-4-hydroxy-2(1H)-pyridone in anhydrous DMF. Add K2CO3 followed by benzyl bromide. Heat the reaction mixture and monitor by TLC. Upon completion, perform an aqueous workup and purify by column chromatography to yield 1-(benzyloxy)-3-acetyl-4-pyridone.

  • Iodination: Dissolve the protected pyridone in acetonitrile. Add N-iodosuccinimide (NIS) portion-wise at room temperature. Stir until the starting material is consumed (monitored by TLC). Purify the product, 4-iodo-1-(benzyloxy)-3-acetyl-2(1H)-pyridone, by recrystallization or column chromatography.

  • Wittig Reaction: In a separate flask under argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C and add n-butyllithium dropwise to form the ylide.[6][7] In another flask, dissolve the iodinated pyridone in anhydrous THF. Add the freshly prepared ylide solution dropwise at 0°C and allow the reaction to warm to room temperature. After completion, quench the reaction and purify the resulting 3-ethenyl-4-iodo-1-(benzyloxy)-2(1H)-pyridone by column chromatography.

  • Deprotection: Dissolve the benzylated product in methanol. Add 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator). Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain the final product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo position of this compound is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The following protocols detail the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-I + Pd(0) -> R-Pd(II)-I) Pd(0)L2->Oxidative_Addition Ar-I R-Pd(II)-I R-Pd(II)-I Oxidative_Addition->R-Pd(II)-I Transmetalation Transmetalation (R'M + R-Pd(II)-I -> R-Pd(II)-R') R-Pd(II)-I->Transmetalation R'-M R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridone scaffold and various aryl or vinyl boronic acids or esters.[8][9]

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

CatalystLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-1880-95
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane10010-1685-98
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O908-1290-99

Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound. Yields are estimated based on reactions with similar 4-iodopyridone substrates.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.[10][11][12]

Protocol 2.2.1: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add this compound dissolved in the anhydrous, degassed solvent.

  • Add the amine base followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT-404-1285-95
PdCl₂(PPh₃)₂CuIDIPADMF506-1680-92
Pd(OAc)₂/PPh₃CuICs₂CO₃DMF604-1088-97

Table 2: Representative conditions for Sonogashira coupling with this compound. Yields are based on analogous systems.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, allowing the introduction of a wide array of primary and secondary amines.[13][14][15][16]

Protocol 2.3.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

PrecatalystLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10012-2475-90
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane11016-2470-88
Pd₂(dba)₃BINAPCs₂CO₃Toluene10018-2472-85

Table 3: Representative conditions for Buchwald-Hartwig amination of this compound. Yields are estimated based on related halopyridine substrates.

Part 3: Purification and Characterization

Purification:

  • Column Chromatography: The primary method for purification of the cross-coupled products is flash column chromatography on silica gel. A gradient elution system, typically with hexanes and ethyl acetate, is effective for separating the product from starting materials and byproducts.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ligands. The disappearance of the C4-H signal (if present in a precursor) and the appearance of new aromatic or alkynyl protons are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the novel ligands.

Conclusion

This compound is a powerful and versatile scaffold for the development of novel ligands. Its selective functionalization through robust palladium-catalyzed cross-coupling reactions provides access to a vast chemical space. The protocols outlined in this guide offer a solid foundation for researchers to synthesize and explore new derivatives for applications in drug discovery, catalysis, and materials science. The self-validating nature of these protocols, grounded in well-established chemical principles, ensures a high degree of reproducibility and success.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Ethenyl-4-iodopyridin-2-OL from typical reaction mixtures. This document offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during the purification of this and structurally related pyridin-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a complex mixture on TLC. What are the likely impurities?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common methods for synthesizing 3-ethenyl-pyridin-2-ones involve palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions.[1][2][3] Therefore, you can anticipate the presence of:

  • Unreacted Starting Materials: This could include the iodinated pyridin-2-ol precursor and the vinylating agent (e.g., vinylboronic acid/ester for Suzuki coupling, vinyltributyltin for Stille coupling).

  • Catalyst Residues: Palladium and, if used, copper catalysts can persist in the crude product.[1]

  • Ligands: Phosphine ligands used in the coupling reaction can be present.

  • Homocoupled Byproducts: The vinylating agent can couple with itself to form 1,3-butadiene, and the pyridin-2-ol precursor can also undergo homocoupling.

  • Solvent and Base Residues: Depending on the work-up procedure, residual reaction solvents and bases may be present.

Q2: The NMR spectrum of my purified product shows two sets of signals. Is it impure?

A2: Not necessarily. 2-Hydroxypyridines, such as this compound, can exist in a tautomeric equilibrium with their corresponding 2-pyridone form (3-Ethenyl-4-iodopyridin-2(1H)-one). This equilibrium can be influenced by the solvent, temperature, and concentration, leading to the appearance of two distinct sets of signals in the NMR spectrum. It is advisable to use complementary analytical techniques like LC-MS to confirm the purity of your compound.

Q3: My compound seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A3: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition. The nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the silica surface, potentially catalyzing degradation pathways. To mitigate this, you can:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

  • Minimize Residence Time: Employ flash column chromatography with a slightly more polar solvent system to expedite the elution of your compound, thereby reducing its contact time with the stationary phase.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be a highly effective purification method, particularly for removing minor impurities from a relatively pure crude product. The key is to identify a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature. Screening a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, and mixtures thereof) is recommended.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities by Column Chromatography Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation between your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Co-elution of closely related impurities.If impurities have similar polarities to your product, consider using a longer chromatography column to improve resolution. Alternatively, explore a different stationary phase like alumina.
Product is an Oil and Cannot be Recrystallized The compound may not readily form a crystalline solid at room temperature.Column chromatography is the preferred method for purifying oily products. If a solid derivative is desired for characterization or handling, consider salt formation if the molecule has a suitable basic or acidic handle.
Low Recovery After Purification Decomposition on silica gel.As mentioned in the FAQs, use deactivated silica gel or an alternative stationary phase like neutral alumina.
Irreversible adsorption to the stationary phase.If your compound is highly polar, it may bind strongly to the silica gel. Using a more polar eluent or adding a modifier like methanol to your solvent system can help to elute the compound.
Loss during aqueous work-up.Ensure the pH of the aqueous phase is adjusted to minimize the solubility of your product. A brine wash can also help to reduce the amount of product lost in the aqueous layer.
Colored Impurities in the Final Product Residual palladium catalyst.Activated carbon treatment of a solution of your product can sometimes remove colored metal impurities. Passing the product through a short plug of a specialized scavenger resin can also be effective.
Presence of iodine.A wash with a dilute aqueous solution of sodium thiosulfate during the work-up can help to remove residual iodine.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired product from impurities. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a packed bed.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried silica gel containing the adsorbed product onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution).

    • Collect fractions and monitor the elution of the product using TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification_choice Purification Method Selection drying->purification_choice column Column Chromatography purification_choice->column Complex Mixture / Oily Product recrystallization Recrystallization purification_choice->recrystallization Relatively Pure Solid pure_product Pure this compound column->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Encountered poor_sep Poor Separation in Column Chromatography? start->poor_sep decomposition Product Decomposition? poor_sep->decomposition No optimize_eluent Optimize Eluent System (TLC) poor_sep->optimize_eluent Yes low_recovery Low Recovery? decomposition->low_recovery No change_stationary_phase Use Deactivated Silica or Alumina decomposition->change_stationary_phase Yes check_workup Review Aqueous Work-up pH low_recovery->check_workup Yes end Successful Purification low_recovery->end No optimize_eluent->end change_stationary_phase->end check_workup->end

Caption: Decision tree for troubleshooting common purification issues.

References

common side reactions in the synthesis of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Ethenyl-4-iodopyridin-2-ol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this synthesis. Our goal is to equip you with the scientific rationale behind each step, ensuring a higher rate of success in your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My final product is a dark, tar-like substance. What is the likely cause and how can I purify it? A1: The dark coloration is almost certainly due to the polymerization of the vinyl group on your product.[1][2] Vinylpyridines are notoriously sensitive to heat, light, and trace acids or radical initiators, which can trigger polymerization.[1][2][3][4] For purification, avoid high temperatures (like high-vacuum distillation without an inhibitor). Column chromatography on silica gel is often the best approach, but it should be performed quickly. Consider adding a radical inhibitor, such as 4-tert-butylcatechol, to your fractions as you elute them.[1][2]

Q2: I have a low yield after the final cross-coupling step. My starting material (4-iodopyridin-2-ol derivative) is mostly consumed. What are the main side products I should look for? A2: In palladium-catalyzed vinylation reactions (e.g., Stille or Suzuki), several side reactions can consume your starting material without producing the desired product.[5] The most common culprits are:

  • Dehalogenation: Your 4-iodopyridin-2-ol is reduced to the corresponding pyridin-2-ol. This happens when the oxidative addition intermediate is prematurely protonated.

  • Homocoupling: Your vinylating agent (e.g., vinyltributylstannane or vinylboronic acid) couples with itself to form 1,3-butadiene.

  • Heck-type Reaction: The desired product, being a styrene-like molecule, can itself react further under the Heck conditions, leading to oligomers or other adducts.[5]

Q3: My NMR spectrum shows the disappearance of the iodo-starting material, but I don't see the characteristic vinyl proton signals. What happened? A3: This scenario strongly suggests that a reaction occurred, but not the desired vinylation. The most probable side reaction is de-iodination (reduction), where the iodine atom is replaced by a hydrogen atom. This can be confirmed by comparing the spectrum to that of the non-iodinated pyridin-2-ol precursor. This side reaction is often promoted by moisture or suboptimal catalyst conditions.

Q4: Can I use a vinyl Grignard reagent for the coupling reaction? A4: While technically possible, using highly basic and nucleophilic reagents like vinylmagnesium bromide is challenging with this substrate.[5] The pyridin-2-ol moiety has an acidic proton (it exists in equilibrium with its pyridone tautomer) that will quench the Grignard reagent.[6] This would require N-protection of the pyridin-2-ol, adding extra steps to your synthesis. Suzuki and Stille couplings are generally more tolerant of functional groups.[7]

Troubleshooting Guide: From Synthesis to Purification

This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Problem 1: Iodination of the Pyridin-2-ol Core Yields No or Multiple Products

Symptom: TLC or LC-MS analysis after the iodination step shows either unreacted starting material or a mixture of spots, including potentially di-iodinated species.

Causality Analysis: The pyridin-2-ol ring is moderately activated, and electrophilic iodination can be difficult to control. The choice of iodinating agent and conditions is critical. Stronger reagents or higher temperatures can lead to over-iodination.[8] Conversely, if the conditions are too mild, no reaction will occur. The regioselectivity (iodination at C4) is generally favored, but other isomers are possible.[9]

Troubleshooting Steps:

  • Reagent Choice: If using I2 with an oxidant, ensure the oxidant is added slowly and the temperature is controlled. N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF is often a milder and more selective choice.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and only warm if necessary. Overheating can lead to side products.

  • pH Control: The reaction pH can influence the reactivity of the pyridine ring. Some protocols may benefit from the addition of a non-nucleophilic base to scavenge the generated acid.

  • Characterization: If you have a mixture, try to isolate and characterize the major byproducts. An extra iodine atom will be evident in the mass spectrum (an additional +126 m/z).

Problem 2: Low Conversion or Yield in the Palladium-Catalyzed Vinylation Step

Symptom: The key cross-coupling reaction (e.g., Stille or Suzuki) stalls, leaving significant amounts of 4-iodopyridin-2-ol starting material, or results in a low yield of the final product.

Causality Analysis: Palladium-catalyzed cross-couplings are complex catalytic cycles. Failure can occur at multiple points:

  • Catalyst Inactivation: The Pd(0) active species can be oxidized or can precipitate as palladium black. This is often caused by oxygen contamination or incorrect ligand choice.

  • Poor Transmetalation: The transfer of the vinyl group from tin (Stille) or boron (Suzuki) to the palladium center can be slow.[10] This step is often base-sensitive in Suzuki couplings and can be hindered by steric factors.[10]

  • Competitive Side Reactions: As mentioned in the FAQ, dehalogenation or homocoupling can consume the reactants.

Troubleshooting Flowchart:

G cluster_yes SM Consumed cluster_no SM Not Consumed start Low Yield in Vinylation Step check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm side_products Main byproducts are likely Dehalogenation & Polymerization check_sm->side_products  Yes catalyst_issue Problem is likely with the Catalytic Cycle check_sm->catalyst_issue  No optimize_conditions Focus on Optimizing: 1. Lower Temperature (reduce polymerization) 2. Use a Bulky Ligand (reduce side reactions) 3. Add an Inhibitor (e.g., BHT) side_products->optimize_conditions troubleshoot_catalyst Troubleshoot: 1. Degas Solvents Thoroughly (critical!) 2. Check Catalyst/Ligand Quality & Ratio 3. Screen Different Bases (for Suzuki) 4. Increase Temperature Incrementally catalyst_issue->troubleshoot_catalyst

Caption: Troubleshooting logic for low-yield vinylation reactions.

Solutions & Optimization:

ParameterRecommendation for Stille CouplingRecommendation for Suzuki CouplingRationale
Catalyst/Ligand Pd(PPh₃)₄ or Pd₂(dba)₃ with PPh₃.Pd(PPh₃)₄ or Pd(dppf)Cl₂.Triphenylphosphine-based ligands are standard and effective for many couplings.[11] dppf can be more robust for challenging substrates.
Solvent Anhydrous, degassed Toluene or Dioxane.Anhydrous, degassed Dioxane/H₂O or DMF.Oxygen must be rigorously excluded to prevent catalyst deactivation. Suzuki reactions often require a protic co-solvent.
Base Not typically required.Aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃.[11]The base is crucial for activating the organoboron species for transmetalation.[12]
Vinyl Source Vinyltributylstannane.Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester.Organostannanes are highly effective but toxic.[13] Organoborons are less toxic alternatives.[12][14]
Temperature 80-110 °C.80-120 °C.Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat promotes polymerization.[5]
Problem 3: Product Instability and Decomposition

Symptom: An initially pure product degrades upon standing, during solvent removal, or when attempting further reactions. The sample may change color or show new spots on TLC.

Causality Analysis: The combination of a vinyl group and an electron-rich (or electron-poor, depending on the tautomer) pyridine ring makes the final product susceptible to several degradation pathways:

  • Polymerization: As discussed, this is the most common issue. It can be initiated by light, heat, or trace impurities.[1][2][4]

  • Oxidation: The vinyl group can be susceptible to oxidation, especially if exposed to air over long periods.

  • Acid/Base Instability: The pyridin-2-ol is amphoteric and may be unstable under very strong acidic or basic conditions.

Preventive Measures:

  • Storage: Store the final compound as a solid under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C is recommended) and protected from light.[3][4]

  • Use of Inhibitors: If storing in solution or for prolonged periods, add a small amount (e.g., 100 ppm) of a polymerization inhibitor like 4-tert-butylcatechol or BHT.[1][3]

  • Handling: When concentrating the product after chromatography, use a rotary evaporator at low temperature (<40 °C) and avoid leaving the dry film on the evaporator for extended periods.

  • pH Neutrality: Ensure the final product is isolated and stored under neutral conditions. Wash with a mild bicarbonate solution and then water during workup to remove any trace acids.

Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is often preferred due to the lower toxicity of boron reagents compared to tin reagents.

G SM 4-Iodo-3-vinylpyridin-2-ol (Starting Material) Reagents Potassium Vinyltrifluoroborate Pd(dppf)Cl₂ Cs₂CO₃ Conditions Heat at 90 °C Under Argon 4-12 hours SM->Conditions Combine Solvent Dioxane / H₂O (10:1) Degassed Reagents->Conditions Add Solvent->Conditions Dissolve in Workup 1. Cool to RT 2. Dilute with EtOAc 3. Wash (H₂O, Brine) 4. Dry (Na₂SO₄) Conditions->Workup Process Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) Workup->Purification Concentrate & Purify Product This compound (Final Product) Purification->Product Isolate

Caption: General workflow for the Suzuki-Miyaura vinylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add 4-iodo-3-vinylpyridin-2-ol (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio). The mixture should be thoroughly sparged with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Note: Add a trace amount of an inhibitor to the collection flasks if the product is known to be unstable.

References

Technical Support Center: Synthesis of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethenyl-4-iodopyridin-2-OL. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and related heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide field-tested insights to optimize your reaction yields and purity.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block, combining multiple reactive centers that allow for diverse downstream functionalization. The pyridin-2-ol core, the reactive C-I bond (ideal for cross-coupling), and the vinyl group present a unique trifecta of functionality. However, the synthesis is not without its challenges. Issues such as low yields, competing side reactions, and purification difficulties are common. This guide provides a structured approach to navigate these complexities.

Proposed Synthetic Pathway

A robust and logical synthetic approach involves a multi-step sequence starting from a readily available precursor. The general strategy is to first establish the core substituted pyridin-2-ol ring and then introduce the vinyl group in a controlled manner. A common pathway involves the use of a di-halogenated intermediate, leveraging the differential reactivity of C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions.

Synthetic_Pathway cluster_0 Step 1: Ring Formation & Halogenation cluster_1 Step 2: Selective Vinylation A Pyridin-2-ol B 3-Bromo-pyridin-2-ol A->B Bromination C 3-Bromo-4-iodopyridin-2-ol B->C Iodination E This compound C->E Pd-Catalyzed Cross-Coupling (Suzuki or Stille) D Vinylating Reagent (e.g., Potassium vinyltrifluoroborate or Vinyltributyltin) D->E

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My initial iodination of the 3-bromopyridin-2-ol precursor gives a low yield and a complex mixture of products. What's going wrong?

A1: Low yields in the iodination of hydroxypyridines often stem from suboptimal reaction conditions or reagent choice. Direct iodination can be challenging, but a one-pot procedure converting the hydroxyl group into a better leaving group followed by displacement with iodide is highly effective.[1][2]

  • Potential Cause 1: Poor Activation of the Hydroxyl Group. The pyridin-2-ol exists in equilibrium with its pyridone tautomer, and the hydroxyl group is a poor leaving group. Direct electrophilic iodination of the ring at C4 can be sluggish and unselective.

  • Solution 1: One-Pot Sulfonylation/Iodide Displacement. A highly efficient method involves converting the hydroxyl group to a sulfonate ester in situ, which is then displaced by an iodide source.[3][4] This avoids harsh conditions and often results in high yields without the need for chromatography.[1][5]

    • Actionable Tip: Use a system like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine, triethylamine) to form the sulfonate, followed by the addition of a soluble iodide salt like sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) in a solvent like acetonitrile or DMF.

  • Potential Cause 2: Reagent Decomposition. Iodine sources can be sensitive to light and air, and the stability of iodinated compounds can be a concern, especially under harsh conditions like high heat or strong acidity/alkalinity.[6][7]

  • Solution 2: Maintain Inert and Mild Conditions. Ensure your reagents are fresh. Run the reaction under an inert atmosphere (Nitrogen or Argon) and protect it from light. Use mild reaction conditions where possible. The one-pot methods mentioned above are advantageous as they proceed under gentle conditions.[2][4]

Q2: During the final cross-coupling step to install the vinyl group, my main product is the result of reaction at the C4-Iodo position, not the C3-Bromo position.

A2: This is a common selectivity issue. Palladium-catalyzed cross-coupling reactions like Suzuki or Stille are mechanistically dependent on the rate of oxidative addition of the catalyst to the carbon-halogen bond. The general reactivity order is C-I > C-OTf > C-Br >> C-Cl.[8][9] Therefore, the reaction will preferentially occur at the more reactive C-I bond.

  • Your Goal: To synthesize this compound from 3-Bromo-4-iodopyridin-2-ol.

  • The Problem: The C4-I bond is inherently more reactive than the C3-Br bond.

  • Solution: Reverse Your Strategy. The synthetic logic must follow the reactivity pattern. To achieve the desired product, you should start with a 3-iodo-4-bromopyridin-2-ol intermediate. In this case, the palladium catalyst will selectively activate the C3-I bond, allowing for the introduction of the vinyl group at the desired position while leaving the C4-Br bond intact. The final step would then be a halogen exchange (Finkelstein reaction) or a re-iodination if necessary, though this complicates the synthesis.

  • A More Direct & Recommended Strategy: Start with 3-bromopyridin-2-ol . Perform the vinylation via Suzuki or Stille coupling at the 3-position to form 3-ethenylpyridin-2-ol . Then, in the final step, perform a regioselective iodination at the 4-position. The existing substituents (hydroxyl and vinyl) will direct the incoming electrophile (iodine).

Troubleshooting_Workflow start Starting Material: 3-Bromo-4-iodopyridin-2-ol problem Problem: Vinylation occurs at C4 (Iodo) position start->problem Observe solution1 Revised Strategy: 1. Start with 3-Bromopyridin-2-ol 2. Perform Vinylation at C3 3. Perform Iodination at C4 problem->solution1 Implement outcome Desired Product: This compound solution1->outcome Achieve

Caption: Decision workflow for overcoming selectivity issues.

Q3: My Suzuki/Stille reaction is sluggish, and I see significant catalyst decomposition (formation of palladium black). What can I do to improve it?

A3: Catalyst decomposition is a classic sign that your catalytic cycle is stalled. This is almost always due to the presence of oxygen, poor quality reagents, or suboptimal reaction parameters.[8]

  • Potential Cause 1: Oxygen Contamination. The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen, leading to the formation of inactive palladium black.[8]

  • Solution 1: Rigorous Degassing. This is non-negotiable. Degas all solvents and the reaction mixture thoroughly. The most common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Alternatively, a series of three freeze-pump-thaw cycles is highly effective. Ensure the reaction is maintained under a positive pressure of inert gas throughout.

  • Potential Cause 2: Inappropriate Ligand or Catalyst Loading. The choice of phosphine ligand is critical. It stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. Insufficient catalyst or an inappropriate ligand can lead to a slow reaction and decomposition.

  • Solution 2: Optimize Catalyst System.

    • Ligand Choice: For Suzuki couplings with vinyl groups, bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphines (e.g., SPhos, XPhos) can be effective.[10]

    • Catalyst Loading: While it's tempting to use very low loadings, start with a reliable amount (e.g., 1-5 mol%). If the reaction is still sluggish, increasing the loading slightly may help, but always address degassing first.

    • Catalyst Source: Use a fresh, high-quality palladium source like Pd(PPh₃)₄ or generate the Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with the addition of your phosphine ligand.

  • Potential Cause 3: Poor Reagent Quality. Impurities in your vinylating reagent, solvent, or base can poison the catalyst.[8]

  • Solution 3: Use High-Purity Reagents. Use anhydrous, degassed solvents. For Stille coupling, ensure your tributyl(vinyl)tin is pure. For Suzuki coupling, use high-quality potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex.[11] The base used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃) should be finely powdered and dried before use.

Q4: I'm having trouble purifying my final product. It streaks badly on my silica gel column.

A4: The basic nitrogen atom of the pyridine ring and the acidic proton of the 2-ol group make these compounds prone to strong interactions with the acidic silica gel surface, causing significant tailing or streaking.[12]

  • Solution 1: Modify the Eluent. Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.

    • Actionable Tip: Add 0.5-1% triethylamine (Et₃N) or pyridine to your hexane/ethyl acetate or DCM/methanol mobile phase. This will compete for the binding sites on the silica and allow your product to elute with much better peak shape.

  • Solution 2: Use a Different Stationary Phase. If modifying the eluent isn't sufficient, switch to a more inert stationary phase.

    • Actionable Tip: Alumina (basic or neutral) is an excellent alternative to silica gel for purifying basic compounds. You can also use reverse-phase chromatography (C18) if your compound has sufficient organic character.

  • Solution 3: Acid-Base Extraction. Before chromatography, you can perform a liquid-liquid extraction to remove non-basic impurities.[12] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the pyridinium salt. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

Frequently Asked Questions (FAQs)

Q: For the vinylation step, should I use a Suzuki or a Stille coupling? What are the pros and cons?

A: Both are excellent methods for this transformation, and the choice often depends on reagent availability, downstream purification considerations, and tolerance for toxic reagents.

FeatureSuzuki-Miyaura CouplingStille Coupling
Vinyl Reagent Potassium vinyltrifluoroborate, Trivinylboroxane[11]Tributyl(vinyl)tin, Trimethyl(vinyl)tin
Toxicity Boron reagents are generally low in toxicity.[10]Organotin compounds are highly toxic and require careful handling and disposal.[13]
Byproducts Boronic acid byproducts are often water-soluble and easily removed by aqueous workup.Tin byproducts are often non-polar, greasy, and can be difficult to remove via standard chromatography.[14]
Reaction Conditions Requires a base (e.g., carbonates, phosphates) for activation of the boronic acid derivative.[10]Does not require a base, which can be advantageous for base-sensitive substrates. The reaction is often very mild.[14][15]
Verdict Generally preferred due to low toxicity and easier purification.[15]Highly effective and reliable , but the toxicity and purification challenges of tin reagents are significant drawbacks.[13]

Q: How does the keto-enol tautomerism of the pyridin-2-ol ring affect the reaction?

A: Pyridin-2-ol exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. This equilibrium is influenced by the solvent, pH, and temperature.[16] In many cross-coupling reactions, it is often beneficial to perform the reaction on a protected form of the heterocycle (e.g., O-benzylated or O-silylated) to prevent the acidic proton from interfering with organometallic reagents or the basic conditions. Deprotection would then be the final step. However, many modern protocols are robust enough to tolerate the free -OH group. If you experience issues, protecting the hydroxyl group is a sound troubleshooting step.

Q: What is the best way to store the final product, this compound?

A: The product contains an iodo-substituent, which can be sensitive to light and heat, potentially leading to decomposition over time.[6] It is also an organic compound that can be susceptible to oxidation. For long-term stability, store the solid product in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal).

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Vinylation of 3-Bromo-pyridin-2-ol

This protocol is a representative example. Optimization may be required.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-pyridin-2-ol (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), and cesium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent & Catalyst Addition: Under a positive flow of argon, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). Bubble argon through the mixture for another 15 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like XPhos (3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent system (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine to prevent streaking.[12]

Protocol 2: Stille Vinylation of 3-Bromo-pyridin-2-ol

Caution: Organotin reagents are toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-pyridin-2-ol (1.0 eq.) and lithium chloride (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent & Reagent Addition: Under a positive flow of argon, add anhydrous, degassed DMF (or toluene). Add tributyl(vinyl)tin (1.2 eq.) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and dilute with ethyl acetate. To remove tin byproducts, wash the organic phase several times with an aqueous solution of potassium fluoride (KF). Then wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by flash chromatography.

References

preventing self-polymerization of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-EIP-20260105 Version: 1.0 Last Updated: January 5, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Ethenyl-4-iodopyridin-2-OL. This multifunctional pyridin-2-ol derivative possesses a unique combination of a vinyl group, an iodo-substituent, and a pyridinol core, making it a valuable building block in medicinal chemistry and materials science. However, this same structural complexity presents challenges regarding its stability, particularly its propensity for self-polymerization and degradation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful storage, handling, and application of this reactive monomer.

Understanding the Stability of this compound

The stability of this compound is influenced by three key structural features: the vinyl group, the iodo-substituent, and the pyridin-2-ol moiety.

  • The Vinyl Group: Like other vinyl monomers, the ethenyl substituent is susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators.[1] This process leads to the formation of undesirable oligomers and polymers, reducing the purity and reactivity of the monomer.

  • The Iodo-Substituent: The carbon-iodine bond in vinyl iodides is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds.[2] This has two important consequences. Firstly, vinyl iodides are generally less prone to radical polymerization compared to other vinyl halides.[2] Secondly, the molecule is more susceptible to degradation through the homolytic cleavage of the C-I bond, leading to the release of iodine radicals which can initiate other side reactions.[3]

  • The Pyridin-2-ol Moiety: The pyridin-2-ol core exists in tautomeric equilibrium with its 2-pyridone form. The phenolic hydroxyl group in the pyridinol tautomer can act as a radical scavenger, potentially contributing to the intrinsic stability of the molecule.[4][5]

The interplay of these factors dictates the optimal storage and handling conditions for this compound. The primary concerns are mitigating radical-initiated polymerization of the vinyl group and preventing degradation pathways involving the labile iodo-substituent.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Increased Viscosity or Solidification of Liquid Monomer Self-polymerization of the vinyl group.1. Confirm Polymerization: Use analytical techniques like NMR or GPC to confirm the presence of oligomers or polymers. 2. Review Storage Conditions: Ensure the monomer was stored at the recommended low temperature, in the dark, and under an inert atmosphere. Exposure to heat or light can initiate polymerization. 3. Check Inhibitor Concentration: If an inhibitor was added, verify its concentration. Insufficient inhibitor levels will not effectively prevent polymerization. 4. Purification (if feasible): For small amounts of polymer, purification via column chromatography may be possible, though challenging. It is often more practical to discard the polymerized material.
Discoloration (Yellowing or Browning) 1. Iodine Release: Degradation of the molecule leading to the formation of elemental iodine (I₂), which is colored.[3] 2. Oxidation: Oxidation of the pyridin-2-ol ring or reaction with atmospheric oxygen.1. Minimize Light Exposure: Store the compound in an amber vial or wrapped in aluminum foil. Photodegradation can cleave the C-I bond. 2. Maintain Inert Atmosphere: Store under argon or nitrogen to prevent oxidation. Oxygen can also participate in radical chain reactions. 3. Assess Purity: Use HPLC or LC-MS to identify degradation products. If significant degradation has occurred, the material may not be suitable for use.
Inconsistent Reaction Yields or Side Product Formation 1. Presence of Polymers/Oligomers: Polymeric impurities can interfere with stoichiometry and reaction kinetics. 2. Degradation Products: The presence of free iodine or other degradation products can lead to unwanted side reactions. 3. Inhibitor Interference: The polymerization inhibitor may interfere with the desired reaction.1. Check Monomer Purity Before Use: Always assess the purity of the monomer by NMR or another suitable technique before starting a reaction. 2. Remove Inhibitor (if necessary): If the inhibitor is known to interfere with your reaction, it must be removed immediately before use. See the protocol below for inhibitor removal. 3. Optimize Reaction Conditions: Consider that the iodo- and hydroxyl- functionalities may be sensitive to certain reagents or conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of self-polymerization for this compound?

A1: The self-polymerization is most likely to proceed via a free-radical mechanism, initiated by the vinyl group.[1] This can be triggered by external stimuli such as heat, light (UV radiation), or the presence of radical-generating impurities.

Q2: Why is preventing polymerization crucial?

A2: Uncontrolled polymerization leads to a decrease in the purity of your starting material, which can result in lower yields, the formation of complex byproducts in your reaction, and difficulties in purification. In bulk storage, runaway polymerization can be an exothermic process, posing a safety hazard.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum shelf-life, the compound should be stored under the following conditions:

  • Temperature: ≤ -20°C

  • Atmosphere: Inert (Argon or Nitrogen)

  • Light: Protected from light (amber vial or wrapped in foil)

  • Inhibitor: In the presence of a suitable polymerization inhibitor.

Q4: Which polymerization inhibitor should I use?

A4: The choice of inhibitor depends on the intended application and the required purity of the monomer. Here are some common options and their considerations:

Inhibitor Typical Concentration Advantages Considerations
Butylated Hydroxytoluene (BHT) 100-500 ppmEffective radical scavenger, readily available.[6]Can be removed by vacuum distillation or column chromatography. May not be suitable for all applications due to potential for side reactions under certain conditions.[7]
Hydroquinone (HQ) 100-1000 ppmCommon and effective inhibitor for vinyl monomers.[8]Requires the presence of oxygen to be effective. Can cause discoloration.[1] May have incompatibilities with certain reaction conditions.
4-methoxy phenol (MEHQ) 100-500 ppmSimilar to hydroquinone, often used for acrylates.Also requires oxygen for optimal performance.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 50-200 ppmHighly effective radical scavenger that does not require oxygen.[9]Can be more expensive. May interfere with certain catalytic reactions.[10]

For general-purpose storage, BHT is a good starting point due to its efficacy and ease of handling. For applications requiring high purity and where oxygen must be excluded, TEMPO is an excellent choice.

Q5: Can the pyridin-2-ol group act as a self-inhibitor?

A5: Yes, the phenolic nature of the pyridin-2-ol tautomer allows it to act as a radical scavenger, which can contribute to the overall stability of the molecule by quenching radical chains that would otherwise lead to polymerization.[4][5] However, this inherent stability is generally not sufficient for long-term storage, and the addition of a dedicated inhibitor is strongly recommended.

Q6: I need to use the monomer without any inhibitor for my polymerization reaction. How should I remove it?

A6: The inhibitor can be removed immediately before use by passing a solution of the monomer through a column of activated basic alumina. It is crucial to use the purified monomer immediately, as it will be highly prone to polymerization once the inhibitor is removed. See the detailed protocol below.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (BHT, Hydroquinone, MEHQ)

Objective: To remove phenolic polymerization inhibitors from this compound immediately prior to use.

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Anhydrous, inhibitor-free solvent (e.g., dichloromethane or ethyl acetate)

  • Glass column for chromatography

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.

  • Dissolve the Monomer: Dissolve the this compound in a minimal amount of the anhydrous, inhibitor-free solvent.

  • Load and Elute: Carefully load the monomer solution onto the top of the alumina column. Elute the monomer using the same anhydrous solvent, collecting the fractions. The phenolic inhibitor will be adsorbed onto the alumina.

  • Monitor Elution: Monitor the fractions by thin-layer chromatography (TLC) to determine which fractions contain the purified monomer.

  • Remove Solvent: Combine the fractions containing the pure monomer and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 30°C).

  • Immediate Use: Use the purified, inhibitor-free monomer immediately. Do not attempt to store it.

Protocol 2: Purity Assessment by ¹H NMR

Objective: To assess the purity of this compound and check for the presence of polymers.

Procedure:

  • Sample Preparation: Prepare a standard solution of the monomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectrum: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Vinyl Protons: Identify the characteristic signals for the three protons of the ethenyl group. These will typically appear as distinct multiplets in the olefinic region of the spectrum.

    • Aromatic Protons: Identify the signals corresponding to the protons on the pyridine ring.

    • Polymer Detection: The presence of broad, unresolved signals, particularly in the aliphatic region where the polymer backbone would appear, is indicative of polymerization. A pure monomer should exhibit sharp, well-resolved peaks.

    • Integration: The integration of the vinyl proton signals relative to the aromatic proton signals should correspond to the expected ratio for the pure monomer. A decrease in the relative integration of the vinyl protons may suggest polymerization or degradation.

Visualizations

Polymerization Mechanism and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) I Initiator (Heat, Light) R Radical (R•) I->R generates I->R M Monomer (this compound) R->M attacks R->M RM Monomer Radical (RM•) RM2 Growing Polymer Chain (RMn•) M2 Monomer RM2->M2 adds to RM2->M2 Inhibitor Inhibitor (e.g., BHT, TEMPO) RM2->Inhibitor reacts with RM2->Inhibitor RM3 Longer Polymer Chain (RMn+1•) Stable Stable, Non-reactive Species Inhibitor->Stable Inhibitor->Stable

Troubleshooting Workflow for Suspected Polymerization

G start Observe Increased Viscosity or Discoloration check_purity Assess Purity (e.g., ¹H NMR) start->check_purity is_polymerized Polymerization Confirmed? check_purity->is_polymerized is_degraded Degradation Products (e.g., free I₂)? is_polymerized->is_degraded No review_storage Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere is_polymerized->review_storage Yes is_degraded->review_storage Yes use_as_is Use With Caution (if purity acceptable) is_degraded->use_as_is No check_inhibitor Verify Inhibitor Type and Concentration review_storage->check_inhibitor discard Discard Material check_inhibitor->discard purify Attempt Purification (Column Chromatography) check_inhibitor->purify Consider Purification proceed Proceed with Experiment purify->proceed use_as_is->proceed

References

Technical Support Center: Characterization of Iodinated Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of iodinated pyridinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of compounds. Iodinated pyridinols, while valuable in medicinal chemistry and materials science, present unique analytical hurdles due to the presence of the iodine atom and the inherent properties of the pyridinol scaffold.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the "why" behind experimental observations and offer practical, field-proven solutions to ensure the integrity and accuracy of your characterization data.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in characterizing iodinated pyridinols?

    • How does the iodine substituent affect NMR spectra?

    • What are the expected fragmentation patterns for iodinated pyridinols in mass spectrometry?

    • Are there specific chromatographic challenges I should be aware of?

    • How can I assess the stability of my iodinated pyridinol during analysis?

  • Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Why are my ¹H NMR signals for the pyridine ring broad and poorly resolved?

    • I'm observing unexpected downfield shifts in my ¹H NMR. What could be the cause?

    • My ¹³C NMR signals are weak, especially for the carbon attached to iodine. How can I improve this?

    • How can I confirm the position of the iodine atom on the pyridine ring?

  • Troubleshooting Guide: Mass Spectrometry (MS)

    • My molecular ion peak is weak or absent in the EI-MS spectrum. Why is this happening?

    • What are the characteristic fragment ions I should look for to confirm the presence of iodine?

    • I'm seeing a peak at m/z 127. What does this signify?

    • How can I differentiate between isomers of iodinated pyridinols using mass spectrometry?

  • Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

    • I'm experiencing significant peak tailing for my iodinated pyridinol. How can I improve the peak shape?

    • My retention times are shifting between injections. What are the likely causes?

    • I suspect my compound is degrading on the column. How can I verify and prevent this?

  • Experimental Protocols

    • Protocol 1: Optimized ¹H NMR Acquisition for Iodinated Pyridinols

    • Protocol 2: General LC-MS/MS Method for the Analysis of Iodinated Pyridinols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing iodinated pyridinols?

The characterization of iodinated pyridinols is complicated by a combination of factors stemming from the physicochemical properties of both the iodine substituent and the pyridinol ring system. Key challenges include:

  • NMR Spectroscopy:

    • Quadrupolar Broadening: The iodine nucleus (¹²⁷I) has a nuclear spin greater than 1/2, making it a quadrupolar nucleus. This can lead to rapid relaxation and significant broadening of adjacent proton and carbon signals in NMR spectra, often obscuring coupling information.[1][2][3]

    • Chemical Shift Anisotropy: The large electron cloud of the iodine atom can induce significant anisotropic effects, leading to broad lines, especially in the solid state.

    • Complex Coupling Patterns: The pyridine ring protons exhibit complex second-order coupling patterns, which can be further complicated by the electronic effects of the iodo and hydroxyl groups.[4]

  • Mass Spectrometry:

    • Facile C-I Bond Cleavage: The carbon-iodine bond is relatively weak and prone to cleavage upon ionization, which can result in a weak or absent molecular ion peak, especially in electron ionization (EI) mass spectrometry.[5]

    • Isotopic Obscurity: Unlike chlorine and bromine with their characteristic isotopic patterns, iodine is monoisotopic (¹²⁷I), meaning it does not provide an immediate isotopic signature for its presence.[5]

  • Chromatography:

    • Polarity and Peak Shape: Pyridinols are polar compounds, which can lead to interactions with residual silanol groups on silica-based stationary phases, resulting in peak tailing.[6]

    • Stability: Iodinated organic compounds can be sensitive to heat, light, and certain stationary phases, potentially leading to on-column degradation.[7][8]

  • Synthesis and Purity:

    • Side Reactions: The synthesis of iodinated pyridinols can be accompanied by side reactions such as over-iodination or the formation of byproducts that complicate purification and characterization.[9][10]

Q2: How does the iodine substituent affect NMR spectra?

The iodine atom significantly influences NMR spectra in several ways:

  • ¹H NMR:

    • Chemical Shift: As an electronegative, electron-withdrawing group, iodine deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). The effect is most pronounced for protons in the ortho position.

    • Signal Broadening: Due to the quadrupolar moment of the ¹²⁷I nucleus, protons on the carbon directly bonded to iodine and adjacent carbons can exhibit significant line broadening.[3] This can obscure fine coupling details.

  • ¹³C NMR:

    • Direct C-I Signal: The carbon atom directly attached to the iodine atom experiences a significant upfield shift due to the "heavy atom effect." However, this signal is often broadened and can be of low intensity, making it difficult to detect.

    • Neighboring Carbon Signals: The electronic effect of iodine will also influence the chemical shifts of other carbons in the pyridine ring.

Q3: What are the expected fragmentation patterns for iodinated pyridinols in mass spectrometry?

In electron ionization mass spectrometry (EI-MS), the fragmentation of iodinated pyridinols is typically initiated by the ionization of the molecule to form a molecular ion (M⁺˙). Key fragmentation pathways include:

  • Loss of an Iodine Radical: The most common fragmentation pathway is the cleavage of the weak C-I bond, resulting in the loss of an iodine radical (I˙) and the formation of a pyridinol cation. This will produce a fragment at [M-127]⁺.[5][11]

  • Formation of an Iodine Cation: A peak at m/z 127, corresponding to the iodine cation (I⁺), is often observed.[5]

  • Ring Fragmentation: The pyridinol ring itself can undergo fragmentation, leading to the loss of small neutral molecules like HCN, CO, or C₂H₂.

  • Fragmentation of other Substituents: If other substituents are present on the ring, their characteristic fragmentation patterns will also be observed.

A general fragmentation workflow is illustrated below:

fragmentation_workflow M Molecular Ion (M+•) M_minus_I [M-127]+ M->M_minus_I - I• I_plus I+ (m/z 127) M->I_plus - [C₅H₃NO]• Ring_Fragments Ring Fragments M_minus_I->Ring_Fragments Ring Opening

Caption: General EI-MS fragmentation of iodinated pyridinols.

Q4: Are there specific chromatographic challenges I should be aware of?

Yes, several chromatographic challenges are common when analyzing iodinated pyridinols:

  • Peak Tailing: The basic nitrogen of the pyridine ring and the acidic hydroxyl group can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, leading to poor peak shape (tailing).[6]

  • Column Degradation: The combination of pH, temperature, and the nature of the analyte can lead to the degradation of the stationary phase over time.

  • Analyte Stability: Iodinated compounds can be labile and may degrade on the column, especially if there are active sites or if the mobile phase conditions are harsh.[7] This can manifest as the appearance of new peaks or a decrease in the main peak area over a sequence of injections.

  • Co-elution with Impurities: Synthetic byproducts or degradation products may have similar polarities to the target compound, making chromatographic separation difficult.

Q5: How can I assess the stability of my iodinated pyridinol during analysis?

Assessing the stability of your compound is crucial for obtaining reliable data. Here are some practical steps:

  • Stress Studies: Subject a solution of your compound to the analytical conditions (e.g., mobile phase, temperature) for an extended period and monitor for degradation by HPLC or LC-MS.

  • On-Column Stability: Inject the sample multiple times over a long sequence and monitor for changes in peak area, the appearance of new peaks, or changes in retention time.

  • Comparison of Stationary Phases: If degradation is suspected, test different stationary phases (e.g., end-capped silica, polymer-based, or graphitized carbon) to see if the stability improves.[7]

  • Forced Degradation Studies: Intentionally degrade the sample (e.g., with acid, base, peroxide, heat, or light) to identify potential degradation products and develop a stability-indicating chromatographic method.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are my ¹H NMR signals for the pyridine ring broad and poorly resolved?

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Quadrupolar Broadening The ¹²⁷I (spin I = 5/2) and ¹⁴N (spin I = 1) nuclei possess quadrupole moments that can interact with the local electric field gradient, leading to rapid relaxation and broadening of adjacent ¹H signals.[1][2][3]This is an inherent property of the molecule. While it cannot be eliminated, acquiring the spectrum at a higher temperature may reduce the broadening by increasing the rate of molecular tumbling, which averages out the quadrupolar interactions more effectively.
Compound Aggregation Iodinated pyridinols can self-aggregate in solution through hydrogen bonding (hydroxyl group) and π-π stacking, leading to broadened signals.[12]1. Decrease Concentration: Run a more dilute sample. 2. Change Solvent: Switch to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or methanol-d₄.[12] 3. Increase Temperature: Acquiring the spectrum at a higher temperature can disrupt intermolecular interactions.
Poor Shimming An inhomogeneous magnetic field across the sample will cause all peaks to broaden.Re-shim the spectrometer. This should always be the first step in troubleshooting broad peaks.
Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening.Pass the sample through a small plug of silica gel or celite to remove paramagnetic impurities.

Q: I'm observing unexpected downfield shifts in my ¹H NMR. What could be the cause?

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Protonation of Pyridine Nitrogen If the NMR solvent contains acidic impurities (e.g., traces of HCl in CDCl₃), the pyridine nitrogen can be protonated. This places a positive charge on the ring, which strongly deshields all ring protons, causing a significant downfield shift.[4]1. Use Neutralized Solvent: Use freshly opened or neutralized deuterated solvent. For CDCl₃, you can pass it through a small plug of basic alumina. 2. Add a Drop of D₂O: If the downfield shift is due to an exchangeable proton on the nitrogen, adding D₂O will cause it to exchange and potentially shift the ring proton signals back upfield.
Solvent Effects The chemical shifts of pyridine derivatives can be highly dependent on the solvent due to interactions between the solvent and the lone pair of electrons on the nitrogen.Be consistent with the solvent used for analysis. If comparing to literature data, ensure the same solvent was used.

Q: My ¹³C NMR signals are weak, especially for the carbon attached to iodine. How can I improve this?

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Long Relaxation Times (T₁) Quaternary carbons and carbons in sterically hindered environments can have long T₁ relaxation times, leading to saturation and weak signals in standard ¹³C NMR experiments.1. Increase Relaxation Delay: Increase the delay time (d1) between pulses to allow for full relaxation of the carbon nuclei. A d1 of 5-10 seconds is a good starting point. 2. Use a Relaxation Agent: Add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the T₁ values.
Signal Broadening The carbon directly attached to iodine (C-I) is often broad due to scalar coupling to the quadrupolar iodine nucleus, which can reduce its peak height.This is an intrinsic effect. Longer acquisition times (more scans) will be necessary to improve the signal-to-noise ratio for this peak.

Q: How can I confirm the position of the iodine atom on the pyridine ring?

Recommended Approach:

  • ¹H NMR Coupling Patterns: The coupling constants between the remaining protons on the pyridine ring can provide strong evidence for the substitution pattern. For example, the absence of a large ortho coupling (~8 Hz) for a particular proton suggests it is adjacent to a substituent.

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for correlations from protons on the ring to the carbon bearing the iodine. The absence of a direct ¹J C-H correlation in an HSQC spectrum will identify the substituted carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): If there are other substituents with protons (e.g., a methyl group), NOE correlations between these protons and the pyridine ring protons can help establish their relative positions and, by inference, the position of the iodine.

The following workflow can be used to determine the iodine position:

nmr_workflow A Acquire ¹H NMR B Analyze Coupling Patterns A->B E Acquire HMBC A->E I Assign Structure B->I C Acquire ¹³C & DEPT D Identify Quaternary Carbons C->D C->E D->I F Correlate Protons to Quaternary Carbons E->F F->I G Acquire NOESY (if applicable) H Confirm Spatial Proximity G->H H->I

Caption: Workflow for determining iodine position using NMR.

Troubleshooting Guide: Mass Spectrometry (MS)

Q: My molecular ion peak is weak or absent in the EI-MS spectrum. Why is this happening?

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Facile C-I Bond Cleavage The C-I bond is the weakest bond in the molecule and readily fragments upon electron ionization, leading to a dominant [M-127]⁺ peak and a very weak or non-existent molecular ion peak.[5][11]1. Use a "Soft" Ionization Technique: Employ a less energetic ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are much more likely to produce an abundant protonated molecule ([M+H]⁺) or adduct ion.[13] 2. Lower the Ionization Energy (EI): If possible on your instrument, reduce the electron energy from the standard 70 eV. This will reduce fragmentation and may increase the relative abundance of the molecular ion.
Thermal Instability The compound may be thermally labile and degrading in the heated inlet or source of the mass spectrometer before it can be ionized.Lower the inlet and source temperatures.

Q: What are the characteristic fragment ions I should look for to confirm the presence of iodine?

Key Diagnostic Ions:

  • [M-127]⁺: The loss of an iodine radical is a very common and diagnostically significant fragmentation for iodinated compounds.[5][11]

  • m/z 127: The presence of a peak at m/z 127 corresponding to I⁺ is a strong indicator of an iodine-containing compound.[5]

  • Iodine-Containing Fragments: In some cases, smaller fragments that still contain the iodine atom may be observed, though these are less common due to the lability of the C-I bond.

Q: I'm seeing a peak at m/z 127. What does this signify?

A peak at m/z 127 in the mass spectrum of an organic compound is highly indicative of the presence of iodine, corresponding to the iodine cation (I⁺).[5] This ion is formed by cleavage of the C-I bond where the charge is retained by the iodine atom.

Q: How can I differentiate between isomers of iodinated pyridinols using mass spectrometry?

Differentiating isomers by MS alone can be challenging as they often produce very similar mass spectra. However, it is possible in some cases:

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID), you can generate a fragment ion spectrum. The relative abundances of the fragment ions may differ between isomers due to differences in the stability of the fragment ions or the transition states leading to their formation.

  • Coupling with Chromatography (LC-MS or GC-MS): The most reliable way to differentiate isomers is to separate them chromatographically before they enter the mass spectrometer. Different isomers will typically have different retention times.[14]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Q: I'm experiencing significant peak tailing for my iodinated pyridinol. How can I improve the peak shape?

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Silanol Interactions The basic pyridine nitrogen and acidic hydroxyl group can interact with free silanol groups on the silica stationary phase, causing peak tailing.[6]1. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). 2. Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the basic nitrogen. Add an acid like formic acid or trifluoroacetic acid to the mobile phase. 3. Add a Competing Base: Add a small amount of a competing base, such as triethylamine, to the mobile phase to block the active silanol sites. 4. Use a Different Stationary Phase: Consider a column with a different stationary phase, such as a polymer-based or hybrid silica column, which has fewer or no exposed silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.Inject a smaller amount of sample.

Q: My retention times are shifting between injections. What are the likely causes?

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing mobile phases.Increase the column equilibration time between runs. 10-15 column volumes is a good rule of thumb.[6]
Changes in Mobile Phase Composition If the mobile phase is prepared by mixing solvents from different reservoirs, the pump's proportioning valve may not be delivering a consistent composition. Also, volatile organic solvents can evaporate over time, changing the composition.1. Premix the Mobile Phase: If possible, prepare the mobile phase by manually mixing the solvents before placing them in the reservoir. 2. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump. 3. Cover Solvent Reservoirs: Keep the solvent reservoirs covered to minimize evaporation.[6]
Temperature Fluctuations Changes in the ambient temperature can affect the viscosity of the mobile phase and the retention characteristics of the column.Use a column oven to maintain a constant temperature.[15]

Q: I suspect my compound is degrading on the column. How can I verify and prevent this?

Verification and Prevention Strategies:

  • Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity across the entire peak. A non-homogenous peak suggests the presence of a co-eluting impurity or degradation product.

  • Collect Fractions and Re-inject: Collect the peak as it elutes from the column and immediately re-inject it. If the chromatogram shows new peaks or a distorted peak shape, on-column degradation is likely occurring.

  • Change Column and Mobile Phase Conditions:

    • Test Different Columns: As mentioned previously, try different stationary phases that may be more inert.[7]

    • Modify Mobile Phase: Adjust the pH to a range where the compound is more stable. Avoid highly acidic or basic conditions if the compound is sensitive.

    • Lower Temperature: Run the analysis at a lower temperature to reduce the rate of potential degradation reactions.

Experimental Protocols

Protocol 1: Optimized ¹H NMR Acquisition for Iodinated Pyridinols

Objective: To acquire a high-quality ¹H NMR spectrum of an iodinated pyridinol, minimizing peak broadening and resolving coupling patterns.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the iodinated pyridinol in 0.6 mL of a deuterated solvent known to disrupt hydrogen bonding, such as DMSO-d₆ or Methanol-d₄.

    • If solubility is an issue in these solvents, use CDCl₃, but ensure it is fresh and neutral.

    • Filter the sample through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to achieve good magnetic field homogeneity.

    • Set the acquisition temperature to 50 °C to help disrupt aggregation and average out quadrupolar effects.

  • Acquisition Parameters:

    • Pulse Program: Use a standard 1D proton pulse sequence.

    • Number of Scans (ns): Set to 64 or higher to improve the signal-to-noise ratio, especially if peaks are broad.

    • Relaxation Delay (d1): Use a d1 of at least 2 seconds.

    • Acquisition Time (aq): Set to at least 3 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) during Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Carefully phase and baseline correct the spectrum.

    • Integrate all signals and analyze the coupling patterns.

Protocol 2: General LC-MS/MS Method for the Analysis of Iodinated Pyridinols

Objective: To develop a robust LC-MS/MS method for the separation and sensitive detection of iodinated pyridinols.

Methodology:

  • Chromatographic Conditions:

    • Column: Use a high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by MS/MS of the [M+H]⁺ ion.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Temperature: 350 - 450 °C.

    • Collision Energy (for MS/MS): Optimize the collision energy to achieve good fragmentation. A good starting point is to ramp the collision energy (e.g., 10-40 eV).

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion.

    • Analyze the MS/MS spectrum for characteristic fragment ions, such as the loss of iodine ([M+H-127]⁺) and other fragments related to the pyridinol ring.

References

Technical Support Center: 3-Ethenyl-4-iodopyridin-2-OL Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Ethenyl-4-iodopyridin-2-OL. This molecule is a versatile substituted pyridine derivative, valuable as a building block in medicinal chemistry and materials science, particularly in cross-coupling reactions where the vinyl and iodo functionalities provide orthogonal handles for molecular elaboration.[1][2] However, the combination of a pyridin-2-ol tautomer, a reactive vinyl group, and a labile iodo-substituent presents unique stability challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the potential degradation of this compound. It is designed for researchers, chemists, and drug development professionals to help anticipate, identify, and mitigate stability issues during storage and experimentation.

Part 1: Core Stability, Handling, and FAQs

This section addresses the fundamental questions regarding the intrinsic stability and proper handling of this compound.

FAQ 1: How should I properly store this compound to ensure long-term stability?

Answer: Proper storage is critical. Due to the multiple reactive moieties, the compound is susceptible to degradation from light, heat, and atmospheric oxygen.

ParameterRecommended ConditionRationale
Temperature Store at ≤ -4 °C to 0-8 °C.[1][3]Reduces the rate of thermal degradation, including potential polymerization of the vinyl group.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The pyridin-2-ol ring can be susceptible to oxidation.[5] An inert atmosphere minimizes this risk.
Light Store in an amber or opaque vial, protected from light.The Carbon-Iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or even ambient light, leading to deiodination.[6]
Purity Use high-purity, anhydrous solvents if stored in solution.Protic or acidic impurities can catalyze degradation pathways. Water can participate in hydrolytic processes.
FAQ 2: My compound, which was a white powder, has developed a yellow or brown tint over time. What is happening?

Answer: Discoloration is a common indicator of degradation. The two most likely causes are:

  • Deiodination: Exposure to light or trace metals can cause the C-I bond to break, releasing elemental iodine (I₂), which is colored. This is a well-known issue with iodoaromatic compounds.[7]

  • Oxidative Degradation: The pyridin-2-ol ring system can undergo oxidation, especially if not stored under inert gas. Pyridine diols and related metabolites are known to form intensely colored pigments.[5]

If you observe discoloration, it is crucial to re-analyze the compound's purity by HPLC or LC-MS before use.

FAQ 3: Can the pyridin-2-ol / 2-pyridone tautomerism affect my experiment?

Answer: Absolutely. This compound exists in equilibrium with its tautomeric form, 3-Ethenyl-4-iodo-1H-pyridin-2-one.

  • Chemical Reactivity: The two forms have different chemical properties. The pyridin-2-ol form is aromatic and has a nucleophilic hydroxyl group. The 2-pyridone form has an amide-like character. This can affect reaction outcomes, especially in reactions sensitive to proton transfer or involving the hydroxyl/amide group.[5]

  • Catalysis: The 2-pyridone tautomer can act as a proton shuttle, catalyzing certain reactions like ester aminolysis.[5] This could lead to unexpected side products if your reaction mixture contains susceptible functional groups.

  • Solvent Effects: The position of the equilibrium is influenced by the solvent. Protic solvents tend to favor the 2-pyridone form, while nonpolar aprotic solvents may favor the pyridin-2-ol form. Be consistent with your solvent choice to ensure reproducible results.

Part 2: Troubleshooting Experimental Degradation

This section provides guidance for specific problems encountered during chemical reactions.

Scenario 1: "During my Suzuki/Sonogashira/Heck coupling reaction, I'm seeing a significant amount of a de-iodinated byproduct. What's causing this?"

Answer: The formation of 3-Ethenyl-pyridin-2-OL is a common side reaction in palladium-catalyzed cross-couplings involving aryl iodides.[8] This is typically a result of premature reductive dehalogenation.

Potential Causes & Solutions:

  • Reaction Conditions Too Harsh: Excessive temperature or prolonged reaction times can promote the reductive pathway.

    • Solution: Screen lower temperatures and monitor the reaction closely by TLC or LC-MS to stop it upon completion.

  • Issues with Base or Additives: Some bases or additives can facilitate the undesired reduction. Formate salts, for instance, can act as hydride donors in the presence of a palladium catalyst, leading to reductive cleavage.[9]

    • Solution: Switch to a non-reducing base (e.g., Cs₂CO₃, K₃PO₄). Ensure all reagents are pure and anhydrous.

  • Photodegradation: If your reaction setup is exposed to ambient light, photochemical cleavage of the C-I bond can occur, which is then quenched by a hydrogen source in the reaction mixture.

    • Solution: Run the reaction in a flask wrapped in aluminum foil.

Scenario 2: "My reaction mixture is becoming viscous, or I'm getting an insoluble precipitate. What could be the cause?"

Answer: This strongly suggests polymerization of the vinyl group. Vinylpyridines are known to be sensitive to polymerization, which can be initiated by radicals, cations, or anions.[4]

Potential Causes & Solutions:

  • Radical Initiation: Trace oxygen, peroxides in solvents (like older THF or dioxane), or certain radical initiators can trigger polymerization. High heat can also induce thermal polymerization.[10][11]

    • Solution: Degas your solvents thoroughly (e.g., via freeze-pump-thaw or sparging with argon). Use freshly distilled or inhibitor-free solvents. Consider adding a radical inhibitor like BHT or tert-butylcatechol if compatible with your reaction chemistry.[4]

  • Acid/Base Catalysis: Strong acids or bases can initiate cationic or anionic polymerization of the vinyl group, respectively.[12][13]

    • Solution: If your reaction requires a strong acid or base, consider adding the this compound slowly at a low temperature to keep its instantaneous concentration low.

Scenario 3: "My LC-MS analysis shows a peak with +16 Da mass shift. What is this product?"

Answer: A +16 Da mass shift almost always indicates oxidation—the addition of an oxygen atom.

Potential Causes & Products:

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by common lab oxidants (e.g., H₂O₂, m-CPBA) or even air over time, forming the corresponding Pyridine-N-oxide.[14] This is often the most likely product.

  • Ring Hydroxylation: Oxidative conditions, particularly those involving hydroxyl radicals (HO•), can lead to the introduction of a second hydroxyl group on the pyridine ring.[15][16]

  • Epoxidation of the Vinyl Group: Stronger oxidants could potentially form an epoxide on the ethenyl side chain.

Solution: To avoid oxidation, ensure all reactions are run under a strictly inert atmosphere. If using oxidizing reagents for another part of your molecule, the pyridine moiety will likely need a protecting group.

Part 3: Visualized Degradation Pathways and Workflows

Primary Degradation Pathways

The following diagram illustrates the most probable degradation routes for this compound based on its functional groups.

Figure 1: Key Degradation Pathways cluster_photo Photochemical cluster_poly Radical/Thermal/Ionic cluster_ox Oxidative A This compound B De-iodination (3-Ethenyl-pyridin-2-OL) A->B Light (hv) Reductant C Polymerization A->C Heat, Radicals Strong Acid/Base D N-Oxidation (+16 Da) A->D Oxidants (O2, H2O2) E Ring Hydroxylation (+16 Da) A->E HO•, Strong Oxidants

Caption: Key degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Results

If an experiment yields unexpected results, use this workflow to diagnose the potential degradation.

Figure 2: Experimental Troubleshooting Workflow Start Unexpected Result (Low Yield, Side Product) Char Characterize Byproduct (LC-MS, NMR) Start->Char Mass Determine Mass Shift Char->Mass Minus127 Mass = -127 Da? (Loss of Iodine) Mass->Minus127 Yes Plus16 Mass = +16 Da? (Oxidation) Mass->Plus16 No Sol_Deiod Root Cause: Reductive De-iodination Actions: - Protect from light - Check base/reductants - Lower temperature Minus127->Sol_Deiod Insoluble Insoluble Polymer? Plus16->Insoluble No Sol_Ox Root Cause: Oxidation Actions: - Ensure inert atmosphere - Purify reagents Plus16->Sol_Ox Yes Sol_Poly Root Cause: Polymerization Actions: - Degas solvents - Use fresh solvents - Lower temperature - Add inhibitor Insoluble->Sol_Poly Yes Other Other Pathway (e.g., reaction with solvent) Insoluble->Other No

References

Technical Support Center: Purification of 3-Ethenyl-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethenyl-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The following question-and-answer format directly addresses specific issues, offering both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. Consequently, the expected impurities often arise from side reactions inherent to these methods.

Key potential impurities include:

  • Homocoupling byproducts: Dimerization of the organotin or boronic acid reagents can occur, leading to undesired homocoupled products.[1]

  • Residual starting materials: Incomplete reactions can leave unreacted starting materials in the crude product mixture.

  • Dehalogenated species: Reduction of the iodo group can lead to the formation of 3-ethenylpyridin-2-ol.

  • Solvent and reagent-derived impurities: Residual solvents, bases, and catalyst ligands (or their degradation products) are common process-related impurities.[2][3] For instance, in Suzuki-Miyaura couplings, impurities derived from the aryl group on the phosphorus atom of the ligand can be a significant issue.[2][3]

  • Tin-containing byproducts (in Stille coupling): Organotin compounds and their byproducts are notoriously difficult to remove and represent a significant challenge in purification.[4][5][6]

Q2: My crude this compound appears to be a complex mixture by TLC and NMR. What is a general purification strategy?

A2: A multi-step purification strategy is often necessary for achieving high purity of this compound. The general workflow involves an initial workup to remove bulk impurities, followed by a more refined chromatographic purification.

A recommended general workflow is illustrated below:

Purification Workflow cluster_0 Initial Workup cluster_1 Chromatographic Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench Reaction Solvent Extraction Solvent Extraction Aqueous Workup->Solvent Extraction Separate Phases Drying and Concentration Drying and Concentration Solvent Extraction->Drying and Concentration Isolate Organic Layer Crude Product Crude Product Drying and Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Load onto Silica Gel Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Column Chromatography->Fraction Analysis (TLC/HPLC) Elute with Solvent Gradient Pooling and Concentration Pooling and Concentration Fraction Analysis (TLC/HPLC)->Pooling and Concentration Combine Pure Fractions Pure Product Pure Product Pooling and Concentration->Pure Product

Caption: General purification workflow for this compound.

Q3: I am struggling with the column chromatography step. The compound is either not moving from the baseline or streaking badly. What can I do?

A3: Poor chromatographic behavior of pyridin-2-ol derivatives is a common issue, often stemming from the compound's polarity and its ability to interact strongly with the silica gel stationary phase.[7] The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7]

Here are several troubleshooting strategies:

  • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.[8][9]

  • Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the eluent.[7]

  • Use of a Different Stationary Phase: If silica gel proves problematic, consider alternative stationary phases like alumina (neutral or basic) or a C18 reversed-phase column for flash chromatography.[7]

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifier
Silica GelHexanes/Ethyl Acetate (gradient)0.5% Triethylamine
Alumina (Neutral)Dichloromethane/Methanol (gradient)None
C18 Silica GelWater/Acetonitrile or Water/Methanol (gradient)0.1% Formic Acid or TFA
Q4: How can I effectively remove residual tin impurities after a Stille coupling reaction?

A4: The removal of organotin byproducts is a critical and often challenging step in purifications following Stille couplings.[6] These impurities can be difficult to separate from the desired product due to their similar polarities.

Several methods can be employed for tin removal:

  • Aqueous KF Workup: During the reaction workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble trialkyltin fluorides, which can then be removed by filtration.

  • Silica Gel Chromatography with Basic Eluent: As mentioned previously, using a basic modifier like triethylamine in the eluent for column chromatography can help in the separation of tin residues.[6]

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be a very effective, albeit more resource-intensive, method for separating the target compound from tin impurities.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Symptom: A significant loss of material is observed after purification by column chromatography.

Possible Causes and Solutions:

CauseSolution
Irreversible adsorption onto the stationary phase * Use a less acidic stationary phase: Consider using neutral alumina or a polymer-based column.[7] * Deactivate the silica gel: Pre-treat the silica gel with a solution of the eluent containing a basic modifier (e.g., 1% triethylamine in hexanes/ethyl acetate) before packing the column.
Decomposition on the column * Run a 2D TLC: Spot the crude material on a TLC plate, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If degradation is occurring, you will see spots that are not on the diagonal.[7] * Minimize contact time: Run the column as quickly as possible while still achieving good separation.
Product is too volatile and is lost during solvent removal * Use a rotary evaporator with care: Avoid excessive heat and high vacuum. * Use a gentle stream of nitrogen: For small quantities, this can be a gentler method of solvent removal.[7]
Issue 2: Purity Assessment by HPLC Shows Multiple Peaks or Tailing

Symptom: HPLC analysis of the purified product shows broad, tailing peaks or multiple, closely eluting peaks, making accurate purity determination difficult.

Possible Causes and Solutions:

The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form.[10] This can lead to the observation of multiple species in solution.

Tautomerism Pyridin_2_ol This compound Pyridin_2_one 3-Ethenyl-4-iodopyridin-2(1H)-one Pyridin_2_ol->Pyridin_2_one Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

  • HPLC Method Optimization:

    • Adjust Mobile Phase pH: Small changes in the pH of the mobile phase can significantly impact the retention and selectivity by altering the ionization state of the compound and any impurities.[7]

    • Use a Different Column: Switching from a standard C18 column to one with a different stationary phase, such as a phenyl or cyano column, can provide alternative separation mechanisms.[7] For highly polar compounds, a mixed-mode or HILIC column may offer better retention and selectivity.[11]

    • Add a Competing Base: For basic compounds like pyridines, adding a competing base such as triethylamine (TEA) to the mobile phase can reduce peak tailing by masking the active silanol sites on the stationary phase.[7]

Experimental Protocol: HPLC Purity Assessment

This protocol provides a starting point for the HPLC analysis of this compound.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[12]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

References

Technical Support Center: Troubleshooting Failed Reactions with 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-Ethenyl-4-iodopyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this multifunctional substrate in palladium-catalyzed cross-coupling reactions. Instead of a generic checklist, we will explore the causal relationships between the substrate's structure and common experimental failures, providing logical, field-tested solutions.

The Challenge: Understanding the Substrate's Personality

This compound is a versatile building block, but its reactivity is governed by a complex interplay between three key functional groups:

  • The 4-Iodo Group: This is the primary handle for palladium-catalyzed cross-coupling. The Carbon-Iodine bond is highly reactive, making it an excellent electrophile for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[1]

  • The 3-Ethenyl (Vinyl) Group: This group introduces steric hindrance around the C4 position and can potentially participate in side reactions, such as polymerization or acting as a coupling partner itself in Heck-type reactions.

  • The Pyridin-2-ol Group: This is the most complex feature. It exists in a tautomeric equilibrium with its pyridone form. This equilibrium influences the molecule's electronic properties, solubility, and introduces a potentially coordinating and/or nucleophilic site (N-H or O-H) that can interfere with the catalyst.[2]

The key to success lies in designing reaction conditions that favor the desired transformation at the C-I bond while mitigating potential interference from the other functional groups.

G cluster_molecule This compound Reactivity Profile cluster_sites Reactive Sites & Potential Issues mol Structure & Tautomer mol_struct Pyridin-2-ol Form (this compound) pyridone_struct Pyridone Form (3-Ethenyl-4-iodo-1H-pyridin-2-one) mol_struct->pyridone_struct Tautomerization iodo C4-Iodo Primary site for Pd-coupling mol_struct->iodo Electrophilic Site vinyl C3-Vinyl Steric hindrance; potential side reactions mol_struct->vinyl Influences Sterics hydroxyl C2-OH / N1-H Catalyst coordination/poisoning; competing nucleophile mol_struct->hydroxyl Potential Interference pyridone_struct->hydroxyl

Caption: Key reactivity considerations for this compound.

Part 1: First-Line Diagnostics - A General Troubleshooting Framework

Before diving into reaction-specific issues, a systematic check of the fundamentals is crucial. A failed reaction is most often due to a problem with the catalyst, reaction conditions, or reagents.

FAQ: My reaction shows zero conversion of starting material. Where do I begin?

Answer: When a reaction fails to initiate, scrutinize the three pillars of the reaction setup: the catalyst's activity, the inertness of the atmosphere, and the purity of your components.

Probable Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed.

    • Solution: Use a fresh source of palladium precatalyst. For reactions sensitive to the active catalyst formation, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., G3-XPhos). If using Pd(OAc)₂, ensure your phosphine ligand is pure and used in the correct ratio to reduce the Pd(II) source in situ.

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and promote undesirable side reactions, such as the Glaser coupling in Sonogashira reactions or the homocoupling of boronic acids in Suzuki couplings.[3]

    • Solution: Ensure your reaction setup is rigorously anaerobic. Degas your solvent thoroughly using a freeze-pump-thaw technique (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Impure Reagents or Solvents: Water or other impurities can poison the catalyst or react with sensitive reagents.

    • Solution: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure bases (like NaOtBu or K₂CO₃) are freshly purchased or have been stored properly in a desiccator. Check the purity of your coupling partner.

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Part 2: Reaction-Specific Troubleshooting
2.1 Suzuki-Miyaura Coupling

FAQ: My Suzuki reaction stalls, or I see significant protodeboronation of my boronic acid coupling partner.

Probable Causes & Solutions:

  • Cause 1: Inefficient Transmetalation. The transfer of the organic group from boron to palladium is a critical step. The pyridinol/pyridone moiety can coordinate to the palladium center, hindering the approach of the boronic acid/boronate ester.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate reductive elimination and can stabilize the catalytic species, promoting efficient turnover.[4]

  • Cause 2: Protodeboronation. This occurs when the boronic acid reacts with trace water or acidic protons, replacing the B(OH)₂ group with a hydrogen. This is often base- and temperature-dependent.

    • Solution: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃, especially if heating is required. Ensure strictly anhydrous conditions. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also mitigate this issue.

ParameterStandard ConditionTroubleshooting ModificationRationale
Ligand PPh₃XPhos, SPhosBulky, electron-rich ligands accelerate key catalytic steps and prevent catalyst inhibition.
Base K₂CO₃K₃PO₄, CsFMilder bases can reduce the rate of protodeboronation.
Solvent Toluene/H₂ODioxane, THFChoice of solvent can affect the solubility of the base and the stability of intermediates.
2.2 Sonogashira Coupling

FAQ: My reaction turns black and yields only starting material and alkyne homocoupling (Glaser) product.

Probable Causes & Solutions:

  • Cause 1: Catalyst Decomposition. The formation of a black precipitate ("palladium black") indicates that the palladium catalyst has fallen out of the catalytic cycle.[3] This can be promoted by impurities or inappropriate solvent choice. Some anecdotal evidence suggests THF can promote this decomposition.[3][5]

    • Solution: Switch to a different solvent like DMF, NMP, or simply use the amine base (e.g., triethylamine or diisopropylethylamine) as the solvent. Ensure all reagents are of the highest purity.

  • Cause 2: Glaser-Hay Homocoupling. The copper(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the oxidative dimerization of terminal alkynes.[3]

    • Solution: This is almost always an oxygen problem. Rigorous degassing is non-negotiable. If the problem persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (like DBU or an amine in excess) but completely eliminate the Glaser side product.[1] The reactivity order for halides is I > OTf > Br >> Cl.[3]

2.3 Buchwald-Hartwig Amination

FAQ: I am attempting to couple an amine, but I only observe hydrodehalogenation of my starting material (iodine replaced by hydrogen).

Probable Causes & Solutions:

  • Cause 1: Catalyst Inhibition by the Pyridin-2-ol. The acidic proton of the pyridinol or the N-H of the pyridone tautomer can react with the strong bases typically used (NaOtBu, LHMDS), forming an anionic species that can coordinate strongly to the palladium center and shut down catalysis.

    • Solution 1 (Protecting Group): Protect the hydroxyl group as a methyl or benzyl ether before attempting the coupling. This removes the interfering acidic proton entirely.

    • Solution 2 (Ligand Choice): Utilize highly specialized, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos). These ligands create a sterically crowded coordination sphere around the palladium, which can favor the desired C-N reductive elimination over catalyst inhibition.[6]

  • Cause 2: Competing β-Hydride Elimination. This side reaction can compete with reductive elimination, leading to the hydrodehalogenated arene and an imine.[7]

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands generally accelerate reductive elimination, outcompeting β-hydride elimination.[4] Ensure your amine coupling partner does not have easily accessible beta-hydrogens if possible, although this is often dictated by the desired product.

Part 3: Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a baseline for setting up an inert-atmosphere reaction.

  • Glassware Preparation: A Schlenk flask or a round-bottom flask fitted with a reflux condenser and a septum is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via cannula or syringe.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the reaction) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

References

Technical Support Center: Reaction Condition Optimization for 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-Ethenyl-4-iodopyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Yield in Cross-Coupling Reactions

Question: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is resulting in very low or no product yield. What are the first steps for troubleshooting?

Answer: Low conversion is a common issue in palladium-catalyzed cross-coupling reactions. A systematic approach is crucial for identifying the root cause. The high reactivity of the Carbon-Iodine bond in your substrate suggests that the issue likely lies with the catalyst's activity, the reaction conditions, or the integrity of other reagents.[1]

Here are the primary checkpoints:

  • Catalyst Integrity and Activity : The heart of the reaction is the palladium catalyst. Its inactivation is a frequent cause of failure.

    • Oxidation State : Many reactions require the active Pd(0) species to initiate the catalytic cycle via oxidative addition.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄, but be aware that these are highly sensitive to air and must be handled under a strictly inert atmosphere.[3][4]

    • Catalyst Poisoning : Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Ligand Choice : The ligand stabilizes the palladium center and modulates its reactivity. For a substrate like this compound, the pyridinol moiety itself can act as a ligand, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle over catalyst inhibition.[3][6]

  • Base and Solvent Selection : The base and solvent system is critical, especially in Suzuki-Miyaura couplings.

    • Ineffective Base : The base is required to activate the organoboron species in Suzuki reactions, facilitating the crucial transmetalation step.[4] For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base must be finely powdered, anhydrous, and have sufficient solubility in the reaction medium.[4] Often, a mixed solvent system, such as dioxane/water or THF/water, is used to dissolve both the organic substrate and the inorganic base.[4][7]

    • Poor Solvent Choice : The solvent must fully dissolve the reactants. If your starting material is not fully soluble, the reaction will be slow and incomplete. For poorly soluble substrates, higher boiling point solvents like DMF or toluene might be necessary, but this must be balanced against the thermal stability of your molecule.[7]

  • Reaction Temperature : The C-I bond is the most reactive of the vinyl halides, generally requiring milder conditions.[1] However, if other steps in the catalytic cycle, such as transmetalation with a sterically hindered partner, are slow, elevated temperatures may be needed.[6] If your reaction is sluggish at 60-80 °C, consider cautiously increasing the temperature to 100 °C. Microwave heating can be an excellent tool for rapidly screening higher temperatures.[8]

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to guide your optimization process when encountering low product yield.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity & Integrity (Substrate, Boronic Acid, etc.) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_reagents->check_inert catalyst_issue Catalyst System Issue? check_inert->catalyst_issue change_catalyst Screen Different Pd Precatalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald G3) catalyst_issue->change_catalyst Yes conditions_issue Reaction Conditions Issue? catalyst_issue->conditions_issue No change_ligand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)3) change_catalyst->change_ligand success Improved Yield change_ligand->success change_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) conditions_issue->change_base Yes change_solvent Screen Solvent Systems (Dioxane/H2O, Toluene, DMF) change_base->change_solvent change_temp Vary Temperature (e.g., 80°C -> 110°C or MW) change_solvent->change_temp change_temp->success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Significant Side Reactions Observed

Question: My reaction is proceeding, but I'm isolating significant amounts of side products like dehalogenated starting material or homocoupled products. How can I suppress these pathways?

Answer: The formation of side products points to competing reaction pathways that can often be minimized by fine-tuning the reaction conditions.

  • Proto-deiodination (Dehalogenation) : This is the replacement of the iodine atom with a hydrogen atom.

    • Causality : This side reaction can be caused by trace amounts of water or other proton sources, especially under basic conditions at elevated temperatures. The mechanism can involve the palladium catalyst.

    • Solution :

      • Use anhydrous solvents and reagents.

      • Ensure your base is dry; for example, K₂CO₃ can be flame-dried under vacuum before use.[4]

      • Consider using a less aggressive base or running the reaction at a lower temperature.

      • The choice of phosphine ligand can also influence the rate of this side reaction.[4]

  • Homocoupling : This refers to the coupling of two molecules of your organometallic partner (e.g., two boronic acid molecules in a Suzuki reaction).

    • Causality : Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a way that favors this pathway. It can also be prevalent at higher temperatures or with highly reactive boronic acids.

    • Solution :

      • Maintain a strict inert atmosphere throughout the reaction.[5]

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

      • Bulky, electron-donating ligands can often favor the desired cross-coupling pathway over homocoupling.[6]

Optimized Starting Protocol: Suzuki-Miyaura Coupling

This section provides a robust, generalized starting protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be seen as a starting point for further optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale & Optimization Notes
Palladium Precatalyst Pd(PPh₃)₄ (3-5 mol%) or XPhos Pd G3 (1-2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source but is air-sensitive.[4] Buchwald precatalysts (like XPhos G3) are air-stable and highly active, often requiring lower catalyst loading and milder conditions.[6]
Ligand (If using a precatalyst like Pd(OAc)₂) XPhos or SPhos (1.1 eq. relative to Pd)Bulky, electron-rich biarylphosphine ligands are highly effective for challenging substrates and can prevent catalyst inhibition by the pyridinol moiety.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)A strong base is often beneficial, especially for less reactive or sterically hindered boronic acids.[6][9] Ensure it is finely powdered and dry.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)This mixture effectively dissolves both the organic substrate and the inorganic base, which is crucial for the reaction.[4] The amount of water can be optimized.
Temperature 80 - 100 °CThe C-I bond is highly reactive, so start at 80 °C.[1] Increase to 100 °C if the reaction is slow. Monitor for potential decomposition of the starting material at higher temperatures.
Concentration 0.1 - 0.2 M (relative to the limiting reagent)A moderate concentration is a good starting point. Very high dilution can slow down the reaction, while very high concentration can lead to side reactions.
Step-by-Step Experimental Procedure
  • Vessel Preparation : To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).

  • Addition of Solids : Add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 v/v) via syringe.

  • Reaction : Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the fundamental steps.

suzuki_cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-I(L2) Pd0->OA_Complex + Ar-I RE_label Reductive Elimination TM_Complex Ar-Pd(II)-R(L2) OA_Complex->TM_Complex + R-B(OR)2 (Base Activated) OA_label Oxidative Addition TM_Complex->Pd0 TM_Complex->TM_Complex Ar-R (Product) TM_label Transmetalation TM_Complex->RE_label Ar-R (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A-Comparative-Guide-to-the-Reactivity-of-3-Ethenyl-4-iodopyridin-2-ol-and-Other-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development. Their presence in numerous FDA-approved drugs highlights their role as privileged structures capable of engaging in critical biological interactions. The ability to selectively and efficiently modify the pyridine core via cross-coupling reactions is paramount for generating molecular diversity and optimizing pharmacological profiles. This guide provides an in-depth technical comparison of the reactivity of a highly functionalized substrate, 3-Ethenyl-4-iodopyridin-2-ol , with simpler halopyridines (e.g., chloro- and bromopyridines). We will dissect the nuanced interplay of halogen identity, substituent electronics, and tautomeric forms to provide a predictive framework for reaction design, supported by established chemical principles and representative experimental data.

Pillar 1: Foundational Principles of Halopyridine Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is not monolithic; it is governed by a hierarchy of factors that dictate the ease and selectivity of C-C, C-N, and C-O bond formation.[1][2]

The Dominance of the Carbon-Halogen Bond

The single most critical factor determining reactivity is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow a clear trend: C-Cl > C-Br > C-I .[2] This directly translates to an inverted reactivity order in the rate-determining oxidative addition step of most palladium-catalyzed cycles:

Reactivity Trend: Iodo- > Bromo- > Chloro-

This principle is the foundation for achieving regioselectivity in di- or polyhalogenated systems.[3] The weaker C-I bond will almost invariably undergo oxidative addition to a Pd(0) catalyst under milder conditions than a C-Br or C-Cl bond present on the same ring.[4][5] For our target molecule, This compound , the presence of the iodine at the C4 position marks it as the primary, highly reactive site for cross-coupling.

Electronic Influence of Ring Substituents

The electronic nature of the pyridine ring, modulated by its substituents, significantly impacts the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -CF₃, -NO₂) render the pyridine ring more electron-deficient. This generally accelerates the oxidative addition of the Pd(0) catalyst to the C-X bond.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OH, -OR, -NH₂) enrich the pyridine ring with electron density, which can slow the rate of oxidative addition.

In This compound , we have two key substituents to consider:

  • 3-Ethenyl (Vinyl) Group: The vinyl group can act as a weak electron-withdrawing group through resonance, potentially slightly activating the C-I bond.

  • 2-Hydroxyl Group (-OH): This group is a powerful electron-donating group by resonance, which would be expected to decrease the reactivity of the C-I bond compared to an unsubstituted iodopyridine. However, its role is far more complex due to the phenomenon of tautomerism.

The Critical Role of 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism

A 2-hydroxyl group on a pyridine ring exists in a tautomeric equilibrium with its 2-pyridone form.[6][7] This equilibrium is highly sensitive to the solvent environment.[8][9]

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

In polar solvents, the 2-pyridone form is heavily favored.[8] This has profound implications for reactivity:

  • Aromaticity: While still considered aromatic, the 2-pyridone form exhibits more localized single and double bond character compared to the fully delocalized 2-hydroxypyridine.[9] This alteration in electronic structure directly affects the C-I bond.

  • Amide-like Character: The pyridone form behaves like a cyclic amide. The N-H proton is acidic and can be deprotonated by strong bases, potentially complicating reactions like the Buchwald-Hartwig amination.

  • Chelation: The N-H and C=O groups can act as a bidentate ligand, potentially chelating to the palladium catalyst and altering its catalytic activity.

Pillar 2: Comparative Reactivity in Key Cross-Coupling Reactions

Based on the principles above, we can predict the reactivity of This compound relative to benchmark halopyridines like 4-chloropyridine and 4-bromopyridine. The primary reactive site will be the highly labile C-I bond. The key differentiator will be the influence of the pyridone and vinyl functionalities on reaction rates and conditions.

Substrate Coupling Reaction Relative Reactivity Key Considerations & Rationale
4-Chloropyridine Suzuki, Sonogashira, Buchwald-HartwigLowStrong C-Cl bond requires harsh conditions: highly active catalysts (e.g., with bulky, electron-rich phosphine ligands) and high temperatures.[10]
4-Bromopyridine Suzuki, Sonogashira, Buchwald-HartwigMediumWeaker C-Br bond allows for more moderate reaction conditions than chlorides.[2] A standard workhorse for many cross-coupling protocols.
This compound Suzuki, Sonogashira, Buchwald-HartwigHigh The C-I bond is inherently the most reactive.[4][5] However, the pyridone tautomer may require specific ligand/base combinations to overcome potential catalyst inhibition or side reactions. The reaction rate may be slightly slower than simple 4-iodopyridine due to the electron-donating nature of the pyridone system.
Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is a staple in pharmaceutical synthesis.[11]

  • Prediction for this compound: The reaction is expected to proceed selectively at the C4-I position. Standard conditions using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate or phosphate base should be effective.[12][13] The choice of an aqueous solvent system will likely favor the pyridone tautomer, which must be accounted for in catalyst selection.

Sonogashira Coupling

Used to install alkynyl moieties, the Sonogashira coupling is another vital tool.[14][15]

  • Prediction for this compound: High reactivity at the C4-I position is anticipated. The standard Pd/Cu co-catalyst system should be effective.[16][17] Care must be taken, as the amine base used in the reaction could potentially deprotonate the pyridone N-H, which might influence the catalytic cycle. A copper-free protocol could be an advantageous alternative to avoid potential issues and minimize homocoupling of the alkyne partner.[18]

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds.[19][20][21]

  • Prediction for this compound: This reaction presents the most significant challenge. A strong base (e.g., NaOtBu, K₃PO₄) is required, which will readily deprotonate the acidic N-H of the pyridone tautomer.[3] This creates a competing nucleophile (the pyridone anion) which could potentially lead to O-arylation or other side reactions.

    • Causality Behind Experimental Choice: To favor the desired N-arylation of an external amine, one must select a ligand system known for high activity and selectivity. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[22] These ligands promote a rapid rate of reductive elimination from the desired arylpalladium amido complex, outcompeting potential side reactions involving the deprotonated pyridone.

Pillar 3: Experimental Protocols & Validation

The following protocol for a Suzuki-Miyaura coupling is a robust starting point for a functionalized iodopyridine. It is designed as a self-validating system, with clear steps for setup, monitoring, and purification.

Protocol: Suzuki-Miyaura Coupling of a Functionalized Iodopyridine

Suzuki_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Charge Schlenk flask with: - Iodopyridine (1.0 equiv) - Boronic Acid/Ester (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) B Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) A->B C Purge with Argon/Nitrogen (3x vacuum/backfill cycles) B->C D Add Pd Catalyst (e.g., PdCl₂(dppf), 3 mol%) C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor by TLC/LC-MS (Typically 2-12 h) E->F G Cool to RT, dilute with Ethyl Acetate & Water F->G H Separate layers, extract aqueous phase with EtOAc (2x) G->H I Combine organics, wash with brine, dry over Na₂SO₄, filter H->I J Concentrate in vacuo I->J K Purify crude product by flash column chromatography J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyridine substrate (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).

    • Expertise Note: Cesium carbonate is often used for challenging substrates as its greater solubility can accelerate the transmetalation step.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The system should be thoroughly sparged with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like PdCl₂(dppf)•CH₂Cl₂, 2-5 mol%).

    • Trustworthiness Note: Using a well-defined pre-catalyst ensures a known concentration of the active catalytic species, leading to more reproducible results than generating Pd(0) in situ from Pd(OAc)₂.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodopyridine is consumed.[4]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.[4]

Conclusion

The reactivity of This compound is a compelling case study in modern organic synthesis. While the C-I bond earmarks it as a highly reactive substrate for palladium-catalyzed cross-coupling, its true behavior is modulated by the powerful electronic and structural effects of its other substituents. The dominant 2-pyridone tautomer, in particular, introduces challenges and considerations not present in simpler halopyridines. It can decrease the intrinsic electrophilicity of the ring and, in C-N couplings, presents a competing nucleophile that must be managed through careful selection of advanced ligand systems. By understanding these hierarchical principles—the inherent reactivity of the C-X bond, the electronic push-pull of substituents, and the overriding influence of tautomerism—researchers can rationally design and optimize synthetic routes to unlock the full potential of this and other complex heterocyclic building blocks.

References

A Comparative Guide to Alternative Synthetic Routes for 3-Ethenyl-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 3-Ethenyl-4-iodopyridin-2-ol represents a versatile scaffold, incorporating a nucleophilic pyridin-2-ol core, a reactive iodo-substituent amenable to cross-coupling reactions, and a polymerizable ethenyl (vinyl) group. While a direct, established synthesis for this specific molecule is not extensively documented in readily available literature, its structure suggests several logical and viable synthetic strategies. This guide provides a comparative analysis of proposed synthetic routes, grounded in established chemical principles for pyridine functionalization.

This guide will explore two primary retrosynthetic disconnections, starting from either a pre-functionalized pyridinone core or building the substitution pattern on a simpler pyridine derivative. Each proposed route will be evaluated based on potential yield, step economy, and the accessibility of starting materials.

Route A: Late-Stage Vinylation of a 4-Iodopyridin-2-ol Scaffold

This approach prioritizes the early introduction of the iodo and hydroxyl functionalities, followed by the installation of the ethenyl group. This strategy can be advantageous if the key intermediate, 4-iodopyridin-2-ol, is readily accessible. The general workflow for this route would involve the synthesis of the 4-iodopyridin-2-ol core, followed by functionalization at the 3-position to enable a vinylation reaction.

Diagram of Route A Workflow

Route A A Pyridin-2-ol B 4-Iodopyridin-2-ol A->B Iodination C 3-Bromo-4-iodopyridin-2-ol B->C Bromination D This compound C->D Vinylation (e.g., Suzuki or Stille Coupling) Route B A 2-Picoline B 2-(2-Hydroxyethyl)pyridine A->B Condensation with Formaldehyde C 2-Vinylpyridine B->C Dehydration D 3-Ethenylpyridin-2-ol C->D Oxidation/Hydroxylation E This compound D->E Regioselective Iodination

A Comparative Guide to the Biological Activity of 3-Ethenyl-4-iodopyridin-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The pyridine ring, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive comparative analysis of the potential biological activities of 3-ethenyl-4-iodopyridin-2-ol derivatives. While this specific scaffold is novel with limited direct biological data, by examining structurally related compounds, we can extrapolate and predict its likely pharmacological profile, thereby providing a roadmap for future research and development.

This guide will delve into the predicted anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives. We will explore the structure-activity relationships (SAR) of analogous compounds, present detailed experimental protocols for evaluating these activities, and provide a comparative analysis with known bioactive molecules.

The Therapeutic Potential of the Pyridin-2-ol Scaffold

The pyridin-2(1H)-one moiety is a well-established pharmacophore with a broad range of biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery.[3] Numerous studies have demonstrated the potent anticancer, antimicrobial, and anti-inflammatory properties of substituted pyridin-2-one derivatives.[1][3][4][5]

The introduction of an iodine atom at the 4-position and an ethenyl (vinyl) group at the 3-position of the pyridin-2-ol core in This compound creates a unique electronic and steric profile. The iodine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in ligand-receptor binding.[6] The vinyl group offers a site for potential Michael additions or further functionalization. Understanding how these substituents modulate the inherent biological activity of the pyridin-2-ol core is crucial for designing novel therapeutic agents.

Comparative Analysis of Predicted Biological Activities

Based on the biological activities of structurally similar compounds, we can predict that this compound derivatives will likely exhibit a range of pharmacological effects. The following sections provide a comparative overview of these potential activities, supported by experimental data from related compounds.

Anticancer Activity

Pyridin-2-one derivatives have shown significant promise as anticancer agents, with many exhibiting potent cytotoxic activity against a variety of cancer cell lines.[5][7][8] The proposed mechanism of action for some anticancer pyridines involves the induction of G2/M cell cycle arrest and apoptosis.[5]

While some studies suggest that the presence of halogen atoms on the pyridine ring can decrease antiproliferative activity,[1][9] other research on iodinated compounds, such as iodinated 4,4'-bipyridines, has demonstrated significant antiproliferative activity against melanoma cell lines.[6] This suggests that the influence of the iodine atom is context-dependent.

To provide a comparative baseline, the following table summarizes the anticancer activity of various pyridine and pyridin-2-one derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Reference(s)
Pyridine-urea derivativesMCF-7 (breast)0.22 µM - 4.50 µM[4]
Pyrazolo[3,4-b]pyridin-6-one derivative (I2)MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT1162.99 µM - 5.72 µM[7]
1,2,4 Triazole pyridine derivative (TP6)B16F10 (melanoma)41.12 µM - 61.11 µM[10]
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesHCT-116 (colon), MCF-7 (breast)Sub-micromolar[11]

This table presents a selection of data for comparative purposes. IC50 values are highly dependent on the specific assay conditions.

Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents.[12][13] Iodinated heterocyclic compounds, in particular, have been investigated for their antibacterial and antifungal properties. For instance, a series of new imidazo[1,2‐a]pyridine derivatives synthesized using iodine exhibited potent activity against tested bacterial and fungal strains.[9]

The mechanism of antimicrobial action for some pyridinium salts is thought to involve disruption of the bacterial cell membrane.[14] The lipophilicity conferred by substituents can play a crucial role in this activity.

The following table provides minimum inhibitory concentration (MIC) values for a selection of pyridine and iodinated derivatives against various microbial strains.

Compound/Derivative ClassMicrobial Strain(s)MIC Value(s)Reference(s)
Imidazo[1,2‐a]pyridine derivativesBacterial and Fungal StrainsPotent activity reported[9]
4-Pyridone derivativesMethicillin-resistant S. aureus (MRSA)MIC90 of 0.5 and 2 µg/ml[3]
Iodo-quinoline derivativesS. epidermidisVarying levels of activity[12]
3,4-dihydropyrimidine-2(1H)-one derivativesE. coli, P. aeruginosa, S. aureus32, 64 µg/ml[2]

This table presents a selection of data for comparative purposes. MIC values are highly dependent on the specific assay conditions and microbial strains tested.

Anti-inflammatory Activity

Certain pyridin-2(1H)-one derivatives have demonstrated significant anti-inflammatory properties.[4] The mechanism of action for some of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]

The anti-inflammatory potential of this compound derivatives could be evaluated using in vitro and in vivo models of inflammation. A summary of the anti-inflammatory activity of related compounds is presented below.

Compound/Derivative ClassAssay/ModelKey FindingsReference(s)
3,5-disubstituted pyridin-2(1H)-onesRat model of inflammatory painPotent anti-allodynic effect[4]
Pyrimidine-pyridine hybridsCarrageenan-induced rat paw edemaSignificant edema inhibition[15]
Pyridazinone derivativesLPS-induced NF-κB activity in THP1 monocytesInhibition of inflammatory response[16]

Proposed Synthesis and Structure-Activity Relationship (SAR) Exploration

To facilitate the exploration of the biological activities of this compound derivatives, a versatile synthetic strategy is required. The following diagram illustrates a plausible workflow for the synthesis and diversification of this scaffold, leveraging common cross-coupling reactions.

G A This compound (Core Scaffold) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd catalyst, base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu catalyst, base D Heck Coupling (Alkenes) A->D Pd catalyst, base E Buchwald-Hartwig Amination (Amines) A->E Pd catalyst, base F Derivative Library 1 (C4-Aryl/Heteroaryl Substituted) B->F G Derivative Library 2 (C4-Alkynyl Substituted) C->G H Derivative Library 3 (C4-Alkenyl Substituted) D->H I Derivative Library 4 (C4-Amino Substituted) E->I

Caption: Proposed synthetic workflow for the diversification of the this compound scaffold.

Based on the literature for related compounds, we can hypothesize the following structure-activity relationships for this compound derivatives:

  • Substitution at the 4-position (iodine replacement):

    • Aryl/Heteroaryl groups: Introduction of various aromatic and heteroaromatic rings via Suzuki coupling could significantly modulate anticancer and antimicrobial activities. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) will likely play a key role.[1]

    • Amino groups: Buchwald-Hartwig amination to introduce different primary and secondary amines could enhance interactions with biological targets and improve pharmacokinetic properties.

  • Modification of the 3-ethenyl group:

    • The vinyl group could serve as a handle for further functionalization, for example, through dihydroxylation or epoxidation, to introduce new pharmacophoric features.

  • Substitution on the pyridine nitrogen:

    • Alkylation or acylation of the nitrogen atom of the pyridin-2-ol ring can influence the compound's solubility and ability to interact with target proteins.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of well-established in vitro and in vivo assays should be performed. The following are detailed, step-by-step protocols for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the media in the wells with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on a comparative analysis of structurally related compounds, derivatives of this scaffold are predicted to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The proposed synthetic strategies and detailed experimental protocols provided in this guide offer a clear path for the synthesis and biological evaluation of a library of these novel compounds.

Future research should focus on synthesizing a diverse library of this compound derivatives and systematically evaluating their biological activities using the protocols outlined herein. In-depth mechanistic studies, including target identification and pathway analysis, will be crucial for understanding the mode of action of the most potent compounds. Furthermore, in vivo studies in relevant animal models will be necessary to assess the therapeutic potential and safety of these novel derivatives. The insights gained from such studies will be invaluable in advancing the development of new and effective treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Catalytic Reactions of 3-Ethenyl-4-iodopyridin-2-ol: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted pyridines, 3-ethenyl-4-iodopyridin-2-ol presents a particularly versatile building block. Its structure incorporates a reactive vinyl group, a readily displaceable iodine atom, and a pyridin-2-ol motif, offering multiple avenues for diversification through catalytic cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for the transformation of this substrate, offering researchers a data-driven framework for experimental design.

The Strategic Value of this compound in Synthesis

The strategic placement of the vinyl and iodo groups on the pyridin-2-ol core allows for selective and sequential functionalization. The carbon-iodine bond is a prime target for a host of powerful palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The vinyl group, in turn, can participate in reactions such as Heck couplings or be a site for further modification.

G cluster_substrate This compound cluster_reactions Catalytic Transformations Substrate A versatile scaffold with multiple reactive sites. Suzuki Suzuki-Miyaura (C-C) Substrate->Suzuki Aryl/Vinyl Boronic Acids Heck Heck (C-C) Substrate->Heck Alkenes Sonogashira Sonogashira (C-C) Substrate->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig (C-N) Substrate->Buchwald Amines

Caption: Potential catalytic cross-coupling pathways for this compound.

I. Suzuki-Miyaura Coupling: Forging New C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild reaction conditions and tolerance of a wide array of functional groups.[1][2] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium catalyst and ligand is crucial for efficient turnover. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[1]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-I Pd(II)Complex R¹-Pd(II)L₂-I OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OR)₂ DiarylPd R¹-Pd(II)L₂-R² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Catalyst Performance (Based on Analogous 4-Iodopyridine Systems)
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10075-90A classic, reliable catalyst. May require longer reaction times.
PdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O80-9085-95Often provides higher yields and is effective for a broader range of boronic acids.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10090-98A highly active system, particularly for challenging substrates.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an arylboronic acid with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

II. Heck Reaction: Vinylation at the 4-Position

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4] In the context of this compound, this reaction can be used to introduce a substituted vinyl group at the 4-position, further extending the conjugation of the system.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[4] The choice of palladium catalyst, ligand, and base are critical in controlling the regioselectivity and efficiency of the reaction. Phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands are commonly employed.

Heck_Workflow Start Start: Substrate, Alkene, Pd Catalyst, Base Reaction Heck Coupling Reaction (Heat) Start->Reaction Filtration Cool and Filter (e.g., through Celite) Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Heck reaction.

Comparative Catalyst Performance (Based on Analogous Aryl Iodide Systems)
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂Et₃NDMF or MeCN80-12070-85A common and cost-effective catalyst system.[5]
Pd(PPh₃)₄K₂CO₃DMF100-14075-90Often used for aryl iodides.
Herrmann's CatalystNaOAcNMP120-14085-95A highly stable and active palladacycle catalyst.
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of an acrylate with this compound.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if required (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF or NMP.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, proceeding via a palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction is highly valuable for extending the carbon framework of this compound with a linear alkynyl group.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] The use of an amine base is crucial for both the deprotonation of the terminal alkyne and as a ligand for the copper co-catalyst.

Comparative Catalyst Performance (Based on Analogous 4-Iodopyridine Systems)
Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFrt - 6080-95The classic Sonogashira conditions.[8]
Pd(PPh₃)₄CuIi-Pr₂NHToluene50-8085-98Often gives excellent yields.[9]
Pd(OAc)₂ / XPhos-Cs₂CO₃1,4-Dioxane80-10080-95A copper-free variant, useful for substrates sensitive to copper.[10]
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).

  • Reagent Addition: Add the solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) followed by this compound (1.0 equiv.).

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.

  • Workup: Once complete, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

IV. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This reaction is essential for introducing a diverse range of nitrogen-containing functional groups at the 4-position of this compound.

Mechanistic Principles and Ligand Evolution

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The development of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) has been instrumental in expanding the scope of this reaction to include challenging substrates and a wide variety of amines.[13][14]

Buchwald_Ligands cluster_gen1 First Generation cluster_gen2 Second Generation (Biarylphosphines) P(o-tol)3 P(o-tol)3 RuPhos RuPhos P(o-tol)3->RuPhos Improved Activity BrettPhos BrettPhos P(o-tol)3->BrettPhos Broader Scope XPhos XPhos P(o-tol)3->XPhos Enhanced Stability

Caption: Evolution of phosphine ligands for the Buchwald-Hartwig amination.

Comparative Ligand Performance in Amination of Aryl Iodides
LigandBaseSolventTemp (°C)Typical Yield (%)Notes
BINAPNaOtBuToluene80-11070-85An early and effective bidentate ligand.[11]
XantphosCs₂CO₃1,4-Dioxane10080-95A wide bite-angle ligand, often good for preventing catalyst deactivation.
RuPhosK₃PO₄t-BuOH80-10090-99A highly active ligand for a broad range of amines.[14]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and a base (e.g., K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a substrate primed for facile and diverse functionalization via modern catalytic cross-coupling methodologies. While direct comparative data for this specific molecule is nascent, the wealth of information available for analogous pyridine and vinyl iodide systems provides a strong foundation for successful reaction development. The choice of catalyst, ligand, and reaction conditions will ultimately be dictated by the specific coupling partner and desired outcome. This guide serves as a comprehensive starting point for researchers, empowering them to unlock the synthetic potential of this versatile building block.

References

The Strategic Application of 3-Ethenyl-4-iodopyridin-2-OL in Modern Synthetic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and synthetic chemistry, the pyridine-2(1H)-one scaffold is a cornerstone of molecular design, renowned for its prevalence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this privileged heterocycle offers a direct route to novel chemical entities with tailored pharmacological profiles. In this context, 3-Ethenyl-4-iodopyridin-2-OL emerges as a highly versatile, yet underexplored, building block. Its unique trifunctional architecture—a reactive vinyl group, a strategically positioned iodine atom for cross-coupling, and the inherent biological relevance of the pyridin-2-ol core—positions it as a powerful tool for the rapid elaboration of complex molecular frameworks.

This guide provides an in-depth technical comparison of the efficacy of this compound in key synthetic transformations, namely Suzuki and Sonogashira cross-coupling reactions. We will objectively evaluate its performance against alternative synthetic strategies and provide detailed, field-proven experimental protocols to empower you to seamlessly integrate this promising reagent into your research endeavors.

At the Crossroads of Reactivity: The Dual Handles of this compound

The synthetic utility of this compound is rooted in its two distinct reactive sites amenable to palladium-catalyzed cross-coupling: the vinyl group and the C4-iodo substituent. The general reactivity trend for organic halides in such transformations is I > Br > Cl, making the C-I bond at the 4-position the primary site for oxidative addition to a palladium(0) catalyst.[3] This inherent reactivity hierarchy allows for selective functionalization, opening avenues for sequential, one-pot transformations.

Diagrammatic Representation of the Reactivity of this compound

G cluster_1 Potential Transformations A Vinyl Group (C=C) D Heck Reaction A->D B Iodo Group (C-I at C4) E Suzuki Coupling B->E F Sonogashira Coupling B->F G Other C-C & C-N Couplings B->G C Pyridin-2-ol Core

Caption: Dual reactivity of this compound.

Comparative Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount method for the formation of C-C bonds.[4] Here, we compare the direct use of a vinyl-functionalized iodopyridine like this compound for the synthesis of a hypothetical 3-ethenyl-4-arylpyridin-2-ol, against a two-step approach involving the vinylation of a 4-aryl-3-iodopyridin-2-ol precursor.

Strategy 1: Direct Arylation of this compound

This approach leverages the high reactivity of the C-I bond for a direct and convergent synthesis.

Strategy 2: Sequential Vinylation (Alternative Approach)

This strategy involves first introducing the aryl group at the 4-position of a suitable precursor, followed by a subsequent vinylation step. A common precursor for this would be a 3-bromo-4-arylpyridin-2-one, where the less reactive C-Br bond can be vinylated after the initial arylation.

FeatureStrategy 1: Direct ArylationStrategy 2: Sequential Vinylation
Starting Material This compound4-Aryl-3-bromopyridin-2-one
Key Transformation Suzuki Coupling (Arylation)Suzuki Coupling (Vinylation)
Atom Economy HigherLower (requires pre-synthesis of the 4-aryl precursor)
Step Count One stepTwo or more steps
Convergence More convergentLess convergent
Potential Yield High (iodides are excellent coupling partners)Generally good, but dependent on the efficiency of both steps
Versatility Rapid diversification at the 4-positionAllows for diversification at the 3-position

Experimental Protocol: Suzuki-Miyaura Coupling with a 4-Iodopyridin-2-one Analogue

This protocol is adapted from methodologies reported for the Suzuki coupling of related brominated pyridin-2(1H)-ones.[5]

  • To a solution of the 4-iodopyridin-2-one derivative (1.0 equiv) in 1,4-dioxane (0.1 M) under an argon atmosphere, add the desired arylboronic acid pinacol ester (1.5 equiv) and a 2 M aqueous solution of Na₂CO₃ (5.0 equiv).

  • Degas the mixture with a stream of argon for 10 minutes.

  • Add PdCl₂(PPh₃)₂ (0.05 equiv) to the reaction mixture.

  • Heat the solution to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridin-2-one.

Workflow for Comparative Suzuki Coupling Strategies

G cluster_0 Strategy 1: Direct Arylation cluster_1 Strategy 2: Sequential Vinylation A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D 3-Ethenyl-4-arylpyridin-2-ol C->D E 3-Bromo-4-arylpyridin-2-one G Suzuki Coupling E->G F Vinylboronic Acid Ester F->G H 3-Ethenyl-4-arylpyridin-2-ol G->H

Caption: Comparison of synthetic routes for 3-ethenyl-4-arylpyridin-2-ol.

Comparative Analysis in Sonogashira Cross-Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated enynes.[6] The high reactivity of the iodo group in this compound makes it an excellent substrate for this transformation.

Performance Comparison of Halides in Sonogashira Coupling

The choice of halide on the pyridine ring significantly impacts the reaction conditions required for a successful Sonogashira coupling.

Halide at C4Typical Catalyst SystemReaction ConditionsExpected Yield
Iodide Pd(PPh₃)₄ / CuIRoom temperature to mild heatingExcellent
Bromide Pd(PPh₃)₄ / CuIElevated temperatures (60-100 °C)Good to Excellent
Chloride Pd(P(t-Bu)₃)₂ or other specialized catalystsHigh temperatures (>100 °C) and stronger basesModerate to Good

Data inferred from general reactivity trends in Sonogashira couplings.[6][7]

The use of an iodinated precursor like this compound allows for milder reaction conditions, which is particularly advantageous when working with thermally sensitive substrates.

Experimental Protocol: Sonogashira Coupling with a 4-Iodopyridine Analogue

This protocol is a general procedure adapted from known Sonogashira couplings of iodopyridines.[7]

  • To a dry Schlenk flask under an inert atmosphere, add the 4-iodopyridine derivative (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Sonogashira Reaction

G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition A->B R-X C R-Pd(II)-X(L2) B->C D Transmetalation C->D Cu-C≡CR' E R-Pd(II)-C≡CR'(L2) D->E F Reductive Elimination E->F F->A G R-C≡CR' F->G H CuX J Base H->J I H-C≡CR' I->H J->I

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Alternative Synthetic Strategies for Vinylpyridines

While this compound offers a direct route to vinylated pyridinone derivatives, other methods for the synthesis of vinylpyridines are also available.

  • Wittig Reaction: The reaction of a pyridyl aldehyde with a phosphonium ylide is a classic and reliable method for vinylpyridine synthesis.[8]

  • Heck Reaction: The palladium-catalyzed coupling of a halopyridine with an alkene, such as ethylene or styrene, can also yield vinylpyridines.[9][10]

  • Dehydration of Hydroxyethylpyridines: This method involves the condensation of a picoline with formaldehyde to form a hydroxyethylpyridine, which is then dehydrated to the corresponding vinylpyridine.

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The use of a pre-functionalized building block like this compound is often advantageous for rapid library synthesis and late-stage functionalization in drug discovery programs.

Conclusion

This compound stands as a potent and versatile building block for the synthesis of complex, biologically relevant molecules. Its dual reactivity allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates both Suzuki and Sonogashira couplings under mild conditions, offering a significant advantage over less reactive halo-pyridines. While alternative methods for the synthesis of vinylpyridines exist, the convergent nature of syntheses employing this compound makes it an attractive choice for applications in medicinal chemistry and materials science where rapid access to a diverse range of analogues is paramount.

References

The Strategic Advantage of 3-Ethenyl-4-iodopyridin-2-OL in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, 3-Ethenyl-4-iodopyridin-2-OL has emerged as a highly versatile and powerful tool, particularly in the synthesis of novel pharmaceutical candidates and functional materials. This guide provides an in-depth technical analysis of the distinct advantages offered by this multifaceted molecule, comparing its performance in key cross-coupling reactions with viable alternatives and providing illustrative experimental data.

The Architectural Brilliance of this compound

The efficacy of this compound stems from the unique interplay of its constituent functional groups: a reactive vinyl group, a strategically positioned iodo substituent, and the versatile 2-pyridone core. This trifecta of reactivity allows for sequential and site-selective modifications, making it a superior choice for diversity-oriented synthesis. The 2-pyridone scaffold itself is a privileged structure in medicinal chemistry, known to act as a bioisostere for various functional groups and contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2]

The primary advantage of the 4-iodo substituent lies in its high reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, leading to a lower activation energy for the rate-determining oxidative addition step in catalytic cycles.[3] This heightened reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields, making this compound a more efficient coupling partner compared to its bromo or chloro analogs.

Comparative Performance in Cross-Coupling Reactions

To illustrate the synthetic utility of this compound, we will explore its performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures, which are ubiquitous in pharmaceuticals. The high reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of aryl and heteroaryl boronic acids under mild conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802>90High reactivity allows for lower temperature and shorter reaction time.
3-Ethenyl-4-bromopyridin-2-olPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O100875-85Requires higher catalyst loading and more forcing conditions.
3-Ethenyl-4-chloropyridin-2-olPd₂(dba)₃/SPhos (2 mol%)K₃PO₄Dioxane1101660-70Significantly less reactive, requiring specialized and more expensive catalyst systems.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of conjugated enynes and aryl alkynes. The vinyl iodide functionality of this compound readily participates in this transformation, providing access to a diverse array of alkynylated pyridone derivatives.

Table 2: Comparative Performance in Sonogashira Coupling

ElectrophileCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
This compound PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHF25-504>85Efficient coupling at or near room temperature.
3-Ethenyl-4-bromopyridin-2-olPdCl₂(PPh₃)₂ (3 mol%)CuI (6 mol%)Et₃NDMF801270-80Higher temperatures and catalyst loadings are necessary.
3-Ethenyl-4-chloropyridin-2-olPd₂(dba)₃/XPhos (3 mol%)CuI (8 mol%)Cs₂CO₃Dioxane12024<50Very low reactivity, often resulting in complex mixtures.
Heck Reaction: Vinylation of the Pyridone Core

The Heck reaction enables the coupling of the vinyl iodide with various alkenes, providing a direct route to substituted dienes and other conjugated systems. The high reactivity of the C-I bond is again advantageous, leading to cleaner reactions and higher yields.

Table 3: Comparative Performance in Heck Reaction

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
This compound Pd(OAc)₂ (2 mol%)Et₃NDMF806>80Good yields under relatively mild conditions.
3-Ethenyl-4-bromopyridin-2-olPd(OAc)₂ (5 mol%)NaOAcDMA1201865-75Requires higher temperatures and longer reaction times.
3-Ethenyl-4-chloropyridin-2-olPd₂(dba)₃/PCy₃ (5 mol%)K₂CO₃NMP14036<40Very challenging, often with significant side product formation.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

  • Add degassed toluene and water (e.g., 4:1 mixture).

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a degassed solvent such as THF, followed by a base like triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

General Procedure for Heck Reaction
  • In a sealed tube, combine this compound (1.0 equiv.), the alkene coupling partner (1.5 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand if necessary.

  • Add a degassed solvent such as DMF and a base like triethylamine (2.0 equiv.).

  • Heat the mixture to 80 °C for 6 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualizing the Synthetic Strategy

The strategic utility of this compound can be visualized as a branching point for the synthesis of diverse molecular scaffolds.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acids) A->B Pd(0) catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd(0)/Cu(I) catalyst, Base D Heck Reaction (Alkenes) A->D Pd(0) catalyst, Base E 4-Aryl-3-ethenylpyridin-2-ols B->E F 4-Alkynyl-3-ethenylpyridin-2-ols C->F G 4-(Substituted vinyl)-3-ethenylpyridin-2-ols D->G

Figure 1. Divergent synthesis pathways enabled by this compound.

Conclusion

This compound stands as a testament to the power of rational molecular design in organic synthesis. Its inherent reactivity, governed by the labile carbon-iodine bond, provides a significant advantage over other halogenated pyridones in a range of palladium-catalyzed cross-coupling reactions. This enhanced reactivity translates to milder conditions, shorter reaction times, and often superior yields, ultimately accelerating the discovery and development of novel chemical entities. For researchers and scientists in the pharmaceutical and materials science sectors, the strategic incorporation of this compound into their synthetic repertoire offers a clear path towards greater efficiency and innovation.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is not a procedural formality but the bedrock of reliable, reproducible, and safe science. The synthesized pyridin-2-ol derivative, 3-Ethenyl-4-iodopyridin-2-OL, is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its purity directly impacts reaction yields, biological activity, and toxicological assessments. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this specific molecule, grounded in field-proven insights and experimental data. We will explore not just how to perform these analyses, but why specific methods are chosen and how they complement each other to form a self-validating system of quality control.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the compound's synthetic origin. While multiple routes to this compound are conceivable, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura reactions, are the most probable methods for introducing the ethenyl (vinyl) group.[1][2][3]

  • Stille Coupling: This would likely involve the reaction of an organostannane, such as tributyl(vinyl)tin, with a 3,4-dihalogenated or 3-halo-4-iodopyridin-2-ol precursor.[2][4][5]

  • Suzuki-Miyaura Coupling: This route would couple a vinylboron compound, like potassium vinyltrifluoroborate or vinylboronic acid pinacol ester, with the iodinated pyridinol precursor.[3][6]

Understanding these pathways is critical because it allows us to predict the likely process-related impurities, which are often more challenging to detect and remove than unreacted starting materials.

Table 1: Predicted Impurities in the Synthesis of this compound

Impurity ClassSpecific ExamplesRationale & Origin
Starting Materials 4-Iodo-pyridin-2-ol, 3,4-diiodopyridin-2-olIncomplete reaction conversion.
Reagents Tributyltin halides (from Stille), boronic acids/esters (from Suzuki)Remnants from the coupling partner. Organotin compounds are notably toxic.[4]
Catalyst Residues Palladium (Pd), phosphine ligandsTrace or significant amounts of the transition metal catalyst remaining after workup.
Reaction Byproducts Homocoupled dimers (e.g., 1,3-butadiene from vinyl-vinyl coupling), dehalogenated starting material (4-iodopyridin-2-ol reduced to pyridin-2-ol), protodeboronation/destannylation products.Common side reactions in Pd-catalyzed couplings.[2][7][8]
Residual Solvents Toluene, Dioxane, THF, Methanol, AcetonitrileSolvents used during the reaction, extraction, and purification (e.g., chromatography, recrystallization).[9][10][11]
Degradation Products Oxidized or polymerized speciesPotential instability of the vinyl group or the pyridinol ring under certain conditions (light, air, heat).

A Multi-Pronged Analytical Strategy: The Orthogonal Approach

No single analytical technique can provide a complete purity profile. A self-validating and trustworthy assessment relies on the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For this compound, a combination of chromatography, spectroscopy, and elemental analysis is essential.

Caption: Workflow for comprehensive purity assessment of a synthesized API.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis because it physically separates the main compound from non-volatile organic impurities.[12] For a molecule like this compound, which possesses a UV-active aromatic system, UV detection is simple and sensitive. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides UV spectra for each peak, allowing for peak purity analysis and tentative identification of related impurities.

Comparison of HPLC Approaches:

MethodPrincipleAdvantages for this CompoundDisadvantages
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.Excellent for separating non-polar byproducts (e.g., tin residues, homocoupled dimers) from the more polar parent compound. Most common and robust method.[13]May have poor retention for very polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a partially aqueous, high organic mobile phase.Could be useful if highly polar, water-soluble impurities or degradants are expected.Less common, can have longer equilibration times. Not the first choice unless RP-HPLC fails.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HPLC separates compounds, NMR elucidates their structure. Its primary role is unequivocal structural confirmation. However, its utility extends to purity assessment. A standard ¹H NMR spectrum can quickly reveal the presence of residual solvents and major impurities if their signals do not overlap with the main compound's signals.[14]

The most powerful application is Quantitative NMR (qNMR) . This is an absolute method, orthogonal to HPLC's relative area % approach.[15] By adding a known amount of a certified internal standard, the absolute mass purity of the target compound can be calculated directly from the integral ratios, irrespective of whether the impurities are NMR-active or not (e.g., inorganic salts).[16] This technique is invaluable for creating a trustworthy purity value.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: The target compound itself is non-volatile and would decompose under typical GC conditions. The explicit purpose of using GC-MS is to identify and quantify residual solvents, which are classified by ICH guidelines based on their toxicity.[12][17] Headspace sampling is the preferred injection technique, as it introduces only the volatile components into the GC system, protecting it from the non-volatile API.

Elemental Analysis (CHNI)

Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and, in this case, iodine. It serves as a fundamental check on the empirical formula.[18] A significant deviation (>0.4%) between the theoretical and measured values indicates the presence of impurities that alter the elemental composition, such as inorganic salts, water, or an unexpected salt form of the compound. It is a bulk analysis method and provides no information on the number or nature of individual impurities.[][20][21]

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC-DAD Relative purity (area %), number of organic impurities, peak purity.High sensitivity and resolution for process-related impurities.[13][22]Requires chromophores for detection; relative response factors can vary.
¹H qNMR Absolute mass purity, structural confirmation, identification of solvents/impurities.Primary analytical method; highly accurate and precise; detects non-UV active impurities.[15][16]Lower sensitivity than HPLC; signal overlap can be challenging.[14]
GC-MS Identification and quantification of volatile organic impurities (residual solvents).Gold standard for residual solvent analysis as per ICH guidelines.[9][10][11]Not suitable for the non-volatile parent compound or its impurities.
Elemental Analysis Confirms % composition of C, H, N, I.Verifies empirical formula and detects inorganic/non-UV active bulk impurities.[18][21]Provides no information on individual impurities; low sensitivity.
LC-MS Molecular weight of parent and impurity peaks.Powerful for identifying unknown impurities separated by HPLC.[12]Not inherently quantitative without standards.

Validated Experimental Protocols

Trustworthiness in science is built on detailed, reproducible methods. The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: HPLC-DAD Method for Organic Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD), 210-400 nm. Quantify at a specific wavelength (e.g., 254 nm or λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute as necessary.

  • Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Check the peak purity of the main peak using the DAD software.

Protocol 2: Absolute Purity Determination by ¹H qNMR
  • Internal Standard (IS) Selection: Choose a standard with high purity (>99.9%), stability, and signals that do not overlap with the analyte. For this compound, a good choice would be Dimethyl sulfone or 1,4-Dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Spectrometer Setup (400 MHz or higher):

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard 1D proton spectrum to check resolution.

  • Quantitative Acquisition Parameters:

    • Pulse Angle: 90° pulse, accurately calibrated.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to be safe). This is the most critical parameter for accurate quantification.

    • Number of Scans: 8 to 16 scans, depending on concentration.

  • Processing & Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Manually phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.

    • Calculate purity using the standard qNMR equation, accounting for the mass, molecular weight, and number of protons for both the analyte and the standard.

Conclusion: Synthesizing Data for a Final Purity Statement

Assessing the purity of a key synthetic intermediate like this compound requires a holistic and evidence-based approach. By combining the separation power of HPLC, the structural and quantitative accuracy of qNMR, the specificity of GC-MS for solvents, and the fundamental check of elemental analysis, a highly reliable and defensible purity value can be established. This multi-technique, orthogonal strategy ensures that the material proceeding to the next stages of research or development is of known and acceptable quality, underpinning the integrity of the entire scientific endeavor.

References

Safety Operating Guide

Senior Application Scientist Guide: Proper Disposal of 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of specialized chemical reagents are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 3-Ethenyl-4-iodopyridin-2-OL, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to handle not just this specific compound, but all halogenated organic waste, with expertise and confidence.

Hazard Assessment & Chemical Profile

Causality of Hazard Classification:

  • Halogenated Organic Compound: The presence of an iodine atom places this compound in the category of halogenated organic waste.[1][2] This is the single most important classification for its disposal. Halogenated wastes require high-temperature incineration with specialized scrubbers to prevent the formation of toxic dioxins and furans. Mixing this waste with non-halogenated solvents can lead to costly and improper disposal, posing a significant environmental risk.[1]

  • Pyridine Moiety: Pyridine and its derivatives are often associated with toxicity, are harmful if swallowed, and can cause skin and eye irritation.[3][4] They typically have a strong, unpleasant odor, and work should always be conducted in a well-ventilated area.[4]

  • Reactivity: While stable under normal conditions, iodinated compounds can be sensitive to light and air, potentially leading to degradation and the formation of elemental iodine.[5] It should be stored away from strong oxidizing agents, acids, and bases to prevent unwanted reactions within the waste container.[6]

Table 1: Disposal Profile for this compound

Characteristic Assessment & Rationale Primary Citation(s)
Chemical Class Halogenated Organic Compound; Substituted Pyridine [1][4][7]
Primary Hazard Assumed Toxic, Skin/Eye Irritant based on analogous structures. [3][8]
Disposal Category Halogenated Organic Waste Stream [2][9][10]

| Known Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases. |[2][6] |

Immediate Safety & Personal Protective Equipment (PPE)

Safety is an active process, not a passive state. Before beginning any disposal procedure, ensure the following controls are in place. This protocol is designed as a self-validating system: if any step cannot be completed as described, you should pause and consult your institution's Environmental Health & Safety (EH&S) department.

  • Engineering Controls: All handling and preparation for disposal of this compound, including transferring waste into a collection container, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4] Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Wear chemical splash goggles or a face shield.[8]

    • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or degradation before use.[3]

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[3]

Step-by-Step Disposal Protocol

Follow this workflow to ensure safe, compliant, and environmentally responsible disposal. Each step is a critical control point in the waste management process.

Step 1: Waste Segregation

This is the most critical step. This compound must be disposed of as halogenated organic waste .[10]

  • Action: Locate the designated waste container in your laboratory explicitly labeled for "Halogenated Waste," "Halogenated Solvents," or a similar identifier.

  • Causality: Federal regulations and disposal facility requirements mandate the strict separation of halogenated and non-halogenated waste streams to ensure proper treatment.[2] Co-mingling these waste streams is a frequent and serious violation of laboratory safety protocols.

Step 2: Container Selection and Management

The integrity of the waste container is essential to prevent leaks and spills.

  • Action: Use only containers provided or approved by your institution's EH&S department. The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, leak-proof, threaded screw cap.[6][12]

  • Action: Keep the waste container closed at all times except when actively adding waste.[1][7] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

  • Action: Do not fill the container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[10][13]

Step 3: Labeling

Proper labeling is a core requirement of the OSHA Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[14][15]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[1][15]

  • Action: Clearly write the full, unabbreviated chemical name, "this compound," and list any other chemicals in the container.

  • Action: Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Flammable if mixed with flammable solvents).[1]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[6][15]

  • Action: Store the labeled waste container in your lab's designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Action: Place the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[13]

  • Action: Ensure the storage area is away from drains and incompatible materials.[6]

Step 5: Requesting Final Disposal
  • Action: Once the container is 90% full, or according to your institution's specific time limits for SAAs, arrange for its removal.

  • Action: Contact your institution's EH&S department or use their designated online portal to request a waste pickup. Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste vendor.[16]

Diagram: Disposal Workflow for Halogenated Pyridines

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound Identify Identify as Halogenated Waste (Due to Iodine Atom) Start->Identify Container Select Designated 'Halogenated Organic Waste' Container Identify->Container Label Affix Hazardous Waste Label - Full Chemical Name - Hazard Pictograms - 'Hazardous Waste' Container->Label Store Store in Satellite Accumulation Area (SAA) - Use Secondary Containment - Keep Container Closed Label->Store Pickup Request Waste Pickup (Contact EH&S) Store->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[4] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a sealable, chemically resistant container.[7]

  • Label and Dispose: Label the container as "Hazardous Waste" with a full description of the contents and request a pickup from EH&S.

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

U.S. Regulatory Framework

The procedures outlined in this guide are designed to comply with the primary federal regulations governing laboratory safety and hazardous waste in the United States.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[12][13] Key requirements include proper waste identification, labeling, accumulation, and disposal through licensed facilities.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers be informed about the hazards of the chemicals they work with.[14][17][18] This is achieved through safety data sheets, container labeling, and employee training.

By adhering to this guide, you are not only protecting yourself and the environment but also ensuring your laboratory operates in full compliance with these federal mandates.

References

Personal protective equipment for handling 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 3-Ethenyl-4-iodopyridin-2-OL

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of this compound. As a novel or specialized research chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of structurally analogous compounds, including halogenated pyridines, vinyl-substituted aromatics, and pyridinols. The protocols herein are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety and scientific integrity.

For Immediate Reference: Core Safety Protocols

This section summarizes the most critical safety information for immediate operational awareness.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not fully established, its structure suggests multiple potential hazards. The pyridinol core can cause skin, eye, and respiratory irritation, and the iodo-substituent classifies it as a halogenated organic compound with specific disposal requirements[1][2]. The following PPE is mandatory for all handling procedures.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles forming a tight seal around the eyes, or a full-face shield.[3][4]Protects against splashes and potential vapors that can cause serious eye irritation or damage.[1][5] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6][7] Double-gloving is strongly recommended.Provides a robust barrier against skin contact, which is presumed to cause irritation.[1][8] Gloves must be inspected for degradation before each use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.[3]Minimizes skin exposure to accidental spills and protects against the potential flammability hazards associated with pyridine derivatives.[9]
Respiratory Protection All handling must occur within a certified chemical fume hood.[6][10]Protects the respiratory tract from inhaling potentially irritating and harmful vapors or aerosols.[1][3] If work outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and ensure procedural consistency. The following diagram and steps outline the complete handling process from preparation to cleanup.

G cluster_prep Preparation cluster_handle Handling & Dispensing cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Protocol Prep1 Verify Fume Hood Certification Prep2 Assemble & Inspect PPE Prep1->Prep2 Prep3 Locate Emergency Equipment (Shower, Eyewash) Prep2->Prep3 Emergency Activate Emergency Response Plan Prep2->Emergency Prep4 Prepare Halogenated Waste Container Prep3->Prep4 Handle1 Transfer Compound Inside Fume Hood Prep4->Handle1 Handle2 Weigh/Dispense Carefully to Avoid Aerosols Handle1->Handle2 Handle3 Keep Container Tightly Sealed When Not In Use Handle2->Handle3 Handle2->Emergency Clean1 Decontaminate Surfaces & Equipment Handle3->Clean1 Clean2 Dispose of Contaminated Materials in Waste Container Clean1->Clean2 Clean1->Emergency Clean3 Remove PPE Correctly (Gloves Last) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

Preparation Phase
  • Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year. Ensure the sash is lowered to the appropriate working height.

  • Assemble PPE : Gather all required PPE as detailed in the table above. Inspect gloves for any signs of holes, tears, or degradation.[3]

  • Emergency Readiness : Locate the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.

  • Prepare Waste Container : Ready a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[11]

Handling and Dispensing
  • Work Zone : Conduct all manipulations of the compound exclusively within the fume hood to prevent vapor inhalation.[1][12]

  • Dispensing : When weighing or transferring the solid, use appropriate tools (e.g., spatulas) to minimize the creation of dust or aerosols.[2]

  • Storage : Keep the primary container tightly closed when not in use to prevent the release of vapors.[9][12]

  • Avoid Incompatibilities : Keep the compound away from strong acids, bases, and oxidizing agents unless they are part of a validated reaction protocol.[11]

Cleanup and Decontamination
  • Surface Decontamination : After handling, wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol), and then wash with soap and water.

  • Dispose of Consumables : All contaminated disposable items (e.g., gloves, weighing paper, pipette tips) must be placed into the designated halogenated waste container.[3][11]

  • PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[10]

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek prompt medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

  • Spill : For a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., diatomite, universal binders).[1] Collect the material into the halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is a legal and ethical requirement for ensuring laboratory and environmental safety.

  • Waste Classification : As a halogenated organic compound, this compound and any materials contaminated with it are classified as hazardous waste.[11][13]

  • Segregation : This waste must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[11][14] Do not mix with non-halogenated organic waste, as this increases the volume and cost of disposal.[11]

  • Container Management : The waste container must be kept securely closed and stored in a designated satellite accumulation area away from incompatible materials.[11][12]

  • Final Disposal : The sealed container must be collected by authorized hazardous waste personnel for disposal via high-temperature incineration or other approved methods in accordance with local and national regulations.[12][13] Under no circumstances should this chemical or its waste be disposed of down the drain. [3][11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.